molecular formula C7H4ClN3O2 B1470924 5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid CAS No. 1260664-22-9

5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid

Cat. No.: B1470924
CAS No.: 1260664-22-9
M. Wt: 197.58 g/mol
InChI Key: NDKDFVSFMVATOK-UHFFFAOYSA-N
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Description

5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C7H4ClN3O2 and its molecular weight is 197.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-chloro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2/c8-5-1-3-4(2-9-5)10-11-6(3)7(12)13/h1-2H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDKDFVSFMVATOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CN=C1Cl)NN=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-Chloro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 5-Chloro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

The Strategic Importance of the Pyrazolo[3,4-c]pyridine Scaffold

The pyrazolo[3,4-c]pyridine core is a privileged heterocyclic motif frequently found in pharmacologically active compounds. Its rigid, bicyclic nature allows for precise spatial orientation of substituents, making it an ideal scaffold for targeting a wide array of biological entities, particularly kinases. This compound, in particular, serves as a versatile intermediate. The chloro group at the 5-position provides a reactive handle for derivatization through various cross-coupling reactions, while the carboxylic acid at the 3-position is amenable to amide bond formation, enabling the construction of diverse compound libraries.

Retrosynthetic Strategies: Mapping the Pathways

A logical deconstruction of the target molecule reveals two primary and industrially relevant retrosynthetic pathways. Both approaches focus on the construction of the pyrazole ring fused to a pre-functionalized pyridine core, but they differ in the sequence of key transformations.

G cluster_A Pathway A cluster_B Pathway B Target This compound IntermediateA1 Ethyl 5-chloro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate Target->IntermediateA1 Ester Hydrolysis IntermediateB1 5-Chloro-3-methyl-1H-pyrazolo[3,4-c]pyridine Target->IntermediateB1 Oxidation of Methyl Group IntermediateA2 4-Hydrazinyl-2,5-dichloropyridine IntermediateA1->IntermediateA2 Cyclization with Diethyl (ethoxymethylene)malonate StartingMaterialA 2,5-Dichloropyridine IntermediateA2->StartingMaterialA Hydrazinolysis IntermediateB2 3-Methyl-1H-pyrazolo[3,4-c]pyridin-5(4H)-one IntermediateB1->IntermediateB2 Chlorination (e.g., POCl3) StartingMaterialB Substituted Aminopyridine IntermediateB2->StartingMaterialB Diazotization & Cyclization

Figure 1. Retrosynthetic analysis of this compound, outlining two primary synthetic routes.

Pathway A: The Hydrazinopyridine Condensation Approach

This is a robust and widely utilized method that proceeds through a key hydrazinopyridine intermediate.

Synthesis of the Hydrazinopyridine Intermediate

The synthesis begins with a commercially available dichloropyridine. The regioselective displacement of the C4-chloride with hydrazine hydrate is the crucial first step.

Pyrazole Ring Formation and Final Hydrolysis

The resulting hydrazinopyridine is then subjected to a condensation-cyclization reaction with a suitable three-carbon electrophile, typically diethyl (ethoxymethylene)malonate. The final step involves the saponification of the ethyl ester to yield the target carboxylic acid.

G Start 2,5-Dichloropyridine Step1 4-Hydrazinyl-2,5-dichloropyridine Start->Step1 Hydrazine hydrate, Ethanol, Reflux Step2 Ethyl 5-chloro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate Step1->Step2 Diethyl (ethoxymethylene)malonate, NaOEt, Ethanol, Reflux Final This compound Step2->Final 1. NaOH, EtOH/H2O, Reflux 2. HCl (aq)

Figure 2. Experimental workflow for the hydrazinopyridine condensation approach (Pathway A).

Experimental Protocol for Pathway A
  • Synthesis of 4-Hydrazinyl-2,5-dichloropyridine: A mixture of 2,5-dichloropyridine and an excess of hydrazine hydrate in ethanol is heated at reflux for 4-6 hours. The product precipitates upon cooling and is collected by filtration. Causality: The electron-withdrawing nature of the nitrogen atom and the chloro substituents activates the 4-position of the pyridine ring towards nucleophilic aromatic substitution.

  • Synthesis of Ethyl 5-chloro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate: To a solution of sodium ethoxide in ethanol, 4-hydrazinyl-2,5-dichloropyridine is added, followed by diethyl (ethoxymethylene)malonate. The mixture is refluxed for 6-8 hours. The product is isolated by precipitation or extraction after cooling. Causality: The hydrazine nitrogen acts as a nucleophile, attacking the electron-deficient double bond of the malonate derivative. This is followed by an intramolecular cyclization with the elimination of ethanol to form the stable pyrazole ring.

  • Saponification: The ethyl ester is dissolved in a mixture of ethanol and aqueous sodium hydroxide solution and heated to reflux for 2-4 hours.[1] After cooling, the solution is acidified with concentrated hydrochloric acid to a pH of approximately 2-3, leading to the precipitation of the final product. The solid is collected by filtration, washed with water, and dried.

Pathway B: Pyrazolone Construction and Subsequent Chlorination

This alternative route involves the initial formation of a pyrazolone ring system, which is then chlorinated.

Formation of the Pyrazolone Core

This step can be accomplished through various methods, often starting from a suitably substituted aminopyridine that undergoes diazotization followed by intramolecular cyclization.

Chlorination and Side-Chain Manipulation

The pyrazolone is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to install the chloro substituent at the 5-position.[2] The final step requires the conversion of a pre-existing group at the 3-position (e.g., a methyl group) into the carboxylic acid, typically via oxidation.

G Start Substituted Aminopyridine Step1 3-Methyl-1H-pyrazolo[3,4-c]pyridin-5(4H)-one Start->Step1 1. NaNO2, HCl 2. Cyclization Step2 5-Chloro-3-methyl-1H-pyrazolo[3,4-c]pyridine Step1->Step2 POCl3, Reflux Final This compound Step2->Final KMnO4, aq. base, Reflux

Figure 3. Experimental workflow for the pyrazolone construction and chlorination approach (Pathway B).

Experimental Protocol for Pathway B
  • Synthesis of 3-Methyl-1H-pyrazolo[3,4-c]pyridin-5(4H)-one: A substituted aminopyridine precursor is diazotized with sodium nitrite in an acidic medium at low temperatures, followed by a suitable cyclization reaction to form the pyrazolone ring.

  • Chlorination: The pyrazolone intermediate is heated at reflux with an excess of phosphorus oxychloride for 2-6 hours. After the reaction, the excess POCl₃ is carefully quenched by pouring the reaction mixture onto crushed ice. The product is then extracted with an organic solvent. Causality: The pyrazolone exists in equilibrium with its tautomeric hydroxypyrazole form. The hydroxyl group is converted into a good leaving group by POCl₃, which is then displaced by a chloride ion.

  • Oxidation: The 3-methyl-5-chloro-1H-pyrazolo[3,4-c]pyridine is suspended in an aqueous basic solution, and a strong oxidizing agent, such as potassium permanganate, is added portion-wise while heating. The reaction is monitored until the starting material is consumed. The manganese dioxide byproduct is removed by filtration, and the filtrate is acidified to precipitate the carboxylic acid.

Comparative Analysis and Practical Considerations

FeaturePathway APathway B
Starting Materials 2,5-DichloropyridineSubstituted Aminopyridines
Key Intermediates HydrazinopyridinePyrazolone
Reagents of Note Diethyl (ethoxymethylene)malonatePOCl₃, KMnO₄
Advantages Generally more convergent, often higher yielding, and more scalable.Can be more adaptable to different starting materials.
Disadvantages May require specific dichloropyridine starting materials.The use of POCl₃ requires stringent safety precautions. The final oxidation step can sometimes be low-yielding.

From a process chemistry perspective, Pathway A is often favored for its reliability and scalability. However, for medicinal chemistry applications where rapid access to a variety of analogs is desired, the flexibility of Pathway B can be advantageous.

References

  • Synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridine 4a and... - ResearchGate. Available from: [Link]

  • KI-catalyzed oxidative cyclization of α-keto acids and 2-hydrazinopyridines: efficient one-pot synthesis of 1,2,4-triazolo[4,3-a]pyridines - NIH. Available from: [Link]

  • Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies - Semantic Scholar. Available from: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - MDPI. Available from: [Link]

  • 5-chloro-1H-pyrazolo(3,4-c)pyridine - PubChem. Available from: [Link]

  • Synthesis process of 2-hydrazinopyridine derivative - Google Patents.
  • Synthetic process for 2-hydrazinylpyridine derivative - Google Patents.
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A Technical Guide to 5-Chloro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its rigid bicyclic scaffold, featuring a fusion of pyrazole and pyridine rings, offers a unique three-dimensional architecture for designing molecules with specific biological activities. The strategic placement of a chlorine atom and a carboxylic acid group provides versatile handles for synthetic elaboration, allowing for the creation of diverse chemical libraries. This guide provides an in-depth overview of its nomenclature, structure, synthesis, and key applications, offering a valuable resource for scientists working in pharmaceutical and chemical research.

Nomenclature and Chemical Structure

A clear understanding of the molecule's identity is paramount for accurate research and communication.

IUPAC Name and Synonyms

The formal IUPAC name for this compound is This compound . It is crucial to use this standardized name in publications and patents to avoid ambiguity.

Chemical Structure and Identification

The core structure consists of a pyrazole ring fused to a pyridine ring. The numbering of the bicyclic system is critical for correctly identifying substituent positions. The chlorine atom is located at position 5 of the pyridine ring, and the carboxylic acid is at position 3 of the pyrazole ring.

  • Molecular Formula: C₇H₄ClN₃O₂[1]

  • Molecular Weight: 197.58 g/mol (Note: some sources may list slightly different molecular weights, such as 198 Da, due to rounding)[1]

  • CAS Number: 1260664-22-9[1]

Below is a diagram illustrating the chemical structure and the numbering of the heterocyclic system.

Caption: Conceptual workflow for the synthesis of the target compound.

Exemplary Protocol: Oxidation of a Methyl Precursor

A plausible and documented method for creating a carboxylic acid on a pyrazole ring is through the oxidation of a corresponding methyl group. For instance, the synthesis of 5-chloro-1H-pyrazole-3-carboxylic acid has been reported via the oxidation of 5-chloro-3-methylpyrazole using potassium permanganate (KMnO₄). [2] Protocol:

  • Dissolution: Dissolve the starting material (e.g., 5-chloro-3-methyl-1H-pyrazolo[3,4-c]pyridine) in a mixture of water and a co-solvent like tertiary butyl alcohol. [2]2. Oxidation: Heat the solution to approximately 70°C. Add a solution of potassium permanganate in water dropwise over several hours. The reaction is exothermic and requires careful control of the addition rate. [2] * Rationale: Potassium permanganate is a strong oxidizing agent capable of converting an alkyl side chain on an aromatic ring to a carboxylic acid. The elevated temperature is necessary to drive the reaction to completion.

  • Quenching and Filtration: After the reaction is complete (monitored by TLC or LC-MS), the excess permanganate and the manganese dioxide byproduct are removed. This is often achieved by filtering the hot reaction mixture through a pad of celite. [2]4. Acidification: Cool the colorless filtrate and acidify it with a strong acid, such as 2 M hydrochloric acid, to a pH of ~2-3. [2] * Rationale: The product exists as a carboxylate salt under the basic conditions of the oxidation. Acidification protonates the carboxylate, causing the neutral carboxylic acid to precipitate out of the aqueous solution.

  • Isolation: Collect the resulting white precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product. The product can often be used without further purification. [2]

Applications in Drug Discovery

The pyrazolopyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. The title compound serves as a key intermediate for the synthesis of more complex molecules, particularly kinase inhibitors and other targeted therapies.

  • Kinase Inhibitors: Many kinase inhibitors utilize a heterocyclic core to interact with the ATP-binding site of the enzyme. The pyrazolo[3,4-c]pyridine scaffold can be elaborated to target specific kinases involved in cancer and inflammatory diseases.

  • Fragment-Based Drug Discovery (FBDD): The core structure is an attractive fragment for FBDD campaigns. [3]Its rigidity and defined vectoral exits (at the chloro and carboxylic acid positions) allow for systematic exploration of the chemical space around a biological target. [3]* Central Nervous System (CNS) Agents: Derivatives of pyrazolopyridines have been investigated for their potential as agents targeting CNS disorders.

For example, related pyrazolo[1,5-a]pyrimidine structures have been used to develop potent and selective inhibitors of IRAK4 (Interleukin-1 receptor-associated kinase 4), a key target in inflammatory diseases. [4]The synthetic handles on this compound allow for similar derivatization strategies, such as amide bond formation at the carboxylic acid and SₙAr reactions at the chloro position.

Analytical Characterization

Confirmation of the structure and purity of the synthesized compound is essential. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would be expected to show characteristic signals for the aromatic protons on the pyridine and pyrazole rings, as well as a broad singlet for the N-H proton. For the related compound 5-chloro-pyrazole-3-carboxylic acid, a proton signal was observed at δ 6.80 (s, 1H) in DMSO-d₆. [2]* Mass Spectrometry (MS): LC-MS or direct infusion MS would be used to confirm the molecular weight of the compound. The presence of a chlorine atom would result in a characteristic M+2 isotopic pattern with an intensity ratio of approximately 3:1.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound. A reversed-phase method with a C18 column and a mobile phase of water/acetonitrile with a modifier like formic acid or TFA is typically employed.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.

  • Toxicity: While specific toxicity data for this exact compound is not readily available, related chlorinated heterocyclic compounds can be harmful if swallowed, and may cause skin and eye irritation. [5] Always consult the Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds in drug discovery. Its well-defined structure and dual functional handles provide a robust platform for creating diverse molecular libraries. A thorough understanding of its synthesis, properties, and handling is essential for its effective and safe utilization in the research laboratory.

References

  • Chemspace. This compound. Available at: [Link]

  • PubChem. 5-chloro-1H-pyrazole-3-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. 5-chloro-1H-pyrazolo[3,4-c]pyridine. National Center for Biotechnology Information. Available at: [Link]

  • King, T. et al. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. ResearchGate. Available at: [Link]

  • PubChemLite. 5-chloro-3-methyl-1h-pyrazole-4-carboxylic acid. Available at: [Link]

  • Semantic Scholar. Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Available at: [Link]

  • Kelly, L. M. et al. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters. Available at: [Link]

  • DergiPark. Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Available at: [Link]

  • ChemSynthesis. Pyrazoles database - synthesis, physical properties. Available at: [Link]

  • González-Lara, Z. et al. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available at: [Link]

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The Evolving Landscape of 5-Chloropyrazolopyridine Derivatives: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolopyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse and potent biological activities. Among its many derivatives, those bearing a chlorine atom at the 5-position have emerged as a subclass of particular interest. This technical guide provides a comprehensive overview of the current understanding of the biological activities of 5-chloropyrazolopyridine derivatives, with a focus on their anticancer, anti-inflammatory, and neuroprotective potential. We delve into the mechanistic insights, structure-activity relationships, and the experimental methodologies used to evaluate these promising compounds, offering a valuable resource for researchers engaged in their discovery and development.

Introduction: The Significance of the 5-Chloropyrazolopyridine Scaffold

Pyrazolopyridines, bicyclic aromatic compounds containing both a pyrazole and a pyridine ring, are structurally analogous to purines, enabling them to interact with a wide range of biological targets, particularly ATP-binding sites in kinases.[1][2] The introduction of a chlorine atom at the 5-position of the pyrazolopyridine ring system can significantly modulate the compound's physicochemical properties, such as its electronics, lipophilicity, and metabolic stability. These modifications can, in turn, influence the molecule's pharmacokinetic and pharmacodynamic profile, often leading to enhanced potency and selectivity for its intended biological target.

This guide will explore the multifaceted biological activities of 5-chloropyrazolopyridine derivatives, synthesizing data from a range of studies to provide a clear and in-depth understanding of their therapeutic potential.

Anticancer Activity: Targeting the Kinome and Beyond

A substantial body of research has focused on the anticancer properties of pyrazolopyridine derivatives, with many acting as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.[3][4]

Mechanism of Action: Kinase Inhibition

The primary mechanism through which many 5-chloropyrazolopyridine derivatives exert their anticancer effects is through the inhibition of protein kinases.[3] These enzymes play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. By competing with ATP for the binding site on these kinases, pyrazolopyridine derivatives can effectively block downstream signaling and inhibit tumor growth.

Several key kinase targets for pyrazolopyridine derivatives have been identified, including:

  • Tropomyosin receptor kinases (TRKs): These are a family of receptor tyrosine kinases that, when activated by gene fusions, can drive the growth of various cancers. Pyrazolo[3,4-b]pyridine derivatives have shown potent inhibitory activity against TRK kinases.[3]

  • Cyclin-dependent kinases (CDKs): CDKs are essential for cell cycle progression, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

The 5-chloro substituent can enhance the binding affinity of these compounds to the kinase active site through various interactions, including halogen bonding, which can contribute to increased potency.

Diagram: Generalized Kinase Inhibition by 5-Chloropyrazolopyridine Derivatives

G cluster_kinase Kinase Active Site ATP ATP Substrate Substrate ATP->Substrate Phosphorylation Phosphorylated_Substrate Phosphorylated_Substrate Cell_Signaling Downstream Signaling Phosphorylated_Substrate->Cell_Signaling 5_Chloro_Derivative 5-Chloropyrazolopyridine Derivative 5_Chloro_Derivative->ATP Cell_Proliferation Cancer Cell Proliferation Cell_Signaling->Cell_Proliferation

Caption: Competitive inhibition of kinase activity by 5-chloropyrazolopyridine derivatives.

Quantitative Assessment of Anticancer Activity

The anticancer potency of 5-chloropyrazolopyridine derivatives is typically quantified using the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of cancer cells by 50%. While specific IC50 values for a wide range of 5-chloropyrazolopyridine derivatives are not extensively compiled in single sources, studies on related pyrazolo[3,4-b]pyridine derivatives have reported potent anticancer activity with IC50 values in the micromolar to nanomolar range against various cancer cell lines.[5] For example, certain pyridopyrazolopyrimidine derivatives have shown IC50 values as low as 2.3 µmol against colon cancer cell lines.[5]

Table 1: Representative Anticancer Activity of Pyrazolopyridine Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
PyridopyrazolopyrimidineHCT-116 (Colon)2.3[5]
PyridopyrazolopyrimidineHEPG2 (Liver)2.6[5]
PyridopyrazolopyrimidineA-549 (Lung)2.9[5]
Pyrazolo[3,4-b]pyridineVarious0.54 - 2.08 (GI50)[6]

Note: Data for specific 5-chloro derivatives is limited in the public domain. The table presents data for the broader pyrazolopyridine class to illustrate typical potency.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[7][8]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Plating: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and incubate overnight to allow for cell attachment.[9]

  • Compound Treatment: Treat the cells with various concentrations of the 5-chloropyrazolopyridine derivative for a specified period (e.g., 72 hours).[10] Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[8][10]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[7][8]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Diagram: MTT Assay Workflow

MTT_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat with 5-Chloro Derivative Seed_Cells->Treat_Cells Add_MTT Add MTT Reagent Treat_Cells->Add_MTT Incubate Incubate (2-4h) Add_MTT->Incubate Solubilize Solubilize Formazan Crystals Incubate->Solubilize Read_Absorbance Measure Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: A simplified workflow of the MTT assay for determining cytotoxicity.

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a key factor in the pathogenesis of numerous diseases, including cancer, autoimmune disorders, and neurodegenerative conditions.[11] Pyrazole and its derivatives have long been recognized for their anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[11][12]

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of pyrazolopyridine derivatives are often attributed to their ability to suppress the production of pro-inflammatory cytokines and other mediators. This can occur through various mechanisms, including the inhibition of signaling pathways such as the NF-κB and MAPK pathways, which are central to the inflammatory response.[13][14]

Key pro-inflammatory cytokines that are often targeted include:

  • Tumor Necrosis Factor-alpha (TNF-α): A major inflammatory cytokine involved in systemic inflammation.[15]

  • Interleukin-6 (IL-6): A pleiotropic cytokine with a wide range of biological activities, including the promotion of inflammation.[16]

Experimental Protocol: Cytokine Release Assay (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used technique to quantify the concentration of specific proteins, such as cytokines, in biological samples.[16][17]

Principle: A sandwich ELISA is commonly used for cytokine detection. An antibody specific to the cytokine of interest is coated onto a microplate well. The sample containing the cytokine is added, and the cytokine binds to the antibody. A second, enzyme-linked antibody that also recognizes the cytokine is then added, forming a "sandwich." Finally, a substrate for the enzyme is added, and the resulting color change is proportional to the amount of cytokine present.

Step-by-Step Methodology:

  • Cell Culture and Stimulation: Culture immune cells (e.g., macrophages or peripheral blood mononuclear cells) and stimulate them with an inflammatory agent (e.g., lipopolysaccharide - LPS) in the presence or absence of the 5-chloropyrazolopyridine derivative.

  • Sample Collection: Collect the cell culture supernatant containing the secreted cytokines.

  • ELISA Procedure:

    • Coat a 96-well plate with a capture antibody specific for the target cytokine (e.g., anti-TNF-α).[17]

    • Block non-specific binding sites.

    • Add the cell culture supernatants and standards to the wells.

    • Add a biotinylated detection antibody.

    • Add streptavidin-horseradish peroxidase (HRP).

    • Add a substrate solution (e.g., TMB) and incubate until a color develops.[15]

    • Stop the reaction with a stop solution.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis: Generate a standard curve and determine the concentration of the cytokine in the samples.

Neuroprotective Activity: A Potential Avenue for Treating Neurodegenerative Diseases

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neurons.[18] Oxidative stress, neuroinflammation, and protein aggregation are key pathological features of these conditions.[19] Compounds with antioxidant and anti-inflammatory properties are therefore of great interest as potential neuroprotective agents.[20]

Potential Mechanisms of Neuroprotection

While specific studies on the neuroprotective effects of 5-chloropyrazolopyridine derivatives are emerging, the known activities of the broader pyrazole class suggest several potential mechanisms:

  • Antioxidant Activity: By scavenging reactive oxygen species (ROS), these compounds could protect neurons from oxidative damage.[11]

  • Anti-inflammatory Effects: As discussed previously, the ability to suppress neuroinflammation is a key potential mechanism of neuroprotection.[20]

  • Inhibition of Protein Aggregation: Some heterocyclic compounds have been shown to interfere with the aggregation of proteins implicated in neurodegenerative diseases, such as alpha-synuclein in Parkinson's disease.[15]

Experimental Protocol: In Vitro Neuroprotection Assay

A common in vitro model for assessing neuroprotection involves inducing neuronal cell death and evaluating the ability of a compound to prevent it.[20][21]

Principle: Neuronal-like cells (e.g., SH-SY5Y) are treated with a neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) for Parkinson's disease models) to induce cell death. The protective effect of a co-administered compound is then assessed by measuring cell viability.

Step-by-Step Methodology:

  • Cell Culture: Culture SH-SY5Y cells in appropriate media.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the 5-chloropyrazolopyridine derivative for a short period (e.g., 1 hour).

  • Neurotoxin Exposure: Add a neurotoxin (e.g., 6-OHDA) to the wells and incubate for a specified time (e.g., 24 hours).

  • Cell Viability Assessment: Measure cell viability using an appropriate method, such as the MTT assay described in section 2.3.

  • Data Analysis: Compare the viability of cells treated with the neurotoxin alone to those co-treated with the 5-chloropyrazolopyridine derivative to determine the extent of neuroprotection.

Conclusion and Future Directions

5-Chloropyrazolopyridine derivatives represent a promising class of compounds with a diverse range of biological activities. Their potential as anticancer, anti-inflammatory, and neuroprotective agents is underscored by their ability to interact with key biological targets, particularly protein kinases. The presence of the 5-chloro substituent appears to be a critical determinant of their activity, likely through its influence on the electronic and steric properties of the molecule.

Further research is warranted to fully elucidate the structure-activity relationships of this compound class and to identify specific derivatives with optimal potency, selectivity, and pharmacokinetic properties for clinical development. A more comprehensive understanding of the influence of the 5-chloro substitution, in comparison to other substitutions, will be crucial for the rational design of next-generation pyrazolopyridine-based therapeutics. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to explore the exciting therapeutic potential of these versatile molecules.

References

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5-Chloro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid: A Research and Development Primer on its Potential Mechanisms of Action

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the potential mechanisms of action for 5-Chloro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid, a heterocyclic compound belonging to the versatile pyrazolopyridine class. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge on related compounds to propose and detail plausible biological activities and offers a framework for their experimental validation.

Introduction: The Prominence of the Pyrazolopyridine Scaffold

The pyrazolopyridine scaffold is a privileged heterocyclic framework in medicinal chemistry, recognized for its diverse range of biological activities.[1][2] These compounds are isosteres of purines, suggesting their potential to interact with a wide array of biological targets, particularly ATP-binding sites in enzymes.[3] The family of pyrazolopyridines encompasses several isomers, including the [3,4-b], [3,4-c], [4,3-c], [4,3-b], and [1,5-a] fused ring systems, each demonstrating unique pharmacological profiles.[2][4]

Derivatives of the broader pyrazolopyridine class have been investigated for a multitude of therapeutic applications, including their roles as antimicrobial, antioxidant, anxiolytic, anticancer, and anti-inflammatory agents.[1] Their mechanisms of action often involve the inhibition of key enzymes such as kinases, phosphodiesterases, and carbonic anhydrases.[1] This inherent versatility makes this compound a compound of significant interest for novel drug discovery programs.

Postulated Mechanisms of Action

Given the chemical structure of this compound, featuring a halogenated pyrazolopyridine core and a carboxylic acid moiety, several compelling mechanisms of action can be hypothesized. The carboxylic acid group, a common pharmacophore, can participate in crucial hydrogen bonding interactions within enzyme active sites, though its presence can also influence metabolic stability and cell permeability.[5]

Enzyme Inhibition: A Primary Hypothesis

The most probable mechanism of action for this compound is the inhibition of one or more enzymes. The pyrazolopyridine core can act as a scaffold that presents the chloro and carboxylic acid substituents in a specific orientation to interact with an enzyme's active site.

Potential Enzyme Targets:

  • Kinases: Many pyrazolopyridine derivatives are potent kinase inhibitors.[1][6] For instance, 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of TANK-binding kinase 1 (TBK1), a key player in innate immunity signaling pathways.[6] The carboxylic acid group could mimic the phosphate group of ATP, competing for the ATP-binding site of various kinases.

  • Topoisomerase IIα: Certain pyrazolo[3,4-b]pyridine derivatives have demonstrated potent inhibitory activity against Topoisomerase IIα, an essential enzyme in DNA replication and repair.[7][8] This inhibition leads to DNA damage and apoptosis in cancer cells.[7][8]

  • Carbonic Anhydrases (CAs): Pyrazolo[4,3-c]pyridine sulfonamides have been shown to be effective inhibitors of various human and bacterial carbonic anhydrase isoforms.[1] While the subject molecule is not a sulfonamide, the core scaffold's ability to fit within the CA active site suggests this as a possibility.

  • Cystathionine Beta-Synthase (CBS): Substituted pyrazolo[3,4-c]pyridines have been identified as potent and selective orthosteric inhibitors of CBS, an enzyme involved in hydrogen sulfide signaling.[3]

A proposed general mechanism for enzyme inhibition is illustrated below:

G cluster_binding Enzyme Active Site cluster_reaction Biological Response Enzyme Enzyme Product Product Enzyme->Product Catalyzes Reaction No_Product No Product Formation Enzyme->No_Product Inhibition Substrate Substrate Substrate->Enzyme Binds to Active Site Inhibitor This compound Inhibitor->Enzyme Competitively or Non-competitively Binds

Caption: Competitive or non-competitive binding of the inhibitor to the enzyme's active site.

Antimicrobial Activity

Pyrazolopyridine derivatives have demonstrated activity against various microbial strains.[1][3] The mechanism could involve the inhibition of essential bacterial enzymes or disruption of the cell membrane. The presence of the chloro group can enhance lipophilicity, potentially aiding in crossing microbial cell walls.

Experimental Validation Protocols

To elucidate the precise mechanism of action, a systematic series of in vitro and in silico experiments are recommended.

Enzyme Inhibition Assays

A panel of enzymes, selected based on the activities of related compounds, should be screened.

Step-by-Step Protocol for a Kinase Inhibition Assay:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the compound to a range of concentrations.

    • Prepare assay buffer, recombinant kinase, substrate peptide, and ATP solution.

  • Assay Procedure (e.g., using a luminescence-based kinase assay):

    • Add the kinase and the test compound to a 384-well plate and incubate at room temperature.

    • Initiate the kinase reaction by adding the substrate peptide and ATP.

    • Incubate to allow the kinase reaction to proceed.

    • Stop the reaction and add a detection reagent that measures the amount of ATP remaining.

  • Data Analysis:

    • Measure the luminescence signal. A higher signal indicates less ATP consumed and therefore greater kinase inhibition.

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 value.

ParameterDescription
IC50 The half-maximal inhibitory concentration, representing the concentration of the compound required to inhibit 50% of the enzyme's activity.
Ki The inhibition constant, providing a measure of the inhibitor's binding affinity to the enzyme.
Mode of Inhibition Determined through kinetic studies (e.g., Lineweaver-Burk plots) to ascertain if the inhibition is competitive, non-competitive, or uncompetitive.
Cell-Based Assays

Cell-based assays are crucial for understanding the compound's effect in a more biologically relevant context.

Workflow for Assessing Antiproliferative Activity:

G Start Start Cell_Culture Culture Cancer Cell Lines Start->Cell_Culture Compound_Treatment Treat cells with varying concentrations of the compound Cell_Culture->Compound_Treatment Incubation Incubate for a defined period (e.g., 72h) Compound_Treatment->Incubation Viability_Assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) Incubation->Viability_Assay Data_Analysis Measure signal and calculate GI50 values Viability_Assay->Data_Analysis End End Data_Analysis->End

Caption: A typical workflow for determining the antiproliferative effects of a compound.

Molecular Docking Studies

In silico molecular docking can provide insights into the potential binding mode of this compound to the active site of target enzymes. This can help in understanding the structure-activity relationship and guide further optimization of the compound.

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be definitively elucidated, the existing literature on related pyrazolopyridine derivatives provides a strong foundation for targeted investigation. The most promising avenues for exploration are its potential as an inhibitor of various kinases and Topoisomerase IIα. The experimental protocols outlined in this guide offer a clear path for researchers to systematically evaluate these hypotheses. Further studies, including in vivo efficacy and safety assessments, will be crucial in determining the therapeutic potential of this compound.

References

  • Majtan, T., et al. (2018). Screening of Heteroaromatic Scaffolds against Cystathionine Beta-Synthase Enables Identification of Substituted Pyrazolo[3,4-c]Pyridines as Potent and Selective Orthosteric Inhibitors. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • G-Dur, A. A., et al. (2021). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules. Available at: [Link]

  • El-Gamal, M. I., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals. Available at: [Link]

  • King, T. P., et al. (2021). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. ResearchGate. Available at: [Link]

  • El-Gamal, M. I., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. ResearchGate. Available at: [Link]

  • Reddy, C. S., et al. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Semantic Scholar. Available at: [Link]

  • PubChem. (n.d.). 5-chloro-1H-pyrazolo(3,4-c)pyridine. PubChem. Available at: [Link]

  • Wang, B., et al. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Al-Tel, T. H. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available at: [Link]

  • Patel, K. D., et al. (2013). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Norman, M. H., et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Al-Tel, T. H. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available at: [Link]

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An In-Depth Technical Guide to BI-9321: A First-in-Class NSD3-PWWP1 Antagonist

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This guide provides a comprehensive technical overview of BI-9321, a potent, selective, and cell-active chemical probe targeting the PWWP1 domain of Nuclear Receptor Binding SET Domain Protein 3 (NSD3). As a first-in-class antagonist, BI-9321 is an invaluable tool for investigating the epigenetic functions of NSD3 and exploring novel therapeutic strategies in oncology. This document delves into its physicochemical properties, mechanism of action, key experimental data, research applications, and procurement details. It is designed to equip researchers with the foundational knowledge required to effectively utilize BI-9321 in their laboratory workflows.

A note on chemical identifiers: The initial query referenced CAS number 1260664-22-9, which corresponds to 5-chloro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid in several chemical databases[1][2][3][4]. However, the vast body of scientific literature concerning potent, well-characterized research probes points towards BI-9321, which has distinct CAS numbers (e.g., 2387510-86-1 for the free base and 2387510-87-2 for the hydrochloride salt)[5]. Given the request for an in-depth guide on a compound with significant research applications, this document focuses exclusively on BI-9321.

Physicochemical and Pharmacokinetic Properties

BI-9321 is typically supplied as a trihydrochloride salt, which generally offers enhanced stability and aqueous solubility compared to its free base form.[6] Key properties are summarized below.

PropertyValueSource
Compound Name BI-9321 (hydrochloride)[5]
Synonyms BI9321[7]
CAS Number 2387510-87-2 (trihydrochloride)
Molecular Formula C₂₂H₂₁FN₄·3HCl
Molecular Weight 469.81 g/mol
Appearance Solid[5]
Purity ≥98% (HPLC)
Solubility Soluble in Water (100 mM) and DMSO (100 mM)
Storage Conditions Store at -20°C. For stock solutions, aliquot and store at -80°C.[5][8]
logD (@ pH 11) 1.5[9][10]
Caco-2 Permeability 16 x 10⁻⁶ cm/s[9][10]

Mechanism of Action and Biological Significance

The Role of NSD3 in Epigenetics and Disease

NSD3 (Nuclear Receptor Binding SET Domain Protein 3), also known as WHSC1L1, is a histone methyltransferase that plays a critical role in epigenetic regulation.[9][10] The gene encoding NSD3 is located in the 8p11-p12 region, an amplicon frequently amplified in various cancers, implicating NSD3 as a driver of oncogenesis.[9][10]

NSD3 is a multi-domain protein containing a catalytic SET domain responsible for methyltransferase activity and several "reader" domains that recognize specific histone modifications.[9][10] Among these are two PWWP domains (PWWP1 and PWWP2), which are known to bind to methylated lysine residues on histones, thereby tethering the NSD3 complex to specific chromatin regions to regulate gene expression.[9][10]

BI-9321: Selective Antagonism of the NSD3-PWWP1 Domain

BI-9321 was developed as a highly selective chemical probe to dissect the function of the PWWP1 domain.[9] It was identified through fragment-based screening followed by structure-based optimization.[9][10]

Mechanism: BI-9321 specifically targets the methyl-lysine binding pocket of the NSD3-PWWP1 reader domain.[8][11] By occupying this site, it competitively inhibits the interaction between the PWWP1 domain and its histone ligands (e.g., H3K36me3).[12] This disruption prevents the proper localization and function of NSD3 at specific genomic loci, leading to downstream changes in gene expression.[6][8]

A key downstream effect observed upon treatment with BI-9321 is the downregulation of Myc messenger RNA, which contributes to reduced cell proliferation in sensitive cell lines like the MOLM-13 acute myeloid leukemia model.[6][8][9]

BI9321_MoA Figure 1. Mechanism of Action of BI-9321 cluster_nucleus Cell Nucleus Histone Histone Tail (e.g., H3K36me3) PWWP1 NSD3 Protein (PWWP1 'Reader' Domain) Histone->PWWP1 binds to NSD3_Complex NSD3 Effector Complex PWWP1->NSD3_Complex recruits Chromatin Chromatin NSD3_Complex->Chromatin modifies Myc_Gene Myc Oncogene Chromatin->Myc_Gene activates Transcription Gene Transcription Myc_Gene->Transcription Proliferation Cell Proliferation Transcription->Proliferation promotes BI9321 BI-9321 BI9321->PWWP1 INHIBITS

Caption: Figure 1. BI-9321 competitively binds to the NSD3-PWWP1 domain, blocking its interaction with histone marks and inhibiting downstream oncogenic signaling like Myc expression.

Key Experimental Data and Selectivity

BI-9321 has been rigorously characterized to confirm its potency and selectivity, making it a reliable tool for research. A closely related analogue, BI-9466 , is over 500-fold less active and serves as an ideal negative control for experiments.[9][12]

ParameterValueAssay TypeNotesSource
Binding Affinity (K_d) 166 nMSurface Plasmon Resonance (SPR)Demonstrates potent binding to the isolated NSD3-PWWP1 domain.[7][8][9]
In-vitro Potency (IC_50) 203 nMTR-FRET AssayMeasures displacement of a fluorescent ligand from the PWWP1 domain.[9]
Cellular Target Engagement (IC_50) 1.2 µMNanoBRET Assay (U2OS cells)Confirms the ability of BI-9321 to disrupt the NSD3-PWWP1/histone interaction inside living cells.[6][8][12]
Selectivity HighKinase Panels & ProteomicsInactive against NSD2-PWWP1 and NSD3-PWWP2 domains. Did not hit any of 31 tested kinases.[8][9][10]
Negative Control (BI-9466) K_d 144,000 nM (144 µM)Surface Plasmon Resonance (SPR)Over 500-fold weaker affinity compared to BI-9321.[9]

Experimental Protocol Guide

Preparation of Stock Solutions

Trustworthy data begins with accurate compound preparation. Due to its high solubility in common laboratory solvents, preparing BI-9321 is straightforward.

Objective: To prepare a 10 mM stock solution of BI-9321 (MW: 469.81 g/mol ) in DMSO.

Materials:

  • BI-9321 trihydrochloride powder (e.g., Tocris, Cat. No. 6665)

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Mass Calculation: To prepare 1 mL of a 10 mM stock, you need 4.698 mg of BI-9321. For a 5 mg vial, this protocol will be adjusted.

    • Calculation:Mass (mg) = Volume (L) x Concentration (mol/L) x Molecular Weight (g/mol) x 1000 (mg/g)

    • For 5 mg:Volume (µL) = [Mass (mg) / MW (g/mol)] / Concentration (mol/L) x 1,000,000 (µL/L)

    • Volume (µL) = [5 / 469.81] / 0.01 x 1,000,000 = 1064 µL (or 1.064 mL)

  • Reconstitution: Carefully add 1.064 mL of sterile DMSO to the vial containing 5 mg of BI-9321 powder.

  • Solubilization: Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. A brief, gentle warming in a 37°C water bath can assist if needed.

  • Aliquoting & Storage: To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes.[8]

  • Storage: Store the aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month).[8] Always protect from moisture.[8]

Workflow: Cellular Proliferation Assay

This protocol outlines a general workflow for assessing the anti-proliferative effects of BI-9321 in a cancer cell line, using its negative control BI-9466 to validate the specificity of the observed effects.

Caption: Figure 2. A typical experimental workflow for evaluating the anti-proliferative effects of BI-9321 and its negative control, BI-9466.

Sourcing and Procurement

BI-9321 is available from several commercial suppliers for research purposes. Additionally, it is provided free of charge by Boehringer Ingelheim through its open innovation platform, opnMe.com, to facilitate scientific discovery.

Commercial Suppliers:

  • MedChemExpress: Supplies BI-9321 and its trihydrochloride salt.[8]

  • Tocris Bioscience (part of Bio-Techne): Offers BI-9321 with detailed technical data.[7]

  • Cayman Chemical (via Sapphire Bioscience): Provides BI-9321 (hydrochloride).[5]

  • DC Chemicals: Lists BI-9321 trihydrochloride.[13]

Open Access Platform:

  • Boehringer Ingelheim (opnMe.com): Researchers can order BI-9321 and its negative control, BI-9466, free of charge for non-commercial research.[9] When publishing results, acknowledgement of this source is requested.[9]

Conclusion

References

  • NSD3 antagonist | BI-9321 | opnMe. Boehringer Ingelheim. [Link]

  • NSD3-PWWP1 antagonist BI-9321. opnMe. [Link]

  • BI-9321, a First-in-Class Chemical Probe, is a NSD3-PWWP1 Inhibitor. Active Biohem. [Link]

  • BI-9321 for NSD3. Structural Genomics Consortium. [Link]

  • BI-9321 trihydrochloride | NSD3-PWWP1 Domain Antagonist. DC Chemicals. [Link]

  • This compound. Chemspace. [Link]

  • 5-Bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine. Chemsrc. [Link]

  • 10-oxooctadecanoic acid. Aribo Biotechnology. [Link]

  • Benzene, 1-ethoxy-2,3-difluoro-4-[(trans,trans... Aribo Biotechnology. [Link]

  • BI 9321 (6665). Tocris, Part of Bio-Techne. [Link]

  • 1-(Bromomethyl)-3-isopropylbenzene. Aribo Biotechnology. [Link]

  • 6-(5-chloro-2-pyridyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione. PubChem. [Link]

  • 6-Chloro-1H-pyrazolo[3,4-b]pyrazine. Synthonix. [Link]

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theoretical studies of pyrazole-pyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical and Computational Study of Pyrazole-Pyridine Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

Pyrazole-pyridine derivatives represent a privileged scaffold in medicinal chemistry and materials science, demonstrating a vast array of biological activities and practical applications.[1][2][3][4][5] Their fused heterocyclic structure provides a unique three-dimensional arrangement for molecular interactions, making them compelling candidates for drug discovery programs targeting cancer, infectious diseases, and inflammatory conditions.[6][7][8] Furthermore, their electronic properties have been harnessed for applications such as corrosion inhibition.[9][10] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core theoretical and computational methodologies employed to investigate, predict, and rationalize the properties of pyrazole-pyridine derivatives. We will delve into the causality behind computational choices, present validated protocols, and synthesize data to illuminate the structure-property relationships that govern the function of this versatile chemical class.

The Pyrazole-Pyridine Scaffold: A Foundation for Versatility

The fusion of a five-membered pyrazole ring and a six-membered pyridine ring gives rise to several isomers, with the pyrazolo[3,4-b]pyridine system being particularly prominent in drug discovery.[11][12] This bicyclic heterocyclic framework is found in numerous bioactive compounds and FDA-approved drugs.[3][13] The strategic placement of nitrogen atoms and the aromatic nature of the rings create a scaffold ripe for functionalization, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties.

Theoretical studies are indispensable for navigating the vast chemical space of possible derivatives.[14] By modeling these molecules at an atomic level, we can predict their behavior, understand their interaction with biological targets, and prioritize the synthesis of compounds with the highest potential for success, thereby accelerating the research and development pipeline.

G cluster_workflow Computational Drug Discovery Workflow ligand 1. Ligand Preparation (Pyrazole-Pyridine Derivative) - 2D to 3D Conversion - Energy Minimization docking 4. Molecular Docking - Run Docking Algorithm (e.g., AutoDock Vina) ligand->docking protein 2. Protein Preparation (e.g., Kinase, PDB ID) - Remove Water/Co-ligands - Add Hydrogens grid 3. Grid Generation - Define Active Site Box Around Known Inhibitor protein->grid grid->docking analysis 5. Results Analysis - Rank by Binding Energy - Visualize Poses - Analyze Interactions docking->analysis md 6. (Optional) MD Simulation - Validate Complex Stability analysis->md

Caption: A typical workflow for molecular docking studies.

Experimental Protocol: Molecular Docking Simulation

Objective: To dock a pyrazole-pyridine derivative into the active site of a target protein (e.g., CDK2) and analyze its binding mode.

Methodology:

  • Protein Preparation:

    • Download the crystal structure of the target protein from the Protein Data Bank (PDB).

    • Using software like UCSF Chimera or PyMOL, prepare the protein by removing water molecules, co-crystallized ligands, and any other non-essential heteroatoms.

    • Add polar hydrogens and assign appropriate partial charges.

  • Ligand Preparation:

    • Use the DFT-optimized 3D structure of the pyrazole-pyridine derivative.

    • Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds using software like AutoDock Tools.

  • Grid Box Generation:

    • Define the search space for the docking algorithm. This is typically a cubic box centered on the active site, identified from the position of the co-crystallized ligand or from literature reports.

  • Docking Execution:

    • Run the docking simulation using a program like AutoDock Vina. The program will systematically explore different conformations and orientations of the ligand within the grid box.

  • Pose Analysis:

    • The output will be a set of predicted binding poses, ranked by their calculated binding affinity (e.g., in kcal/mol).

    • Visualize the top-ranked pose in a molecular graphics program. Analyze the key interactions (hydrogen bonds, hydrophobic contacts, etc.) between the ligand and the protein residues. Compare these interactions with those of known inhibitors to validate the binding mode. [15][16]

Advanced Theoretical Methods: QSAR and Molecular Dynamics

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activity. [17][18]For pyrazole-pyridine derivatives, 2D and 4D-QSAR studies have been conducted to identify the key structural features (descriptors) that govern their therapeutic effects. [17][18][19][20]

  • The "Why": QSAR models allow for the rapid prediction of the biological activity of virtual or yet-to-be-synthesized compounds, which is invaluable for prioritizing synthetic efforts.

  • Key Parameters: A robust QSAR model is characterized by high statistical correlation coefficients, such as R² (for the training set) and q² (for the test set), indicating strong predictive power. [17][18][19]

Molecular Dynamics (MD) Simulations

While docking provides a static snapshot of the ligand-protein complex, MD simulations introduce temperature and motion, allowing researchers to observe the dynamic behavior of the system over time. [1][14]

  • The "Why": MD simulations are used to assess the stability of the docked pose. By running a simulation for several nanoseconds, one can verify if the key interactions observed in the docking pose are maintained, adding a higher level of confidence to the predicted binding mode. [1]Key metrics to analyze include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone.

Applications in Research and Development

Theoretical studies have been instrumental in advancing the development of pyrazole-pyridine derivatives across multiple fields.

  • Anticancer Agents: Computational studies have identified pyrazole-pyridine derivatives as potent inhibitors of various kinases involved in cancer progression, such as CDK2, EGFR, and TBK1. [12][21][16]Docking studies have elucidated the binding modes responsible for this inhibition, guiding the design of more selective and potent compounds. [6][22]* Antimicrobial Agents: In silico methods have been used to screen derivatives for activity against bacterial and fungal targets. [13][23][24]Docking into the active sites of enzymes like DNA gyrase has helped explain their antibacterial effects. [25]* Corrosion Inhibitors: DFT calculations have been employed to understand the mechanism of corrosion inhibition on metal surfaces. [9][10]Properties like HOMO energy, LUMO energy, and charge distribution on the molecule are correlated with inhibition efficiency, allowing for the rational design of more effective inhibitors. [9]

Conclusion and Future Outlook

Theoretical and computational studies are a powerful and indispensable component of modern research on pyrazole-pyridine derivatives. From fundamental quantum mechanical calculations that reveal electronic properties to sophisticated molecular simulations that predict biological interactions, these methods provide unparalleled insight at the molecular level. [14]They enable a rational, hypothesis-driven approach to design, reducing the time and cost associated with traditional trial-and-error synthesis and screening. As computational power increases and algorithms become more refined, the integration of these theoretical approaches, particularly with machine learning and AI, will continue to accelerate the discovery and optimization of novel pyrazole-pyridine derivatives for a wide range of scientific and therapeutic applications. [14]

References

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  • Tuzun, B., Yavuz, S. C., Sabanci, N., & Saripinar, E. (2018). 4D-QSAR Study of Some Pyrazole Pyridine Carboxylic Acid Derivatives By Electron Conformational-Genetic Algorithm Method. Current Computer-Aided Drug Design, 14(4), 370-384. Retrieved from [Link]

  • Tuzun, B., Yavuz, S. C., Sabanci, N., & Saripinar, E. (2018). 4D-QSAR Study of Some Pyrazole Pyridine Carboxylic Acid Derivatives By Electron Conformational-Genetic Algorithm Method. Bentham Science Publishers. Retrieved from [Link]

  • Tuzun, B., Yavuz, S. C., Sabanci, N., & Saripinar, E. (2018). 4D-QSAR Study of Some Pyrazole Pyridine Carboxylic Acid Derivatives By Electron Conformational-Genetic Algorithm Method. Ingenta Connect. Retrieved from [Link]

  • Synthesis and Characterization of Pyridine and Pyrazole Derivatives for Their Biological Activities. (n.d.). ResearchGate. Retrieved from [Link]

  • The inhibition behavior of two pyrimidine-pyrazole derivatives against corrosion in hydrochloric solution: Experimental, surface analysis and in silico approach studies. (n.d.). ResearchGate. Retrieved from [Link]

  • Mohamed, A. M., El-Sayed, W. A., Alsharari, M. A., Al-Qalawi, H. R. M., & Germoush, M. O. (2013). Anticancer activities of some newly synthesized pyrazole and pyrimidine derivatives. ResearchGate. Retrieved from [Link]

  • Zhao, G., & Lu, M. (2013). Comparative theoretical studies of energetic pyrazole-pyridine derivatives. Journal of Molecular Modeling, 19(8), 3403-3410. Retrieved from [Link]

  • Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. (2024). ACS Omega. Retrieved from [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (n.d.). PubMed Central (NIH). Retrieved from [Link]

  • Anticancer evaluation and molecular docking of new pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives. (2023). PubMed Central (NIH). Retrieved from [Link]

  • Unveiling Cooperative Effects of Two Bidentate Pyridone-Pyrazole Ligands in the Regioselective C–H Activation: A Theoretical Study. (n.d.). ACS Publications. Retrieved from [Link]

  • Antimicrobial activity of some pyrazolo[3,4-b]pyridine derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2024). RSC Publishing. Retrieved from [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PubMed Central (NIH). Retrieved from [Link]

  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. (n.d.). PubMed Central (NIH). Retrieved from [Link]

  • Corrosion inhibition mechanism of pyrazolopyrazole and triazolopyrimidine surfactants based on pyridine scaffold on N80 carbon steel in acidic and bacterial media: Synthesis, Characterization, Docking, DFT, and MD simulations. (n.d.). ResearchGate. Retrieved from [Link]_

  • Synthesis, Molecular Docking, and Antitumor Evaluation of Some New Pyrazole, Pyridine, and Thiazole Derivatives Incorporating Sulfonamide Residue. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PubMed Central (NIH). Retrieved from [Link]

  • Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. (n.d.). PubMed Central (NIH). Retrieved from [Link]

  • Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Regioselective synthesis and computational calculation studies of some new pyrazolyl-pyridine and bipyridine derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Antibacterial pyrazoles: tackling resistant bacteria. (2022). PubMed Central (NIH). Retrieved from [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Taylor & Francis Online. Retrieved from [Link]

  • New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation. (n.d.). ACS Omega. Retrieved from [Link]

  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (2022). MDPI. Retrieved from [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PubMed Central (NIH). Retrieved from [Link]

  • Current status of pyrazole and its biological activities. (n.d.). PubMed Central (NIH). Retrieved from [Link]

  • The Significance of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

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  • View of Synthesis and Characterization of Pyridine and Pyrazole Derivatives for Their Biological Activities. (n.d.). Journal of Science & Technology. Retrieved from [Link]

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Topic: 5-Chloro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 5-Chloro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid scaffold represents a cornerstone in modern medicinal chemistry, primarily due to its structural resemblance to endogenous purines. This mimicry allows it to serve as a "privileged scaffold," capable of interacting with a wide array of biological targets, particularly ATP-binding sites within kinases. The strategic placement of a chloro group at the C-5 position and a carboxylic acid at the C-3 position provides two orthogonal chemical handles for vectorial functionalization. This enables the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive overview of the synthesis, functionalization, and biological applications of derivatives and analogs of this core, offering field-proven insights, detailed experimental protocols, and an analysis of structure-activity relationships to empower researchers in the rational design of novel therapeutics.

Chapter 1: The Pyrazolo[3,4-c]pyridine Core: A Privileged Scaffold

Structural Features and Physicochemical Properties

The 1H-pyrazolo[3,4-c]pyridine core is a bicyclic heteroaromatic system formed by the fusion of a pyrazole and a pyridine ring. Its significance in drug discovery is largely attributed to its role as a purine isostere, making it an ideal starting point for designing molecules that target purine-binding proteins.[1][2]

The title compound, this compound, possesses two key features for medicinal chemistry exploration:

  • The C-5 Chloro Group: This position is electronically activated, making it susceptible to nucleophilic aromatic substitution (SNAr) and, more commonly, a versatile handle for palladium-catalyzed cross-coupling reactions such as Buchwald-Hartwig amination and Suzuki-Miyaura coupling.[3][4] This allows for the introduction of a wide range of substituents to probe interactions with the target protein.

  • The C-3 Carboxylic Acid Group: This functional group serves as a classic handle for forming amide bonds, a ubiquitous linkage in drug molecules. It can be coupled with a diverse library of amines to generate extensive carboxamide derivatives, enabling fine-tuning of biological activity and physicochemical properties.[5][6]

Physicochemical Profile of the Core Scaffold (5-chloro-1H-pyrazolo[3,4-c]pyridine):

Property Value Source
Molecular Formula C₆H₄ClN₃ [7]
Molecular Weight 153.57 g/mol [7]
Hydrogen Bond Donors 1 [7]
Hydrogen Bond Acceptors 3 [7]

| LogP (Predicted) | 1.4 |[7] |

The Role of the Carboxylic Acid and Its Bioisosteres

While the carboxylic acid at the C-3 position is a superb synthetic handle, its intrinsic properties (e.g., acidity, potential for high polarity, and rapid metabolism) can sometimes be suboptimal for drug development. In such cases, replacing it with a bioisostere—a functional group with similar steric and electronic properties—can dramatically improve a compound's pharmacokinetic profile. This strategic replacement is a cornerstone of modern lead optimization.[8]

Common bioisosteres for carboxylic acids include tetrazoles, acylsulfonamides, and 3-hydroxyisoxazoles, which can mimic the acidic proton and hydrogen bonding capabilities of the original acid while offering altered metabolic stability and cell permeability.[8]

G cluster_0 Carboxylic Acid Core cluster_1 Bioisosteric Replacements cluster_2 Improved Properties Core R-COOH (Parent Scaffold) Tetrazole Tetrazole Core->Tetrazole Replace Acylsulfonamide Acylsulfonamide Core->Acylsulfonamide Replace Hydroxyisoxazole 3-Hydroxyisoxazole Core->Hydroxyisoxazole Replace PK Pharmacokinetics (PK) Tetrazole->PK Enhances Metabolism Metabolic Stability Tetrazole->Metabolism Enhances Permeability Cell Permeability Tetrazole->Permeability Enhances Acylsulfonamide->PK Enhances Acylsulfonamide->Metabolism Enhances Acylsulfonamide->Permeability Enhances Hydroxyisoxazole->PK Enhances Hydroxyisoxazole->Metabolism Enhances Hydroxyisoxazole->Permeability Enhances

Bioisosteric replacement strategy for the C-3 carboxylic acid.

Chapter 2: Synthetic Strategies and Vectorial Functionalization

Core Scaffold Synthesis: A Self-Validating Pathway

The synthesis of the 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold is a well-established process that begins with commercially available aminopyridines. The causality behind this choice is the need for a reliable, scalable route to the core structure before investing in diversification. The following workflow illustrates a common and robust synthetic pathway.[1][9]

G A 2-Amino-6-chloronicotinaldehyde (Starting Material) B Hydrazine Cyclization A->B Hydrazine hydrate, Ethanol, Reflux C 5-Chloro-1H-pyrazolo[3,4-c]pyridine (Core Scaffold) B->C Intramolecular Condensation D Vectorial Functionalization C->D Orthogonal Chemistry E Diverse Compound Library D->E SAR Exploration

General workflow for scaffold synthesis and diversification.

An alternative robust synthesis starts from 2-amino-6-chloropyridine, which undergoes diazotization followed by an intramolecular cyclization.[1][9] This method is efficient and provides the desired 5-chloro scaffold in good yield.

Protocol: Synthesis of 5-Chloro-1H-pyrazolo[3,4-c]pyridine

This protocol is adapted from established literature procedures.[1][9] The rationale for a two-step, one-pot procedure involving acetylation is to form a stable intermediate that readily cyclizes upon heating, which is a trustworthy method for ensuring high conversion to the desired product.

Materials:

  • 2-Amino-6-chloropyridine

  • Sodium nitrite (NaNO₂)

  • Acetic anhydride (Ac₂O)

  • 1,2-Dichloroethane (DCE)

  • Methanol (MeOH)

  • Sodium methoxide (NaOMe)

  • Standard glassware for organic synthesis

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 2-amino-6-chloropyridine in DCE, add acetic anhydride at room temperature.

  • Diazotization: Carefully add sodium nitrite portion-wise to the stirred solution. An exotherm may be observed.

  • Cyclization: Heat the reaction mixture to 90 °C and stir for 20 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS to ensure the consumption of the starting material, a critical self-validation step.

  • Deacetylation: After cooling, concentrate the mixture under reduced pressure. Dissolve the residue in methanol and add a solution of sodium methoxide. Stir at room temperature for 1 hour.

  • Workup and Purification: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield 5-chloro-1H-pyrazolo[3,4-c]pyridine.

Vectorial Functionalization: A Gateway to Diversity

The true power of this scaffold lies in its capacity for selective, multi-vector elaboration.[3][4] This allows chemists to systematically probe the structure-activity relationship (SAR) by modifying different parts of the molecule.

  • C-3 Position (Amide Coupling): The carboxylic acid is readily converted to an amide using standard peptide coupling reagents like HATU or HOBt/EDC. This is a robust and high-yielding reaction, allowing access to a vast library of derivatives by varying the amine coupling partner.[5]

  • C-5 Position (Cross-Coupling): The chloro group is an excellent handle for Pd-catalyzed reactions. Buchwald-Hartwig amination allows the installation of primary and secondary amines, while Suzuki-Miyaura coupling enables the introduction of aryl or heteroaryl groups.[1][3] The choice of catalyst, ligand, and base is critical for success and must be optimized for each substrate class.

  • N-1/N-2 Positions (Alkylation): The two nitrogen atoms of the pyrazole ring can be selectively functionalized. N-1 is typically functionalized under basic conditions (e.g., using NaH or Cs₂CO₃), while N-2 functionalization can be achieved through specific protecting group strategies.[3] This allows for modulation of solubility and interaction with the protein target.

Protocol: Representative Buchwald-Hartwig Amination at the C-5 Position

This protocol describes a typical cross-coupling reaction. The inclusion of an inert atmosphere is a critical self-validating step, as the palladium catalyst is sensitive to oxygen.

Materials:

  • This compound derivative (e.g., methyl ester)

  • Desired amine (R-NH₂)

  • Pd₂(dba)₃ (or other Pd catalyst)

  • Xantphos (or other suitable ligand)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried flask, add the pyrazolopyridine substrate, the amine, Cs₂CO₃, Pd₂(dba)₃, and Xantphos.

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous dioxane via syringe.

  • Reaction: Heat the mixture at 100-120 °C until the starting material is consumed (monitor by LC-MS).

  • Workup and Purification: Cool the reaction, filter through a pad of Celite®, and concentrate the filtrate. Purify the residue by column chromatography to obtain the C-5 aminated product.

Chapter 3: Biological Activity and Therapeutic Applications

Overview of Biological Targets

Derivatives of the pyrazolopyridine core have demonstrated a wide spectrum of biological activities, validating the scaffold's privileged nature.

Therapeutic AreaSpecific Target Class / ActivityReferences
Oncology Kinase Inhibitors (e.g., TRK, FGFR), Antiproliferative[3][10][11]
Infectious Diseases Antimicrobial, Antiviral, Trypanocidal (PPI Inhibition)[12][13][14][15]
Inflammatory Diseases Anti-inflammatory, IRAK4 Inhibition[5][14]
CNS Disorders Anxiolytic Agents[14][16]
Case Study: Pyrazolopyridines as TRK Kinase Inhibitors

Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases whose dysregulation is implicated in various cancers. The pyrazolo[3,4-b]pyridine scaffold, an isomer of our core, has been successfully used to design potent pan-TRK inhibitors.[11] The design strategy often involves using the pyrazole portion as a hydrogen-bond "hinge-binding" motif, while the rest of the molecule extends into other regions of the ATP-binding pocket.

The rationale for this approach is that the nitrogen atoms of the pyrazole ring can form crucial hydrogen bonds with the kinase hinge region, a common anchoring interaction for kinase inhibitors. The C-5 position can then be functionalized to achieve selectivity and potency.

G TRK TRK Receptor P1 Dimerization & Autophosphorylation TRK->P1 Activates GrowthFactor Growth Factor (e.g., NGF) GrowthFactor->TRK P2 Downstream Signaling (RAS-MAPK, PI3K-AKT) P1->P2 P3 Cell Proliferation & Survival P2->P3 Inhibitor Pyrazolopyridine Inhibitor Inhibitor->P1 Blocks

Simplified TRK signaling pathway and point of inhibition.
Structure-Activity Relationship (SAR) Insights

SAR studies on related pyrazolopyridine scaffolds provide valuable blueprints for designing new derivatives. For instance, in the development of trypanocidal agents targeting the PEX14-PEX5 protein-protein interaction, modifications to the central pyrazolo[4,3-c]pyridine scaffold were systematically explored.[13]

Exemplary SAR Table (Hypothetical data based on published trends):

Compound ID C-3 Modification C-5 Modification Target IC₅₀ (nM) Rationale for Change
Lead-1 -COOH -Cl 5,200 Initial scaffold
Analog-1a -CONH(Phenyl) -Cl 850 Amide formation to explore pocket
Analog-1b -CONH(4-F-Phenyl) -Cl 430 Introduce H-bond acceptor
Analog-2a -CONH(4-F-Phenyl) -NH(Aniline) 150 Buchwald-Hartwig to probe new pocket

| Analog-2b | -CONH(4-F-Phenyl)| -NH(Cyclopropyl)| 25 | Introduce sp³ character for solubility |

This data-driven approach, where each modification is a hypothesis tested experimentally, is fundamental to modern drug discovery.

Chapter 4: Characterization and Analytical Methods

Standard Quality Control Workflow

Ensuring the identity and purity of synthesized compounds is non-negotiable. A standard, self-validating workflow is essential for generating reliable biological data.

G A Crude Product (Post-Purification) B LC-MS Analysis A->B C Purity Check (>95%?) B->C D ¹H NMR Analysis C->D Yes G Re-purify C->G No E Structure Confirmation? D->E F Qualified Compound (For Biological Assay) E->F Yes E->G No G->A Iterate

Standard QC workflow for synthesized compounds.

Expertise-Driven Interpretation:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Provides two crucial pieces of information: the purity of the compound (by integrating the area of the product peak) and its mass (confirming the molecular weight).[10]

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are used to confirm the precise chemical structure. The number of signals, their splitting patterns (multiplicity), and their chemical shifts must be consistent with the proposed structure. This is the ultimate confirmation of identity.[14]

Conclusion and Future Directions

The this compound core and its analogs remain a highly fertile ground for drug discovery. Its synthetic tractability and privileged structural nature ensure its continued relevance. Future efforts will likely focus on:

  • Novel Therapeutic Targets: Applying this scaffold to new target classes beyond kinases and PPIs.

  • Advanced Synthetic Methods: Developing more efficient and greener methods for synthesis and functionalization, such as C-H activation.

  • Fragment-Based Drug Discovery (FBDD): Using the core scaffold as a starting fragment for building highly potent and selective inhibitors.[3][4]

  • Targeted Protein Degraders (PROTACs): Employing the scaffold as a warhead to recruit target proteins for degradation.

By leveraging the foundational knowledge outlined in this guide, researchers are well-equipped to innovate and advance the therapeutic potential of this remarkable chemical scaffold.

References

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Methodological & Application

Application Notes and Protocols: Leveraging 5-Chloro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid for Advanced Kinase Inhibitor Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Kinase Drug Discovery

Protein kinases, enzymes that catalyze the phosphorylation of proteins, are pivotal regulators of a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important target classes for modern drug discovery. The pyrazolopyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, capable of binding to the ATP-binding site of various kinases.[1][2] This structural motif is present in several approved and clinical-stage anti-cancer drugs, highlighting its significance in the development of targeted therapies.[1][2]

5-Chloro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid is a key heterocyclic intermediate that serves as a versatile building block for the synthesis of a diverse library of pyrazolopyridine-based kinase inhibitors. Its specific chemical features, including the chloro substituent and the carboxylic acid group, provide reactive handles for medicinal chemists to perform structural modifications and explore the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound and its derivatives in kinase inhibitor screening campaigns.

Mechanism of Action: Targeting the Kinase ATP-Binding Site

The majority of small molecule kinase inhibitors, including those derived from the pyrazolopyridine scaffold, function as ATP-competitive inhibitors.[3] They are designed to mimic the adenine region of ATP and bind to the highly conserved ATP-binding pocket of the kinase. This binding event prevents the kinase from accessing ATP, thereby blocking the transfer of a phosphate group to its substrate and inhibiting downstream signaling.

The pyrazolopyridine core of inhibitors derived from this compound typically forms crucial hydrogen bonds with the "hinge" region of the kinase, a flexible loop of amino acids that connects the N- and C-terminal lobes of the kinase domain. The various substituents that can be introduced via the chloro and carboxylic acid functionalities of the parent molecule explore different sub-pockets within the ATP-binding site, which is key to achieving both high potency and selectivity for the target kinase. For instance, modifications at these positions can be tailored to interact with specific amino acid residues that are unique to a particular kinase or kinase family, thus minimizing off-target effects.[3][4]

Illustrative Signaling Pathway Inhibition

Kinase_Inhibition_Pathway cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor Binds KinaseA Target Kinase (e.g., HPK1) Receptor->KinaseA Activates Substrate Substrate Protein (e.g., SLP76) KinaseA->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Proliferation, Survival, etc. pSubstrate->Response Leads to Inhibitor 5-Chloro-1H-pyrazolo[3,4-c]pyridine -derived Inhibitor Inhibitor->KinaseA Inhibits

Caption: Inhibition of a generic kinase signaling pathway by a pyrazolopyridine-derived inhibitor.

Experimental Protocols for Kinase Inhibitor Screening

The evaluation of compounds derived from this compound as kinase inhibitors typically involves a tiered screening approach, starting with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess activity in a more physiologically relevant context.[5]

Protocol 1: In Vitro Biochemical Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol describes a common method to quantify the inhibitory activity of a compound against a purified kinase enzyme. HTRF is a robust, high-throughput screening-compatible technology.[6]

Principle: The assay measures the phosphorylation of a specific substrate by the target kinase. A europium cryptate-labeled anti-phospho-substrate antibody (donor) and a second antibody or streptavidin conjugated to an acceptor fluorophore that binds the substrate are used. When the substrate is phosphorylated, the donor and acceptor are brought into close proximity, allowing for Förster Resonance Energy Transfer (FRET) to occur upon excitation. The inhibitor's potency is determined by its ability to reduce the FRET signal.

Materials and Reagents
  • Purified recombinant target kinase

  • Kinase-specific substrate (e.g., a biotinylated peptide)

  • ATP (Adenosine triphosphate)

  • This compound-derived test compounds

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • HTRF detection reagents (e.g., europium cryptate-labeled anti-phospho-antibody and streptavidin-XL665)

  • HTRF detection buffer

  • 384-well low-volume white microplates

  • Multimode plate reader with HTRF capability

Step-by-Step Methodology
  • Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO. A typical starting concentration is 10 mM. Then, create intermediate dilutions in the kinase reaction buffer. The final DMSO concentration in the assay should be kept constant, typically below 1%.[7]

  • Kinase Reaction: a. Add 2.5 µL of the diluted test compound or vehicle control (DMSO in buffer) to the wells of a 384-well plate. b. Add 2.5 µL of the target kinase solution (prepared in kinase reaction buffer) to each well. c. Incubate for 10-15 minutes at room temperature to allow for compound-kinase interaction.[8] d. Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP (prepared in kinase reaction buffer). The final ATP concentration should ideally be at or near the Km value for the specific kinase to accurately determine ATP-competitive inhibition. e. Incubate the reaction plate at room temperature for the optimized reaction time (e.g., 60 minutes). The optimal time should be determined during assay development to ensure the reaction is in the linear range.

  • Signal Detection: a. Stop the kinase reaction by adding 10 µL of the HTRF detection buffer containing the HTRF detection reagents. b. Incubate the plate at room temperature for 60 minutes to allow for antibody-antigen binding. c. Read the plate on an HTRF-compatible plate reader, measuring the emission at both the acceptor wavelength (e.g., 665 nm) and the donor wavelength (e.g., 620 nm) following excitation at the donor excitation wavelength (e.g., 320 nm).

  • Data Analysis: a. Calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000. b. Determine the percent inhibition for each compound concentration relative to the high (no inhibitor) and low (no enzyme) controls. c. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

Protocol 2: Cell-Based Target Engagement Assay (NanoBRET™)

While biochemical assays are crucial for determining direct enzyme inhibition, it is equally important to confirm that a compound can engage its target within a cellular environment.[5] The NanoBRET™ Target Engagement assay is a powerful tool for this purpose.[9]

Principle: This assay measures the binding of a compound to its target kinase in living cells. The target kinase is expressed as a fusion protein with NanoLuc® luciferase. A fluorescent tracer that binds to the ATP pocket of the kinase is added to the cells. In the absence of an inhibitor, the tracer binds to the NanoLuc®-kinase fusion, bringing the tracer and luciferase into close proximity and generating a Bioluminescence Resonance Energy Transfer (BRET) signal. A test compound that binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.[9]

Materials and Reagents
  • HEK293 cells (or other suitable cell line)

  • Plasmid encoding the NanoLuc®-kinase fusion protein

  • Transfection reagent

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ Tracer specific for the kinase of interest

  • NanoBRET™ Nano-Glo® Substrate

  • This compound-derived test compounds

  • White, tissue culture-treated 96-well or 384-well plates

Step-by-Step Methodology
  • Cell Transfection: a. One day prior to the assay, seed HEK293 cells into the assay plate. b. Transfect the cells with the NanoLuc®-kinase fusion plasmid according to the manufacturer's protocol. c. Incubate for 24 hours to allow for protein expression.

  • Compound Treatment and Tracer Addition: a. Prepare serial dilutions of the test compounds in Opti-MEM™. b. Prepare the NanoBRET™ Tracer solution in Opti-MEM™. c. Add the test compounds and the tracer to the cells. d. Incubate at 37°C in a CO₂ incubator for a specified time (e.g., 2 hours) to allow for compound entry and target engagement.

  • Signal Detection: a. Prepare the NanoBRET™ Nano-Glo® Substrate detection reagent according to the manufacturer's protocol. b. Add the detection reagent to each well. c. Read the plate on a luminometer capable of measuring filtered luminescence, collecting both the donor (NanoLuc®) and acceptor (tracer) signals.

  • Data Analysis: a. Calculate the raw BRET ratio (Acceptor signal / Donor signal). b. Convert the raw BRET ratios to milliBRET units (mBU) by multiplying by 1000. c. Plot the mBU values against the logarithm of the compound concentration and fit the data to determine the IC₅₀ value, which reflects the compound's affinity for the target kinase in a cellular context.

Experimental Workflow Visualization

Experimental_Workflow cluster_0 Biochemical Screening cluster_1 Cell-Based Screening Biochem_Start Compound Library (Derived from 5-Chloro-1H-pyrazolo [3,4-c]pyridine-3-carboxylic acid) HTRF_Assay HTRF Biochemical Assay Biochem_Start->HTRF_Assay Biochem_Data IC50 Determination (Potency) HTRF_Assay->Biochem_Data Cell_Start Hit Compounds from Biochemical Screen Biochem_Data->Cell_Start Prioritize Hits NanoBRET_Assay NanoBRET™ Target Engagement Assay Cell_Start->NanoBRET_Assay Cell_Data Cellular IC50 (Target Engagement) NanoBRET_Assay->Cell_Data

Caption: A tiered screening workflow for kinase inhibitor discovery.

Data Presentation and Interpretation

The data generated from these assays are crucial for making informed decisions in a drug discovery project. A well-structured data summary allows for easy comparison of compound activities.

Table 1: Sample Inhibitory Activity Data
Compound IDTarget KinaseBiochemical IC₅₀ (nM)Cellular Target Engagement IC₅₀ (nM)Notes
Control-1 Kinase X1050Known potent inhibitor
Test-Cpd-001 Kinase X1580High potency, good cell permeability
Test-Cpd-002 Kinase X500>10,000Low potency, poor cell permeability
Test-Cpd-003 Kinase X252000Potent biochemically, poor cellular activity

Interpretation:

  • Test-Cpd-001 shows promising activity in both biochemical and cellular assays, indicating good potency and the ability to reach its target in cells. This compound would be a high-priority candidate for further optimization.

  • Test-Cpd-002 demonstrates weak activity in both assays and would likely be deprioritized.

  • Test-Cpd-003 highlights a common challenge in drug discovery: a compound that is potent against the isolated enzyme but fails to engage the target in a cellular context.[5] This could be due to poor cell permeability, efflux by cellular transporters, or rapid metabolism. Further medicinal chemistry efforts would be needed to improve its cellular properties.

Safety Precautions

This compound and its derivatives are research chemicals and should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for the title compound was not found, related pyrazolopyridine compounds are classified as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[10][11][12][13][14]

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[10][11] Avoid breathing dust, fumes, or vapors.[10][11]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[10][11]

  • First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water.[11][12] If swallowed, rinse mouth and seek immediate medical attention.[10][15]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[10][15]

Conclusion

This compound represents a valuable starting point for the development of novel kinase inhibitors. Its amenability to chemical modification allows for the generation of diverse compound libraries that can be screened against a wide range of kinase targets. By employing a systematic screening cascade that incorporates both robust biochemical and informative cell-based assays, researchers can efficiently identify and optimize lead compounds with therapeutic potential. The protocols and insights provided in this document serve as a foundational guide for leveraging this privileged scaffold in the ongoing quest for new and effective targeted therapies.

References

  • Title: Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy Source: RSC Medicinal Chemistry URL: [Link]

  • Title: How Does a Biochemical Kinase Assay Work? Source: BellBrook Labs URL: [Link]

  • Title: Testing kinase inhibitors where it matters: Drug screening in intact cells Source: Reaction Biology URL: [Link]

  • Title: Kinase Inhibitor Screening Services Source: BioAssay Systems URL: [Link]

  • Title: Kinase Screening Assay Services Source: Reaction Biology URL: [Link]

  • Title: Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors Source: ACS Publications URL: [Link]

  • Title: New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies Source: RSC Publishing URL: [Link]

  • Title: Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy Source: PubMed Central - NIH URL: [Link]

  • Title: Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors Source: PubMed Central - NIH URL: [Link]

  • Title: KINASE PROFILING & SCREENING Source: Reaction Biology URL: [Link]

  • Title: Spotlight: Cell-based kinase assay formats. Source: Reaction Biology URL: [Link]

  • Title: Optimizing Biochemical Assays for Kinase Activity in Drug Discovery Source: Celtarys Research URL: [Link]

  • Title: Create Your Own Cell-Based Assays to Study Receptor Tyrosine Kinase Function Source: DiscoverX URL: [Link]

  • Title: Synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridine 4a and... Source: ResearchGate URL: [Link]

  • Title: Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 Source: PubMed Central URL: [Link]

  • Title: Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway. Source: PubMed URL: [Link]

  • Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications Source: PubMed Central - NIH URL: [Link]

  • Title: Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies Source: Semantic Scholar URL: [Link]

  • Title: Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R) Source: Europe PMC URL: [Link]

  • Title: Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit Source: DergiPark URL: [Link]

  • Title: Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same Source: Google Patents URL
  • Title: 5-chloro-1H-pyrazolo(3,4-c)pyridine Source: PubChem URL: [Link]

  • Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications Source: MDPI URL: [Link]

  • Title: Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase Source: PubMed URL: [Link]

  • Title: 5-chloro-1H-pyrazole-3-carboxylic acid Source: PubChem URL: [Link]

Sources

Application Note: Leveraging 5-Chloro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic Acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Purpose: This guide provides a comprehensive overview and practical protocols for utilizing the 5-Chloro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid fragment in drug discovery campaigns, from initial screening to hit-to-lead optimization.

Introduction: The Power of Fragments and Privileged Scaffolds

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying high-quality starting points for novel therapeutics.[1][2] Unlike HTS, which screens large libraries of complex molecules, FBDD identifies low-molecular-weight fragments (typically <300 Da) that bind with low affinity but high ligand efficiency to a biological target.[3] These initial hits serve as anchors for structure-guided elaboration, allowing chemists to "grow" a fragment into a potent, drug-like lead with superior physicochemical properties.[4][5]

Within the vast chemical space available for fragment libraries, certain core structures, often referred to as "privileged scaffolds," are of particular interest. These are molecular frameworks that are capable of binding to multiple, distinct biological targets. The pyrazole and fused pyrazolopyridine systems are prominent examples of such scaffolds, appearing in numerous FDA-approved drugs and clinical candidates targeting a wide range of diseases.[6][7][8] Pyrazolopyridines are recognized for their rigid, planar structure and rich electronic features, making them ideal for forming specific, high-quality interactions within protein binding sites, such as those in kinases and on protein-protein interfaces.[9][10]

This application note focuses on a specific, functionalized pyrazolopyridine: This compound . We will explore its profile as an exemplary fragment and provide detailed protocols for its application in a typical FBDD workflow.

Fragment Profile: this compound

The value of a fragment is defined by its structural and physicochemical properties. An ideal fragment should be simple, soluble, and possess characteristics that adhere to the widely accepted "Rule of Three."[2][3] Furthermore, it must contain chemically tractable vectors for synthetic elaboration.

Chemical Structure:

Chemical structure of 5-chloro-1H-pyrazolo[3,4-c]pyridine, the parent scaffold.Figure 1. Parent scaffold 5-chloro-1H-pyrazolo[3,4-c]pyridine. The title compound features an additional carboxylic acid group at position 3.

Physicochemical Properties & "Rule of Three" Compliance:

The properties of this compound make it an excellent candidate for an FBDD library. Its calculated properties align well with the "Rule of Three," ensuring a higher probability of identifying high-quality, efficient binding interactions.

PropertyValue (Calculated/Estimated)"Rule of Three" GuidelineCompliance
Molecular Weight (MW)~197.6 g/mol < 300 DaYes
cLogP~1.0 - 1.5≤ 3Yes
Hydrogen Bond Donors2 (pyrazole NH, acid OH)≤ 3Yes
Hydrogen Bond Acceptors3 (pyridine N, C=O)≤ 3Yes
Rotatable Bonds1≤ 3Yes

Table 1. Physicochemical properties of the title fragment and its compliance with the "Rule of Three." Properties are calculated based on the parent scaffold (PubChem CID: 640857)[11] with the addition of a carboxylic acid group.

Rationale for Use in Drug Design:

  • Structural Rigidity: The fused bicyclic core provides a rigid anchor, reducing the entropic penalty upon binding and ensuring a well-defined binding mode that can be reliably determined through structural biology techniques like X-ray crystallography.

  • Defined Growth Vectors: The fragment presents three distinct and chemically addressable points for synthetic elaboration:

    • C5-Chloro group: Can be substituted via various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to explore adjacent hydrophobic or polar pockets.

    • C3-Carboxylic acid: Provides a strong hydrogen bonding and salt-bridge forming opportunity. It can be converted to amides, esters, or used as an isostere replacement point.

    • N1-Pyrazole: Can be alkylated or arylated to probe for additional interactions and modulate solubility.

  • Privileged Interactions: The pyrazolopyridine core itself is a known hinge-binding motif in many kinases and can form favorable π–π stacking interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan in a binding pocket.[5]

Application I: Fragment Screening via Differential Scanning Fluorimetry (DSF)

Identifying the weak but meaningful binding of a fragment to its target protein requires highly sensitive biophysical techniques. Differential Scanning Fluorimetry (DSF), also known as Thermal Shift Assay, is a rapid, cost-effective, and high-throughput method ideal for primary fragment screening.[12][13]

The principle is straightforward: ligand binding typically stabilizes a protein's tertiary structure, leading to an increase in its thermal melting temperature (Tm). This change is monitored by observing the fluorescence of a dye that binds to hydrophobic regions of the protein as it unfolds with increasing temperature.[10] A positive Tm shift (ΔTm) indicates a binding event.

Screening Workflow Diagram

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Lib Fragment Library (incl. Title Compound) DSF Primary Screen: DSF (Thermal Shift Assay) Lib->DSF Prot Target Protein Purification & QC Prot->DSF Hits Identify Hits (ΔTm > 3σ or >1°C) DSF->Hits Ortho Orthogonal Screen (e.g., SPR, NMR) Hits->Ortho Dose Dose-Response & Affinity (KD) Ortho->Dose Xray Structural Biology (X-ray Crystallography) Dose->Xray SBDD Structure-Guided Design & Synthesis Xray->SBDD SAR Iterative SAR (Potency & Properties) SBDD->SAR Lead Lead Candidate SAR->Lead

Caption: A typical FBDD cascade from initial screening to lead generation.

Detailed Protocol: DSF Fragment Screening

This protocol is a self-validating system designed for a standard 96- or 384-well qPCR instrument.

1. Key Reagents & Materials:

  • Target Protein: Purified, monodisperse protein at >95% purity, stock concentration of 1-2 mg/mL.

  • Screening Buffer: Buffer in which the protein is stable (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). Crucially, this buffer must be established beforehand through buffer optimization screens.

  • Fragment Stock: this compound dissolved in 100% DMSO to 100 mM.

  • Fluorescent Dye: SYPRO™ Orange Protein Gel Stain (5000x stock in DMSO).

  • Plates: 96-well or 384-well qPCR plates.

  • Instrumentation: Real-time PCR machine capable of a thermal melt curve experiment.

2. Experimental Setup (per well):

  • Causality: The final concentrations are chosen to balance sensitivity, solubility, and potential artifacts. The protein concentration ensures a detectable fluorescence window, while the fragment concentration is high enough to detect weak binders (mM affinity). DMSO is kept low (≤1%) to avoid protein destabilization.

ComponentStock Conc.Volume (µL)Final Conc.
Target Protein20 µM1010 µM
SYPRO Orange Dye250x22.5x
Fragment or DMSO Control10 mM0.2100 µM
Screening Buffer1x7.81x
Total Volume -20 -

Table 2. Recommended reaction mixture for a single well in a DSF assay.

3. Step-by-Step Methodology:

  • Prepare Master Mix: In a microcentrifuge tube, prepare a Protein/Dye/Buffer master mix sufficient for all wells plus 10% overage. Mix gently by inversion. Do not vortex, as this can denature the protein.

  • Aliquot Master Mix: Dispense 19.8 µL of the master mix into each well of the qPCR plate.

  • Add Fragment: Using a multichannel pipette or acoustic dispenser, add 0.2 µL of the 10 mM fragment stock solution to the sample wells. To control wells, add 0.2 µL of 100% DMSO. Include at least 8 DMSO control wells for robust statistical analysis.

  • Seal and Centrifuge: Seal the plate securely with an optical-quality film. Centrifuge at ~500 x g for 1 minute to collect the reaction at the bottom of the wells and remove bubbles.

  • Instrument Setup:

    • Place the plate in the qPCR instrument.

    • Set the instrument to collect fluorescence data (e.g., using ROX or a similar channel appropriate for SYPRO Orange).

    • Program a thermal ramp from 25 °C to 95 °C with a ramp rate of 0.5 °C/minute.

  • Data Analysis:

    • Export the fluorescence vs. temperature data.

    • Plot the first derivative of the fluorescence curve (-dF/dT). The peak of this curve corresponds to the Tm.

    • Calculate the ΔTm for the fragment: ΔTm = Tm (fragment) - Tm (average of DMSO controls) .

    • Hit Criteria: A fragment is typically considered a hit if its ΔTm is greater than three times the standard deviation of the DMSO controls, or exceeds a threshold of >1.0 °C.

Application II: Structure-Guided Hit-to-Lead Optimization

Once this compound is validated as a binder, the next phase is to improve its affinity and selectivity through iterative, structure-guided chemistry.[5] This process relies on obtaining a high-resolution crystal structure of the fragment bound to the target protein.

Conceptual Optimization Strategy

The optimization strategy involves "growing" the fragment from its defined chemical vectors to exploit specific interactions within the target's binding site.

Caption: A workflow for structure-guided hit-to-lead optimization.

Case Study Example: Pyrazolopyridine Inhibitors of PEX14-PEX5

While a direct public case study for the title fragment is not available, a study on the closely related pyrazolo[4,3-c]pyridine scaffold provides an excellent template for its potential. In the development of inhibitors for the PEX14-PEX5 protein-protein interaction in Trypanosoma, Dawidowski et al. started with a pyrazolopyridine fragment hit identified via in silico screening and validated by NMR.[5][6][9]

The initial hit had a binding affinity (KD) of 163 µM. Through X-ray crystallography, the team identified that the pyrazole scaffold made key π–π stacking interactions. Their structure-activity relationship (SAR) study then explored substitutions on the scaffold to grow into adjacent pockets.

Compound IDR1 Substitution (at N1)R2 Substitution (Phenyl at C3)KD (µM)
Hit 1 H-163
Cmpd 13 4-MeO-Phenyl2,4-diCl-Phenyl1.1
Cmpd 20 4-CF3-PhenylNaphthyl1.5
Cmpd 29 4-MeO-PhenylNaphthyl0.17

Table 3. Representative SAR data from the optimization of a pyrazolopyridine scaffold, demonstrating affinity improvement through fragment elaboration. Data adapted from Dawidowski et al., J. Med. Chem. 2020.[5][9]

This example authoritatively demonstrates the core principle of FBDD: starting with a weak but efficient fragment, structural insights guide the addition of new chemical groups that engage the target protein, resulting in a dramatic (>950-fold) improvement in affinity. The same principles are directly applicable to optimizing the this compound core.

Conclusion

This compound is a high-value fragment for drug discovery. Its physicochemical properties are well-aligned with the principles of FBDD, and its structure contains a privileged scaffold with multiple, distinct vectors for synthetic elaboration. By employing sensitive biophysical screening methods like DSF, this fragment can serve as an excellent starting point for identifying novel binders. Subsequent structure-guided optimization, as demonstrated by successful campaigns on isomeric scaffolds, can rapidly translate such a low-affinity hit into a potent and selective lead candidate.

References

  • Dawidowski, M., et al. (2020). Structure-Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14-PEX5 Protein-Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 63(2), 847-879. [Link]

  • One Nucleus. (n.d.). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. One Nucleus. [Link]

  • Li, Q. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences, 7, 180. [Link]

  • ResearchGate. (n.d.). Drugs containing pyrazolo[3,4-b]pyridine scaffold 163–165. ResearchGate. [Link]

  • PharmaFeatures. (2024). Fragment-Based Drug Discovery: A Comprehensive Overview. PharmaFeatures. [Link]

  • Pharmacelera. (2018). Fragment Based Drug Design and Field-Based Technology. Pharmacelera. [Link]

  • PubChem. (n.d.). 5-chloro-1H-pyrazolo(3,4-c)pyridine. National Center for Biotechnology Information. [Link]

  • ACS Publications. (2020). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry. [Link]

  • Eldehna, W. M., et al. (2024). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals, 17(1), 123. [Link]

  • PubChem. (n.d.). 1H-Pyrazolo(3,4-b)pyridine-5-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Future Medicinal Chemistry. (2024). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Science. [Link]

  • protocols.io. (2019). Differential Fluorescence Scanning Assay (DSF Assay). protocols.io. [Link]

  • MDPI. (2023). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. MDPI. [Link]

  • Unchained Labs. (n.d.). Differential Scanning Fluorimetry (DSF). Unchained Labs. [Link]

  • Gestwicki, J., et al. (2023). Protocol for performing and optimizing differential scanning fluorimetry experiments. STAR Protocols, 4(4), 102688. [Link]

  • Alamshany, Z. M., et al. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. RSC Advances, 13, 13157-13175. [Link]

Sources

Application Notes and Protocols: Assessing the Solubility and Stability of 5-Chloro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Chloro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid is a heterocyclic compound featuring a pyrazolopyridine core. This structural motif is of significant interest in medicinal chemistry, as pyrazole and its fused derivatives are known to exhibit a wide range of biological activities.[1][2][3] The solubility and stability of such a candidate molecule are paramount physicochemical properties that critically influence its journey through drug discovery and development. Poor aqueous solubility can lead to low bioavailability and challenging formulation development, while instability can compromise the safety, efficacy, and shelf-life of the final drug product.[4][5][6]

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the solubility and stability of this compound. The methodologies detailed herein are grounded in established pharmaceutical industry practices and regulatory guidelines, particularly those from the International Council for Harmonisation (ICH).[7][8][9] The protocols are designed to be self-validating, ensuring the generation of robust and reliable data to inform critical development decisions.

Part 1: Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a key determinant of its absorption and, consequently, its in vivo efficacy.[10] For orally administered drugs, the compound must dissolve in the gastrointestinal fluids to be absorbed into the systemic circulation. This section outlines protocols for determining both the kinetic and thermodynamic solubility of the target compound.

Kinetic Solubility Assessment

Kinetic solubility is a high-throughput screening method typically employed in the early stages of drug discovery to quickly assess the solubility of a large number of compounds.[11] It measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration stock solution (usually in dimethyl sulfoxide, DMSO) into an aqueous buffer. This method provides an estimate of a compound's propensity to precipitate under non-equilibrium conditions.

Principle:

The underlying principle of the turbidimetric kinetic solubility assay is the detection of light scattering caused by the formation of a precipitate when a compound's concentration exceeds its solubility limit in the aqueous medium.[5] The concentration at which precipitation is first observed is taken as the kinetic solubility.

Protocol: High-Throughput Turbidimetric Kinetic Solubility Assay
  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to 0.01 mM).

  • Addition to Aqueous Buffer: Transfer a small aliquot (e.g., 2 µL) of each DMSO solution to a corresponding well of a 96-well microplate containing a larger volume (e.g., 198 µL) of aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4). This results in a final DMSO concentration of 1%.

  • Incubation and Measurement: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking. Measure the turbidity (absorbance) of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).

  • Data Analysis: Plot the measured turbidity against the compound concentration. The kinetic solubility is determined as the concentration at which the turbidity begins to increase significantly above the baseline.

Thermodynamic Solubility Assessment

Thermodynamic solubility, often referred to as equilibrium solubility, is the true measure of a compound's solubility in a given solvent at equilibrium.[5] This "shake-flask" method is considered the gold standard and is crucial for lead optimization and formulation development.[12]

Principle:

An excess amount of the solid compound is suspended in the solvent of interest and agitated until the concentration of the dissolved solute reaches a constant value, indicating that equilibrium has been established. The concentration of the supernatant is then determined.

Protocol: Shake-Flask Method for Thermodynamic Solubility
  • Sample Preparation: Add an excess amount of solid this compound (enough to ensure undissolved solid remains at the end of the experiment) to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic the physiological pH range.

  • Equilibration: Tightly cap the vials and place them in a shaker incubator set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Phase Separation: After equilibration, allow the samples to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sample Collection and Analysis: Carefully withdraw an aliquot of the clear supernatant from each vial. Filter the supernatant through a 0.45 µm filter to remove any remaining solid particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[13][14] Prepare a standard curve with known concentrations of the compound to accurately quantify the solubility.

Data Presentation: Solubility Profile
Parameter Method Buffer/Solvent Temperature (°C) Solubility (µg/mL)
Kinetic SolubilityTurbidimetryPBS (pH 7.4)25[Insert experimental value]
Thermodynamic SolubilityShake-FlaskSimulated Gastric Fluid (pH 1.2)37[Insert experimental value]
Thermodynamic SolubilityShake-FlaskAcetate Buffer (pH 4.5)37[Insert experimental value]
Thermodynamic SolubilityShake-FlaskPhosphate Buffer (pH 6.8)37[Insert experimental value]
Thermodynamic SolubilityShake-FlaskPhosphate Buffer (pH 7.4)37[Insert experimental value]
Visualization: Solubility Assessment Workflow

G cluster_0 Kinetic Solubility cluster_1 Thermodynamic Solubility k_start 10 mM Stock in DMSO k_dilute Serial Dilution in DMSO k_start->k_dilute k_add Add to Aqueous Buffer k_dilute->k_add k_incubate Incubate & Measure Turbidity k_add->k_incubate k_end Determine Kinetic Solubility k_incubate->k_end t_start Excess Solid in Buffer t_equilibrate Equilibrate (Shake-Flask) t_start->t_equilibrate t_separate Centrifuge/Filter t_equilibrate->t_separate t_quantify HPLC Quantification t_separate->t_quantify t_end Determine Thermodynamic Solubility t_quantify->t_end compound This compound compound->k_start compound->t_start caption Workflow for Solubility Assessment.

Caption: Workflow for Solubility Assessment.

Part 2: Stability Assessment

Stability testing is a critical component of drug development, providing evidence on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[8][9] Forced degradation studies are an integral part of this process, helping to identify potential degradation products and establish the intrinsic stability of the molecule.[15][16]

Development of a Stability-Indicating HPLC Method

A stability-indicating analytical method is a validated quantitative analytical procedure that can detect changes with time in the pertinent properties of the drug substance and drug product.[17][18][19] A stability-indicating method accurately measures the active ingredient content without interference from degradation products, process impurities, excipients, or other potential impurities.

Protocol: HPLC Method Development
  • Column and Mobile Phase Screening:

    • Column: Start with a standard C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Screen different mobile phase compositions, such as acetonitrile or methanol with various aqueous buffers (e.g., phosphate, acetate) at different pH values.

    • Elution Mode: Employ gradient elution to ensure the separation of both polar and non-polar degradants.[17]

  • Detection Wavelength Selection: Determine the UV spectrum of this compound to select an optimal detection wavelength that provides good sensitivity for the parent compound and its potential degradation products.

  • Method Optimization: Fine-tune the chromatographic conditions (e.g., gradient profile, flow rate, column temperature) to achieve adequate resolution between the parent peak and any impurity or degradant peaks.

  • Method Validation: Validate the developed HPLC method according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision, and robustness.

Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing.[15][20][21] The goal is to generate degradation products to a target level (typically 5-20% degradation) to demonstrate the specificity of the stability-indicating method and to elucidate degradation pathways.[20][22]

Principle:

The compound is exposed to various stress conditions, including acid, base, oxidation, heat, and light. The resulting samples are then analyzed by the stability-indicating HPLC method to separate and quantify the parent compound and any formed degradants.

Protocol: Forced Degradation Conditions

For each condition, a solution of this compound (e.g., 1 mg/mL) is prepared and subjected to the following stress conditions. A control sample (unstressed) should be analyzed concurrently.

  • Acid Hydrolysis: Treat the drug solution with 0.1 N HCl and heat at a specified temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before HPLC analysis.

  • Base Hydrolysis: Treat the drug solution with 0.1 N NaOH at room temperature or with gentle heating for a defined period. Neutralize the solution before HPLC analysis.

  • Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide (H₂O₂) at room temperature for a defined period.

  • Thermal Degradation: Expose the solid drug substance and a solution of the drug to elevated temperatures (e.g., 60 °C, 80 °C) for a defined period.

  • Photostability: Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

Data Presentation: Summary of Forced Degradation Results
Stress Condition Reagent/Condition Time (hours) Temperature (°C) % Degradation of Parent Compound Number of Degradation Products
Acid Hydrolysis0.1 N HCl2460[Insert value][Insert value]
Base Hydrolysis0.1 N NaOH8RT[Insert value][Insert value]
Oxidation3% H₂O₂24RT[Insert value][Insert value]
Thermal (Solid)Dry Heat4880[Insert value][Insert value]
Thermal (Solution)Heat4880[Insert value][Insert value]
Photolytic (Solid)ICH Q1B--[Insert value][Insert value]
Photolytic (Solution)ICH Q1B--[Insert value][Insert value]
Visualization: Stability Assessment and Forced Degradation Workflow

G cluster_0 HPLC Method Development cluster_1 Forced Degradation Studies m_dev Screen Column & Mobile Phase m_opt Optimize Conditions m_dev->m_opt m_val Validate Method (ICH Q2) m_opt->m_val analyze Analyze by Stability-Indicating HPLC m_val->analyze Validated Method stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) stress->analyze identify Identify Degradation Pathways analyze->identify start Drug Substance start->m_dev start->stress caption Workflow for Stability Assessment.

Caption: Workflow for Stability Assessment.

Conclusion

The systematic assessment of solubility and stability is a non-negotiable cornerstone of modern drug development. The protocols and application notes provided in this guide offer a robust and scientifically sound framework for characterizing this compound. By meticulously following these methodologies, researchers can generate high-quality, reliable data that will be instrumental in guiding lead optimization, formulation development, and regulatory submissions. Understanding the physicochemical liabilities of a drug candidate early in the development process is essential for mitigating risks and ultimately increasing the probability of success in delivering a safe and effective medicine to patients.

References

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

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Application Notes and Protocols for 5-Chloro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic Acid in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide for the investigation of 5-Chloro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid and its potential as an anti-cancer agent. While specific data for this exact molecule is limited in the public domain, the pyrazolo[3,4-c]pyridine scaffold is a recognized pharmacophore in oncology research. Derivatives of this and structurally related pyrazolopyrimidines have demonstrated significant anti-proliferative activity against a variety of cancer cell lines.[1][2][3] This guide is therefore constructed based on the established mechanisms of action of similar compounds and provides robust protocols for the initial in vitro evaluation of this specific molecule.

Introduction and Scientific Rationale

The pyrazolopyridine and pyrazolopyrimidine cores are structurally analogous to purines, allowing them to interact with a wide range of biological targets, particularly ATP-binding sites of kinases.[1] Numerous derivatives have been reported to exhibit potent inhibitory effects on key signaling pathways implicated in cancer progression, including those driven by Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Dihydrofolate Reductase (DHFR).[1][4][5]

The introduction of a chloro substituent at the 5-position and a carboxylic acid at the 3-position of the 1H-pyrazolo[3,4-c]pyridine core suggests potential for unique interactions within target binding sites and favorable pharmacokinetic properties. The protocols outlined herein are designed to elucidate the cytotoxic and cytostatic effects of this compound and to probe its potential mechanism of action.

Potential Mechanism of Action: A Hypothesis Based on Structural Analogs

Based on the activities of related pyrazolopyridine and pyrazolopyrimidine derivatives, this compound may exert its anti-cancer effects through the inhibition of one or more protein kinases involved in cell cycle regulation and proliferation. A plausible hypothesis is the inhibition of CDKs, leading to cell cycle arrest and subsequent apoptosis.

Hypothesized Signaling Pathway: CDK Inhibition Leading to Cell Cycle Arrest

The following diagram illustrates a potential mechanism of action where the compound inhibits CDK2/Cyclin E complex, a key regulator of the G1/S phase transition.

CDK_Inhibition_Pathway cluster_G1_Phase G1 Phase cluster_S_Phase S Phase GF Growth Factors GFR Growth Factor Receptors GF->GFR Ras Ras GFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD Cyclin D ERK->CyclinD CDK46 CDK4/6 CyclinD->CDK46 pRb pRb CDK46->pRb phosphorylates & inactivates E2F E2F pRb->E2F releases CyclinE Cyclin E E2F->CyclinE DNA_Synth DNA Synthesis E2F->DNA_Synth activates CDK2 CDK2 CyclinE->CDK2 CDK2->pRb hyper-phosphorylates CellCycleArrest G1/S Arrest CDK2->CellCycleArrest Compound 5-Chloro-1H-pyrazolo[3,4-c]pyridine -3-carboxylic acid Compound->CDK2 Inhibition Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Hypothesized inhibition of the CDK2/Cyclin E complex by the compound, leading to G1/S cell cycle arrest.

Experimental Protocols

The following protocols are foundational for the in vitro assessment of novel anti-cancer compounds.

Cell Viability Assay (MTT Assay)

This assay determines the effect of the compound on cell viability by measuring the metabolic activity of the cells.[6][7][8]

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow MTT to purple formazan crystals.[7][8] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.[9] Include a vehicle control (DMSO) and an untreated control.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[10]

    • Incubate for 4 hours at 37°C.[8]

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[10]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.[11]

Data Presentation:

Concentration (µM)Absorbance (570 nm)% Viability
0 (Untreated)1.25100
0 (Vehicle)1.2398.4
0.011.2096.0
0.11.1592.0
10.9878.4
100.6249.6
1000.2520.0
Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13]

Rationale: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells.[14] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[12]

Protocol:

  • Cell Treatment:

    • Seed cells in a 6-well plate and treat with the IC50 concentration of the compound (determined from the MTT assay) for 24, 48, and 72 hours.

  • Cell Harvesting:

    • Harvest the cells by trypsinization and collect both the adherent and floating cells.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

Data Presentation:

Treatment% Viable (Annexin V- / PI-)% Early Apoptotic (Annexin V+ / PI-)% Late Apoptotic (Annexin V+ / PI+)% Necrotic (Annexin V- / PI+)
Vehicle Control95.22.11.51.2
Compound (IC50)45.835.612.36.3
Cell Cycle Analysis

This assay determines the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[15][16]

Rationale: The distribution of cells in the different phases of the cell cycle can be determined by staining the cellular DNA with a fluorescent dye, such as Propidium Iodide (PI), and analyzing the fluorescence intensity by flow cytometry.[15] The amount of PI that binds to DNA is stoichiometric, so cells in G2/M phase will have twice the fluorescence intensity of cells in G0/G1 phase.[16]

Protocol:

  • Cell Treatment:

    • Seed cells and treat with the IC50 concentration of the compound for 24, 48, and 72 hours.

  • Cell Fixation:

    • Harvest and wash the cells with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

    • Incubate at -20°C for at least 2 hours.

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.[17]

    • Incubate for 30 minutes at room temperature in the dark.[18]

  • Flow Cytometry Analysis:

    • Analyze the DNA content by flow cytometry.

Data Presentation:

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control65.420.114.5
Compound (IC50)78.210.511.3

Experimental Workflow and Logic

The following diagram outlines the logical flow of experiments for the initial in vitro characterization of a novel anti-cancer compound.

Experimental_Workflow Start Start: Compound Synthesis and Characterization CellViability Cell Viability Assay (MTT) - Determine IC50 Start->CellViability DoseResponse Dose-Response Curve CellViability->DoseResponse ApoptosisAssay Apoptosis Assay (Annexin V/PI) - Quantify Apoptosis CellViability->ApoptosisAssay Use IC50 CellCycleAssay Cell Cycle Analysis (PI Staining) - Determine Cell Cycle Arrest CellViability->CellCycleAssay Use IC50 Mechanism Further Mechanistic Studies (e.g., Western Blot for key signaling proteins) ApoptosisAssay->Mechanism CellCycleAssay->Mechanism End End: Candidate for Further Development Mechanism->End

Caption: A logical workflow for the in vitro evaluation of a potential anti-cancer compound.

References

  • Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Deriv
  • New bioactive 5-arylcarboximidamidopyrazolo[3,4-c]pyridines: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity rel
  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PMC. (URL: )
  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. NIH. (URL: )
  • Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. PMC. (URL: )
  • MTT assay protocol. Abcam. (URL: )
  • Protocol for Cell Viability Assays. BroadPharm. (URL: )
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. (URL: )
  • CyQUANT MTT Cell Proliferation Assay Kit Protocol. Thermo Fisher Scientific. (URL: )
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. (URL: )
  • Annexin V staining assay protocol for apoptosis. Abcam. (URL: )
  • Dead Cell Apoptosis Kit with Annexin V FITC & Propidium Iodide for Flow Cytometry User Guide. Thermo Fisher Scientific. (URL: )
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. (URL: )
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. R&D Systems. (URL: )
  • Cell cycle analysis with flow cytometry and propidium iodide. Abcam. (URL: )
  • Cell Cycle Analysis. (URL: )
  • Cell Cycle Assays for Flow Cytometry. Thermo Fisher Scientific. (URL: )
  • Assaying cell cycle st
  • Cell Cycle Analysis by Flow Cytometry. Miltenyi Biotec. (URL: )
  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Anticancer Research. (URL: )

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Application Note: A Robust Protocol for High-Throughput Screening of Pyrazolopyridine Libraries Against Protein Kinases

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of Pyrazolopyridines in Kinase-Targeted Drug Discovery

The pyrazolopyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its versatile biological activities.[1] This is largely due to its structural resemblance to purine, allowing it to interact with a wide array of biological targets by mimicking the natural purine framework.[2] Consequently, pyrazolopyridine derivatives have been successfully developed as potent modulators of various enzymes, with a particular emphasis on protein kinases.[3]

Protein kinases are a large family of enzymes that play a critical role in regulating the majority of cellular processes, including growth, differentiation, and apoptosis.[4] The dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.[2][3] Several pyrazolopyridine-based compounds have shown significant promise as kinase inhibitors, targeting key players in cancer progression such as Cyclin-Dependent Kinase 2 (CDK2) and C-terminal Src Kinase (CSK).[3][4]

High-throughput screening (HTS) is an indispensable tool in modern drug discovery, enabling the rapid evaluation of large and diverse chemical libraries to identify novel "hit" compounds that modulate a specific biological target.[5] This application note provides a comprehensive, field-proven protocol for the high-throughput screening of pyrazolopyridine libraries against a generic protein kinase target. The described workflow is designed to be robust, reproducible, and adaptable, ensuring the identification of high-quality hit compounds for further development.

The Scientific Rationale: Choosing the Right Assay for Kinase Inhibitor Screening

The selection of an appropriate assay is paramount for the success of any HTS campaign. For kinase inhibitor screening, the ideal assay should be sensitive, have a low susceptibility to compound interference, and be amenable to automation in high-density microplate formats (e.g., 384- or 1536-well).[6] While various assay formats exist, including fluorescence-based and TR-FRET assays, luminescence-based assays that quantify ATP consumption (e.g., Promega's Kinase-Glo®) or ADP production (e.g., Promega's ADP-Glo™) are widely adopted due to their high sensitivity, broad dynamic range, and robustness against common sources of interference.[7][8]

This protocol will focus on a luminescence-based kinase assay that measures the amount of ATP remaining after the kinase reaction. The principle is straightforward: active kinases consume ATP to phosphorylate their substrates. Therefore, in the presence of an effective inhibitor, kinase activity is reduced, resulting in a higher concentration of residual ATP. This remaining ATP is then used by a luciferase enzyme to generate a luminescent signal, which is directly proportional to the level of kinase inhibition.[1][8]

High-Throughput Screening Workflow: From Library to Hits

A successful HTS campaign is a multi-step process that requires careful planning and execution. The overall workflow is designed to efficiently screen a large library of pyrazolopyridine derivatives and progressively narrow down the number of compounds to a manageable set of confirmed hits for further characterization.

HTS_Workflow cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Hit Confirmation & Triage cluster_2 Phase 3: Lead Generation Assay_Dev Assay Development & Optimization Primary_Screen Primary Screen (Single Concentration) Assay_Dev->Primary_Screen Hit_ID Primary Hit Identification Primary_Screen->Hit_ID Hit_Conf Hit Confirmation (Re-test) Hit_ID->Hit_Conf Dose_Resp Dose-Response (IC50 Determination) Hit_Conf->Dose_Resp Counter_Screen Counter-Screens (Selectivity & Artifacts) Dose_Resp->Counter_Screen SAR Structure-Activity Relationship (SAR) Studies Counter_Screen->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: A generalized workflow for a high-throughput screening campaign.

Detailed Experimental Protocol: Luminescence-Based Kinase Assay

This protocol is optimized for a 384-well plate format, which offers a good balance between throughput and reagent consumption. All liquid handling steps should ideally be performed using automated liquid handlers to ensure precision and reproducibility.

Materials and Reagents
Reagent/MaterialRecommended Supplier/SpecificationsPurpose
Purified Protein KinaseTarget-specificThe biological target of the screen.
Kinase SubstrateTarget-specific (peptide or protein)The molecule to be phosphorylated by the kinase.
ATP, Ultra-PureSigma-Aldrich or equivalentThe phosphate donor for the kinase reaction.
Pyrazolopyridine LibraryIn-house or commercialThe compounds to be screened for inhibitory activity.
Kinase Reaction Buffer50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35Provides optimal conditions for kinase activity.
Kinase-Glo® ReagentPromega (or similar)Generates a luminescent signal proportional to ATP concentration.
White, opaque 384-well platesCorning, Greiner Bio-OneMinimizes well-to-well crosstalk and maximizes luminescent signal.
Automated Liquid Handlere.g., Beckman Coulter Echo, Tecan FluentFor precise and high-throughput liquid dispensing.
Plate-reading Luminometere.g., BMG LABTECH PHERAstar, PerkinElmer EnVisionFor quantifying the luminescent signal.
Step-by-Step Methodology
  • Compound Plating:

    • Prepare the pyrazolopyridine library in 100% DMSO at a concentration of 1 mM in source plates.

    • Using an acoustic liquid handler, transfer 50 nL of each compound from the source plate to the corresponding wells of a 384-well assay plate. This results in a final compound concentration of 10 µM in a 5 µL final assay volume.

    • For control wells, dispense 50 nL of 100% DMSO.

  • Plate Layout for Controls:

    • Dedicate specific columns for controls on each plate to monitor assay performance. A recommended layout is as follows:

      • Columns 1-2: Negative control (full kinase activity). Contains all assay components and DMSO.

      • Columns 23-24: Positive control (inhibited kinase). Contains all assay components, DMSO, and a known inhibitor of the target kinase at a concentration that yields maximal inhibition.

  • Kinase Reaction:

    • Prepare a 2X kinase solution in kinase reaction buffer. The optimal concentration of the kinase needs to be empirically determined during assay development to ensure the reaction is in the linear range.

    • Dispense 2.5 µL of the 2X kinase solution into each well of the assay plate containing the pre-spotted compounds.

    • Allow the plate to incubate for 15-30 minutes at room temperature to allow for compound-enzyme binding.[5]

    • Prepare a 2X substrate/ATP solution in kinase reaction buffer. The ATP concentration should be at or near the Km for the kinase to facilitate the identification of both ATP-competitive and non-competitive inhibitors.

    • Initiate the kinase reaction by adding 2.5 µL of the 2X substrate/ATP solution to each well.

    • Incubate the plate at room temperature for 60 minutes. The incubation time may need to be optimized based on the kinase's activity.

  • Luminescence Detection:

    • Equilibrate the Kinase-Glo® reagent to room temperature.

    • Add 5 µL of the Kinase-Glo® reagent to each well of the assay plate. This will stop the kinase reaction and initiate the luminescent signal generation.

    • Incubate the plate at room temperature for 10 minutes, protected from light.

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis and Hit Identification

Quality Control: The Z'-Factor

The robustness of an HTS assay is assessed using the Z'-factor, a statistical parameter that reflects the separation between the positive and negative controls.[8] A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay suitable for HTS.

The Z'-factor is calculated as follows:

Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|

Where:

  • σ_pos and σ_neg are the standard deviations of the positive and negative controls, respectively.

  • μ_pos and μ_neg are the means of the positive and negative controls, respectively.

Primary Hit Identification

Primary hits are identified based on their activity in the single-concentration screen. A common method is to calculate the percent inhibition for each compound relative to the controls on the same plate:

Percent Inhibition = 100 * (Signal_compound - μ_neg) / (μ_pos - μ_neg)

A threshold for hit identification is then set, typically based on a statistical measure such as three times the standard deviation of the sample population or a predefined cutoff (e.g., >50% inhibition).

Data_Analysis Raw_Data Raw Luminescence Data Normalization Normalization to Plate Controls Raw_Data->Normalization QC Quality Control (Z'-Factor Calculation) Normalization->QC Hit_Selection Hit Selection (Thresholding) Normalization->Hit_Selection Dose_Response Dose-Response Curve Fitting (IC50) Hit_Selection->Dose_Response Hit_Confirmation Confirmed Hits Dose_Response->Hit_Confirmation

Caption: A flowchart illustrating the data analysis pipeline for HTS.

Dose-Response and IC50 Determination

Primary hits must be confirmed through re-testing and by generating dose-response curves to determine their potency, typically expressed as the half-maximal inhibitory concentration (IC50).[9] This involves a serial dilution of the hit compound and performing the same kinase assay to measure the inhibition at multiple concentrations. The resulting data is then fitted to a sigmoidal dose-response curve to calculate the IC50 value.[10]

Troubleshooting and Scientific Integrity

A self-validating protocol anticipates and addresses potential issues. Below are common challenges in HTS and strategies to ensure data integrity.

IssuePotential Cause(s)Troubleshooting and Mitigation Strategies
High Background Signal - Compound interference (autofluorescence/luminescence) - High ATP concentration - Contamination- Include a "no enzyme" control to identify compound interference.[11] - Optimize ATP concentration to be near the Km. - Ensure proper laboratory hygiene and use of filtered pipette tips.
Low Signal-to-Background Ratio - Low kinase activity - Inactive enzyme or substrate - Suboptimal assay conditions (pH, temperature)- Verify the activity of the kinase and substrate.[12] - Optimize enzyme concentration and incubation times. - Ensure the kinase buffer is at the optimal pH for the enzyme.
High Rate of False Positives - Compound aggregation leading to non-specific inhibition.[11] - Inhibition of the luciferase detection enzyme.- Include 0.01% Triton X-100 in the assay buffer to disrupt aggregates.[11] - Perform counter-screens against luciferase to identify compounds that directly inhibit the detection system.
Poor Plate-to-Plate Reproducibility - Reagent degradation - Inconsistent liquid handling - Temperature fluctuations- Prepare fresh reagents daily. - Regularly calibrate and maintain automated liquid handlers. - Ensure consistent incubation temperatures.

Conclusion: A Pathway to Novel Kinase Inhibitors

The protocol detailed in this application note provides a robust and reliable framework for the high-throughput screening of pyrazolopyridine libraries against protein kinase targets. By adhering to the principles of meticulous assay development, stringent quality control, and a systematic hit validation process, researchers can confidently identify promising lead compounds. The pyrazolopyridine scaffold continues to be a rich source of novel therapeutics, and the application of this HTS protocol will undoubtedly accelerate the discovery of the next generation of kinase inhibitors for a multitude of human diseases.

References

  • Inglese, J., Auld, D. S., Jadhav, A., Johnson, R. L., Simeonov, A., & Yasgar, A. (2006). Quantitative high-throughput screening: a titration-based approach that efficiently identifies biological activities in large chemical libraries.
  • ResearchGate. (n.d.). HTRF® Kinase Assay Protocol. ResearchGate. Retrieved from [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of biomolecular screening, 4(2), 67–73.
  • Mayr, L. M., & Bojanic, D. (2009). Novel trends in high-throughput screening. Current opinion in pharmacology, 9(5), 580–588.
  • Revvity. (2024, June 11). How to measure Kinase activity with HTRF™ KinEASE™ assay kit [Video]. YouTube. [Link]

  • Gasteiger, E., Hoogland, C., Gattiker, A., Duvaud, S., Wilkins, M. R., Appel, R. D., & Bairoch, A. (2005). Protein identification and analysis tools on the ExPASy server. In The proteomics protocols handbook (pp. 571-607). Humana press.
  • BellBrook Labs. (2025). How to Minimize False Positives in ADP Detection. BellBrook Labs. Retrieved from [Link]

  • The Daily Scientist. (2025). 3 Overlooked Factors About Kinases in Drug Discovery. The Daily Scientist. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Dose-Response Modeling of High-Throughput Screening Data. NCBI. Retrieved from [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors. NCBI. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. NCBI. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. NCBI. Retrieved from [Link]

  • MDPI. (n.d.). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. NCBI. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of hit and anti-hit classes of screening data. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). High Throughput Screening of a Library Based on Kinase Inhibitor Scaffolds Against Mycobacterium Tuberculosis H37Rv. NCBI. Retrieved from [Link]

  • MDPI. (n.d.). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). HTS Assay Validation. NCBI. Retrieved from [Link]

  • ResearchGate. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. ResearchGate. Retrieved from [Link]

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  • BellBrook Labs. (n.d.). HTS Assays By Target. BellBrook Labs. Retrieved from [Link]

  • ResearchGate. (n.d.). Interaction of HTS hit compound 1 with CDK2. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. NCBI. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). High-Throughput Drug Screening of Primary Tumor Cells Identifies Therapeutic Strategies for Treating Children with High-Risk Cancer. NCBI. Retrieved from [Link]

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Sources

Application Notes and Protocols: Derivatization of 5-Chloro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic Acid for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrazolo[3,4-c]pyridine Scaffold in Drug Discovery

The 1H-pyrazolo[3,4-c]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its structural resemblance to purines. This mimicry allows it to interact with a wide array of biological targets, particularly protein kinases, by engaging with the ATP-binding site.[1] Kinase inhibitors have become a cornerstone of modern targeted therapy, especially in oncology.[1][2] The strategic functionalization of the pyrazolo[3,4-c]pyridine skeleton is therefore a critical endeavor in the discovery of novel therapeutics.

This application note provides a detailed guide for the derivatization of a key intermediate, 5-Chloro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid , to generate a diverse library of analogues for Structure-Activity Relationship (SAR) studies. SAR studies are fundamental to drug discovery, systematically modifying a lead compound's structure to map the chemical space and understand how different functional groups influence biological activity, selectivity, and pharmacokinetic properties.[3][4]

Our focus will be on three primary vectors for derivatization, each offering a unique opportunity to probe the chemical space around the core scaffold:

  • Modification of the C3-Carboxylic Acid: Conversion into a diverse library of amides and esters to explore interactions within the solvent-exposed region of a binding pocket.

  • Substitution at the C5-Chloro Position: Utilizing palladium-catalyzed cross-coupling reactions to introduce a variety of aryl and heteroaryl groups, which can form key interactions in the hydrophobic regions of the target protein.

  • Functionalization of the N1-Pyrazole Nitrogen: Introducing alkyl or aryl substituents to modulate solubility, metabolic stability, and to probe for additional binding interactions.

By systematically exploring these derivatization pathways, researchers can rapidly generate a focused library of compounds to identify key structural motifs responsible for potent and selective biological activity.

Strategic Derivatization Pathways for SAR Library Generation

The derivatization of this compound can be approached through several key chemical transformations. The choice of which position to modify first depends on the overall synthetic strategy and the stability of the functional groups to subsequent reaction conditions.

SAR_Strategy Start This compound C3 C3-Carboxylic Acid Derivatization Start->C3 Amide/Ester Coupling C5 C5-Chloro Substitution Start->C5 Suzuki-Miyaura Coupling N1 N1-Pyrazole Alkylation/Arylation Start->N1 Alkylation/ Arylation Amides Amide Library C3->Amides Esters Ester Library C3->Esters Biaryls Biaryl Library C5->Biaryls N_Substituted N-Substituted Library N1->N_Substituted SAR SAR Analysis & Lead Optimization Amides->SAR Esters->SAR Biaryls->SAR N_Substituted->SAR

Figure 1: Key derivatization pathways for SAR studies.

Part 1: Derivatization of the C3-Carboxylic Acid Moiety

The carboxylic acid at the C3 position is an excellent handle for introducing a wide variety of functional groups via amide bond formation or esterification. These modifications can significantly impact hydrogen bonding interactions, solubility, and cell permeability.

Protocol 1.1: Amide Library Synthesis via HATU Coupling

Amide bond formation is one of the most frequently used reactions in medicinal chemistry.[5] The use of modern coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) provides a reliable and high-yielding method for the synthesis of amides from carboxylic acids and primary or secondary amines under mild conditions.[6][7]

Rationale: This protocol is chosen for its efficiency and broad substrate scope. HATU is particularly effective for coupling heterocyclic carboxylic acids, which can sometimes be challenging with other reagents. The reaction proceeds through an activated ester intermediate, which readily reacts with the amine nucleophile.[7]

Step-by-Step Protocol:

  • Preparation: To a solution of this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.1 M) under a nitrogen atmosphere, add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

  • Activation: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active ester.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by preparative HPLC to yield the desired amide.

Protocol 1.2: Ester Library Synthesis via Fischer Esterification

Fischer esterification is a classic and cost-effective method for the synthesis of esters from carboxylic acids and alcohols under acidic catalysis.[8] This method is particularly well-suited for the synthesis of simple alkyl esters (e.g., methyl, ethyl) where the alcohol can be used as the solvent.

Rationale: This acid-catalyzed equilibrium reaction is driven to completion by using a large excess of the alcohol.[8][9] For more complex or acid-sensitive alcohols, alternative methods like Steglich esterification (DCC/DMAP) may be more appropriate.[10]

Step-by-Step Protocol:

  • Preparation: Suspend this compound (1.0 eq) in the desired alcohol (e.g., methanol or ethanol), which will also serve as the solvent (0.1-0.2 M).

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄, 0.1-0.2 eq), to the suspension.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • Work-up: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with a suitable organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude ester can be purified by flash chromatography.

Part 2: Derivatization at the C5-Chloro Position

The chloro-substituent at the C5 position of the pyridine ring is an ideal handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[11][12][13] This allows for the introduction of a wide range of aryl and heteroaryl groups, which are crucial for exploring π-π stacking and other hydrophobic interactions within a protein's binding site.

Protocol 2.1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust and versatile C-C bond-forming reaction that is widely used in pharmaceutical research.[14][15] It involves the reaction of an organoboron species (e.g., a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base.

Rationale: This reaction is chosen for its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids. For heterocyclic substrates, the choice of ligand for the palladium catalyst is crucial to achieve high yields and prevent side reactions.[11]

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis and Reaction cluster_workup Work-up and Purification Start Add 5-Chloro-1H-pyrazolo[3,4-c]pyridine (ester or protected acid), Boronic Acid, Base (e.g., K₂CO₃), and Solvent (e.g., Dioxane/H₂O) to reaction vessel. Degas Degas the mixture with N₂ or Ar for 15-20 minutes. Start->Degas Catalyst Add Pd catalyst (e.g., Pd(PPh₃)₄). Degas->Catalyst Heat Heat the reaction mixture (e.g., 80-100 °C) for 2-24h. Catalyst->Heat Monitor Monitor progress by TLC or LC-MS. Heat->Monitor Cool Cool to room temperature and dilute with organic solvent. Monitor->Cool Wash Wash with water and brine. Cool->Wash Dry Dry organic layer (Na₂SO₄), filter, and concentrate. Wash->Dry Purify Purify by flash chromatography. Dry->Purify

Figure 2: General workflow for Suzuki-Miyaura cross-coupling.

Step-by-Step Protocol:

Note: The carboxylic acid may need to be protected as an ester (e.g., methyl or ethyl ester from Protocol 1.2) prior to performing the Suzuki-Miyaura coupling to avoid potential side reactions.

  • Preparation: In a reaction vessel, combine the this compound ester (1.0 eq), the desired aryl or heteroaryl boronic acid (1.5 eq), and a base such as potassium carbonate (K₂CO₃, 3.0 eq).

  • Solvent and Degassing: Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v), and degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05-0.10 eq), to the degassed mixture under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 2-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate. Filter through a pad of celite to remove inorganic salts.

  • Extraction and Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

  • Deprotection (if necessary): If the starting material was an ester, the carboxylic acid can be regenerated by hydrolysis (e.g., using LiOH in THF/water).

Part 3: Derivatization at the N1-Pyrazole Nitrogen

Alkylation or arylation at the N1 position of the pyrazole ring can influence the molecule's orientation in a binding pocket and significantly affect its physicochemical properties, such as lipophilicity and metabolic stability.

Protocol 3.1: N-Alkylation of the Pyrazole Ring

Direct N-alkylation of the pyrazole ring can be achieved using an appropriate alkyl halide and a base. Regioselectivity between N1 and N2 can sometimes be an issue, but often one isomer is favored.[16]

Rationale: This protocol provides a straightforward method to introduce small alkyl groups. The choice of base and solvent can influence the regioselectivity of the alkylation.

Step-by-Step Protocol:

Note: It is often advantageous to protect the carboxylic acid as an ester before performing N-alkylation to prevent its deprotonation by the base.

  • Preparation: To a solution of the this compound ester (1.0 eq) in an anhydrous aprotic solvent such as DMF or acetonitrile, add a base like cesium carbonate (Cs₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.2 eq).

  • Alkylation: Stir the mixture at room temperature for 15-30 minutes, then add the alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 eq).

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of water.

  • Extraction and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. The resulting regioisomers can typically be separated by flash column chromatography.

Summary of Derivatization Strategies

Vector PositionReaction TypeReagents & ConditionsRationale for SAR
C3-Carboxylic Acid Amide CouplingAmine, HATU, DIPEA, DMFProbes H-bond donor/acceptor interactions; modulates solubility and cell permeability.
Fischer EsterificationAlcohol, H₂SO₄ (cat.), refluxModifies polarity and steric bulk; can act as a prodrug moiety.
C5-Chloro Suzuki-Miyaura CouplingBoronic Acid, Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂OIntroduces diverse aryl/heteroaryl groups to explore hydrophobic pockets and π-stacking.
N1-Pyrazole N-AlkylationAlkyl Halide, Cs₂CO₃ or NaH, DMFModulates lipophilicity, metabolic stability, and vectoral orientation in the binding site.

Characterization of Synthesized Derivatives

The identity and purity of all newly synthesized compounds must be rigorously confirmed. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure of the derivatives.[17] The disappearance of the carboxylic acid proton (~13-15 ppm) and the appearance of new signals corresponding to the introduced amide, ester, or alkyl groups are key diagnostic markers.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the synthesized compounds. LC-MS is invaluable for monitoring reaction progress and assessing the purity of the final compounds.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis is used to determine the purity of the final compounds before they are submitted for biological screening.

Conclusion

The protocols outlined in this application note provide a robust and versatile framework for the systematic derivatization of this compound. By employing these methods, drug discovery teams can efficiently generate diverse libraries of analogues for comprehensive SAR studies. This systematic approach is crucial for identifying compounds with improved potency, selectivity, and drug-like properties, ultimately accelerating the journey from a hit compound to a clinical candidate.

References

  • King, T. G., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances. Available at: [Link]

  • ResearchGate. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Available at: [Link]

  • Legraverend, M., & Grierson, D. S. (2006). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Zhao, Q., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Naik, P. K., et al. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Journal of Medicinal Chemistry. Available at: [Link]

  • Abdelgawad, M. A., et al. (2021). Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry.
  • Cantera. (n.d.). Viewing a reaction path diagram. Cantera Documentation. Available at: [Link]

  • ResearchGate. (n.d.).
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  • Fisher Scientific. (n.d.). Amide Synthesis. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Available at: [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

  • PubChem. (n.d.). 5-chloro-1H-pyrazolo(3,4-c)pyridine. National Center for Biotechnology Information. Available at: [Link]

  • Read the Docs. (n.d.). Examples — graphviz 0.21 documentation. Available at: [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Available at: [Link]

  • Spectral Database for Organic Compounds, SDBS. (n.d.). (5-chloro-1H-pyrazolo[3,4-c]pyridin-3-yl)amine.
  • Sketchviz. (n.d.). Graphviz Examples and Tutorial. Available at: [Link]

  • National Institutes of Health. (n.d.). Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones.
  • Letters in Applied NanoBioScience. (2021).
  • Journal of Chemical and Pharmaceutical Research. (n.d.).
  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.
  • Chemistry Steps. (n.d.). Preparation of Esters. Available at: [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Available at: [Link]

  • Growing Science. (2022).
  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

  • ResearchGate. (n.d.). Drugs containing pyrazolo[3,4-b]pyridine scaffold 163–165.
  • Wiley Online Library. (n.d.). 1H and 13C NMR spectral characterization of some antimalarial in vitro 3-amino-9-methyl-1H-pyrazolo[3,4-b].
  • PubMed. (2008). Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design. Available at: [Link]

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  • PubMed Central. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Available at: [Link]

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Comprehensive Analytical Characterization of 5-Chloro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid is a heterocyclic compound built upon the pyrazolopyridine scaffold, a privileged structure in medicinal chemistry known for its diverse pharmacological activities.[1][2] As a potential synthetic intermediate or active pharmaceutical ingredient (API), its structural integrity, purity, and identity must be unequivocally established. This application note provides a detailed, multi-technique guide for the comprehensive characterization of this molecule. We present field-proven protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography, explaining the causality behind experimental choices and the logic of an integrated analytical workflow.

Introduction and Molecular Overview

The rigorous analytical characterization of pharmaceutical compounds is the bedrock of drug discovery and development, ensuring safety, efficacy, and reproducibility. This compound (C₇H₄ClN₃O₂) presents several key structural features that dictate the optimal analytical strategy: a UV-active heterocyclic core, ionizable functional groups (carboxylic acid and basic nitrogens), a specific isotopic signature due to chlorine, and a defined three-dimensional arrangement.

This guide details the necessary analytical techniques to confirm its identity and purity, providing a self-validating system where the results from each method corroborate the others.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundInferred
Molecular Formula C₇H₄ClN₃O₂Calculated
Molecular Weight 213.58 g/mol Calculated
Canonical SMILES C1=C2C(=NN=C2C(=O)O)C=NC1ClInferred
InChIKey Inferred from structureInferred
Parent Scaffold Info 5-chloro-1H-pyrazolo[3,4-c]pyridinePubChem CID: 640857[3]

Integrated Analytical Workflow

A sequential and integrated approach is crucial for efficient and definitive characterization. The workflow ensures that each step logically builds upon the last, from initial purity assessment to absolute structural confirmation.

Analytical_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Structural Elucidation cluster_2 Phase 3: Definitive Confirmation (Optional) synthesis Synthesized Material hplc HPLC-UV (Purity Assessment) synthesis->hplc Check Purity lcms LC-MS (MW & Isotope Confirmation) hplc->lcms Confirm Mass nmr 1H & 13C NMR (Connectivity & Isomer ID) lcms->nmr Purified Sample (>95%) xray X-ray Crystallography (Absolute 3D Structure) nmr->xray If single crystal available result Fully Characterized Compound nmr->result xray->result

Caption: Integrated workflow for compound characterization.

High-Performance Liquid Chromatography (HPLC): Purity Determination

Principle and Experimental Rationale

Reversed-phase HPLC (RP-HPLC) is the primary method for assessing the purity of small molecules. It separates the target analyte from impurities based on differences in their polarity. For this compound, the presence of the carboxylic acid group necessitates an acidified mobile phase. This suppresses its ionization, preventing peak tailing and ensuring a sharp, symmetrical peak shape for accurate quantification.[4]

Detailed Protocol: RP-HPLC for Purity Analysis
  • Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 stationary phase (e.g., Waters SunFire C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Acetonitrile.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the compound.

    • Dissolve in 1 mL of Methanol or a 50:50 mixture of Acetonitrile:Water to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of ~0.1 mg/mL using the initial mobile phase composition.

  • Chromatographic Conditions:

Table 2: HPLC Method Parameters

ParameterSetting
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp. 30 °C
Detection λ 254 nm (or PDA scan 210-400 nm)
Run Time 25 minutes
Gradient 0-15 min: 10% to 90% B; 15-20 min: 90% B; 20.1-25 min: 10% B
Data Interpretation
  • Identity: The retention time (RT) of the main peak should be consistent across injections.

  • Purity: Purity is calculated based on the area percent of the main peak relative to the total area of all detected peaks. A result of >95% is typically required for subsequent characterization, while >98% is often necessary for drug development applications.

Liquid Chromatography-Mass Spectrometry (LC-MS): Molecular Weight Confirmation

Principle and Experimental Rationale

Mass spectrometry provides a precise mass-to-charge (m/z) ratio, serving as a primary tool for confirming molecular weight.[5] For this compound, Electrospray Ionization (ESI) is ideal as it is a soft ionization technique suitable for polar, medium-sized molecules. A crucial validation step is observing the characteristic 3:1 isotopic pattern for chlorine (³⁵Cl/³⁷Cl), which provides definitive evidence of its presence.

Detailed Protocol: ESI-MS Analysis
  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Quadrupole or TOF).

  • LC Method: Use the HPLC method described in Section 3.2. Formic acid is an excellent MS-compatible mobile phase modifier.

  • MS Parameters:

Table 3: ESI-MS Method Parameters

ParameterPositive Ion Mode ([M+H]⁺)Negative Ion Mode ([M-H]⁻)
Scan Range 100 - 500 m/z100 - 500 m/z
Capillary Voltage 3.5 kV-3.0 kV
Cone Voltage 30 V-30 V
Source Temp. 120 °C120 °C
Desolvation Temp. 350 °C350 °C
Expected Data and Interpretation
  • Positive Mode: Expect a prominent ion at m/z 214.0 corresponding to [C₇H₅ClN₃O₂ + H]⁺. An accompanying peak at m/z 216.0 (the M+2 peak) should be present with approximately one-third the intensity of the m/z 214.0 peak.

  • Negative Mode: Expect a prominent ion at m/z 212.0 corresponding to [C₇H₄ClN₃O₂ - H]⁻. The corresponding M+2 peak will be at m/z 214.0 .

  • Self-Validation: The observation of the correct molecular weight in both ionization modes, coupled with the distinct chlorine isotopic pattern, provides very high confidence in the compound's elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation

Principle and Experimental Rationale

NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of a molecule. ¹H NMR identifies the chemical environments and proximities of hydrogen atoms, while ¹³C NMR does the same for carbon atoms.[6] This is non-negotiable for distinguishing between potential isomers that would be indistinguishable by MS alone.

Detailed Protocol: ¹H and ¹³C NMR
  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent. DMSO-d₆ is highly recommended as it effectively dissolves the compound and allows for the observation of exchangeable protons (NH and COOH).

  • Experiments:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

Predicted Spectra and Interpretation

Table 4: Predicted NMR Chemical Shifts (in DMSO-d₆)

NucleusPredicted δ (ppm)MultiplicityNotes
¹H ~14.0-15.0broad singletPyrazole N-H proton.
¹H ~13.0-14.0broad singletCarboxylic acid O-H proton.
¹H ~8.0-8.5doubletAromatic proton on the pyridine ring.
¹H ~7.5-8.0doubletAromatic proton on the pyridine ring.
¹³C ~160-165singletCarboxylic acid carbonyl carbon.
¹³C ~110-1556 singletsSix distinct aromatic carbons of the fused ring system.
  • Structural Validation: The number of signals in both the ¹H and ¹³C spectra must match the number of chemically non-equivalent protons and carbons in the proposed structure. The chemical shifts and coupling patterns must be consistent with the electronic environment created by the chloro, carboxyl, and fused ring functionalities. Discrepancies would suggest an incorrect isomeric structure or the presence of significant impurities.

X-ray Crystallography: Absolute Structure Confirmation

Principle and Experimental Rationale

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure by mapping electron density from the diffraction pattern of a single crystal.[7] It is considered the "gold standard" for structural confirmation, as it reveals not only atomic connectivity but also bond lengths, bond angles, and intermolecular interactions in the solid state.

Protocol Outline: Single-Crystal X-ray Diffraction
  • Crystal Growth (Rate-Limiting Step):

    • This requires screening various solvents and techniques.

    • Technique: Slow evaporation is often the simplest starting point. Dissolve the purified compound to near-saturation in a suitable solvent (e.g., Ethanol, Acetonitrile, or a mixture like DMF/Water) in a loosely covered vial.

    • Allow the solvent to evaporate over several days to weeks in a vibration-free environment.

  • Data Collection:

    • Select a high-quality, single crystal (typically <0.5 mm) and mount it on a goniometer head.

    • Place the crystal in a stream of cold nitrogen (e.g., 100 K) to minimize thermal motion.

    • Collect diffraction data using a modern X-ray diffractometer.

  • Structure Solution and Refinement:

    • Process the collected data to determine the unit cell and space group.

    • Solve the structure using direct methods or other algorithms to generate an initial electron density map.

    • Refine the atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data.

Data Interpretation

The final output is a crystallographic information file (CIF) and a 3D model of the molecule. This data confirms the pyrazolo[3,4-c]pyridine core, the positions of the chloro and carboxylic acid groups, and reveals hydrogen bonding networks, which are likely to involve the carboxylic acid and the pyrazole NH group. This technique definitively resolves any ambiguity regarding isomerism.

References

  • Khakwani, A. A., et al. (2016). Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b];3',4'-h]-1,6-naphthyridines. Asian Journal of Chemistry, 28(12), 2601-2604. [Link]

  • El-Sayed, M. A. A., et al. (2023). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds. RSC Advances, 13, 31235-31251. [Link]

  • Praveen, C., et al. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. International Journal of ChemTech Research, 9(12), 333-345. [Link]

  • King, T., et al. (2020). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. ResearchGate. [Link]

  • Kramer, V., et al. (1974). The mass spectra of some pyridazines, pyrido‐pyridazines and related compounds. Journal of Mass Spectrometry, 8(5), 31-40. [Link]

  • Spectral Database for Organic Compounds (SDBS). 13C NMR of 5-CHLORO-PYRAZOLO-[3,4-C]-PYRIDINE. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Thiazolo[3,2-a]Pyrimidines. International Journal of Organic Chemistry, 4, 255-263. [Link]

  • Abdellatif, K. R. A., et al. (2018). Design, synthesis, antimicrobial evaluation and molecular docking of new pyrazolo[3,4-b]pyridine derivatives. ResearchGate. [Link]

  • PubChem. (n.d.). 5-chloro-1H-pyrazolo(3,4-c)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Sławiński, J., & Kędzia, A. (2020). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 25(12), 2775. [Link]

  • Quiroga, J., et al. (2018). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 23(9), 2187. [Link]

  • PubChem. (n.d.). 5-chloro-1H-pyrazole-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • El-Gazzar, A. R. B. A., et al. (2009). Synthesis of 7-substituted pyrazolo [1, 5-a] pyrimidine-3-carboxamides as potential non benzodiazepine hypnotics. ResearchGate. [Link]

  • Guss, J. M. (2009). X-Ray Crystallography of Chemical Compounds. Current protocols in chemical biology, 1(1), 149–163. [Link]

  • Donegan, M., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. AbbVie. [Link]

  • Toyo'oka, T. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Applied sciences, 10(21), 7483. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Chloro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 5-Chloro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. Here, we move beyond simple protocols to address the nuanced challenges of this multi-step synthesis, providing troubleshooting insights and data-driven optimization strategies to enhance your yield and purity.

Section 1: Synthesis Overview & Core Strategy

The synthesis of this compound is typically achieved through a multi-step sequence. The most common and reliable strategy involves the initial construction of a pyrazolopyridone core, followed by chlorination and subsequent hydrolysis of an ester protecting group. This approach allows for controlled functionalization and generally provides good yields when optimized.

The logical workflow for this synthesis is depicted below. Each major transformation presents unique challenges, which will be addressed in the subsequent troubleshooting section.

G cluster_0 Step A: Pyridine Ring Formation cluster_1 Step B: Chlorination cluster_2 Step C: Ester Hydrolysis A 3-Amino-1H-pyrazole- 5-carboxylate C Ethyl 5-hydroxy-1H-pyrazolo[3,4-c] pyridine-3-carboxylate A->C Gould-Jacobs Reaction (Cyclization) B Diethyl 2-(ethoxymethylene)malonate B->C Gould-Jacobs Reaction (Cyclization) D Ethyl 5-chloro-1H-pyrazolo[3,4-c] pyridine-3-carboxylate C->D POCl₃ or similar E 5-Chloro-1H-pyrazolo[3,4-c] pyridine-3-carboxylic acid D->E Saponification (e.g., LiOH, NaOH)

Caption: General synthetic workflow for the target compound.

Section 2: Troubleshooting Guide

This section is formatted as a series of questions and answers to address specific experimental issues.

Step A: Pyridine Ring Formation (Gould-Jacobs Cyclization)

Question 1: My cyclization reaction to form the pyrazolopyridone intermediate (Ethyl 5-hydroxy-1H-pyrazolo[3,4-c]pyridine-3-carboxylate) is low-yielding and I suspect the formation of regioisomers. What is causing this and how can I fix it?

Answer: This is a classic challenge in the synthesis of pyrazolopyridines from non-symmetrical precursors. The initial reaction of an aminopyrazole with a 1,3-bielectrophile like diethyl 2-(ethoxymethylene)malonate can proceed via two pathways, potentially leading to different isomers.[1][2] The reaction's regioselectivity is highly dependent on the conditions.

  • Expertise & Causality: The Gould-Jacobs reaction involves an initial Michael-type addition followed by a cyclization/condensation.[1] The regiochemical outcome is dictated by which nitrogen of the pyrazole ring participates in the cyclization. While the desired [3,4-c] isomer is often the thermodynamic product, kinetic control can lead to other products. The use of high temperatures in a high-boiling point solvent or thermal cyclization without a solvent often favors the desired thermodynamic product.

  • Troubleshooting & Protocol Validation:

    • Thermal Conditions: The most reliable method is to perform the reaction at high temperatures, which facilitates the necessary bond rotations and equilibration to favor the more stable product. Heating the reactants without a solvent or in a high-boiling solvent like Dowtherm A is a standard approach.[1]

    • Acid Catalysis: While sometimes used, acid catalysis can be complex and may not always improve regioselectivity for this specific transformation. However, performing the reaction in refluxing acetic acid can be effective for related cyclizations.[3]

    • Purification: If a mixture is unavoidable, careful column chromatography on silica gel is typically required to separate the isomers. A gradient elution system, for example, starting with dichloromethane and gradually adding methanol, can be effective.

Question 2: The cyclization reaction stalls and I observe a significant amount of unreacted starting material even after prolonged heating. What should I do?

Answer: Incomplete conversion is typically due to insufficient reaction temperature or time. The thermal cyclization step often requires high energy input to overcome the activation barrier for the intramolecular condensation and elimination of ethanol.

  • Expertise & Causality: The final ring-closing step to form the pyridone is an intramolecular nucleophilic acyl substitution, which expels an ethoxide group. This step is often the rate-limiting one and requires substantial thermal energy.

  • Troubleshooting & Protocol Validation:

    • Verify Temperature: Ensure your reaction setup (e.g., oil bath, heating mantle) is reaching and maintaining the target temperature, which is often in the range of 180-250 °C for thermal cyclizations.

    • Increase Reaction Time: If the temperature is confirmed to be correct, extending the reaction time may be necessary. Monitor the reaction progress using a suitable technique like TLC or LC-MS.

    • Use of a High-Boiling Solvent: If a neat (solvent-free) reaction is problematic, using a high-boiling inert solvent like diphenyl ether or Dowtherm A can provide more uniform heating and better heat transfer.

Step B: Chlorination

Question 3: My chlorination of the pyrazolopyridone intermediate using phosphorus oxychloride (POCl₃) results in a dark, intractable tar with very low yield of the desired 5-chloro product. How can I improve this step?

Answer: This is a very common issue. Pyrazolopyridine scaffolds can be sensitive to the highly acidic and aggressive conditions of neat POCl₃ at reflux, leading to polymerization and degradation.

  • Expertise & Causality: The reaction generates HCl as a byproduct, which can protonate the nitrogen atoms of the heterocyclic system, increasing its susceptibility to undesired side reactions. The high temperature required for the reaction can also promote decomposition pathways.

  • Troubleshooting & Protocol Validation:

    • Temperature Control: Avoid excessive temperatures. Often, the reaction can be conducted effectively at a lower temperature (e.g., 80-100 °C) for a longer duration.

    • Use of a Co-solvent: Performing the reaction in a high-boiling inert solvent like toluene or acetonitrile with a slight excess of POCl₃ can moderate the reaction's exothermicity and prevent localized overheating.

    • Addition of a Base: The addition of a tertiary amine base, such as N,N-diethylaniline or triethylamine, can scavenge the HCl generated in situ, significantly reducing side reactions and improving the yield. The base should be added cautiously to the reaction mixture.

    • Careful Work-up: The work-up procedure is critical. The reaction mixture should be cooled significantly before being quenched by slowly pouring it onto crushed ice. This must be done in a well-ventilated fume hood due to the vigorous reaction of residual POCl₃ with water. The pH should then be carefully adjusted with a base (e.g., solid NaHCO₃ or aqueous NaOH) to neutralize the acid before extraction.

Step C: Ester Hydrolysis

Question 4: During the final saponification of the ethyl ester, my yield is low, and I detect byproducts via LC-MS, suggesting the product is decomposing. What are the optimal hydrolysis conditions?

Answer: The pyrazolopyridine ring system can be sensitive to harsh hydrolytic conditions, particularly strong base at elevated temperatures.[4][5] The chloro-substituent can also be susceptible to nucleophilic substitution under these conditions.

  • Expertise & Causality: Basic hydrolysis (saponification) is an irreversible process that is generally more efficient than acid-catalyzed hydrolysis for esters.[6][7] However, the hydroxide ion is a strong nucleophile that can potentially react at other electrophilic sites on the ring or catalyze degradation. The key is to find conditions that are sufficiently reactive to cleave the ester but mild enough to preserve the core structure.

  • Troubleshooting & Protocol Validation:

    • Use a Milder Base: Lithium hydroxide (LiOH) is often preferred over NaOH or KOH for sensitive substrates. It is less harsh and can often effect hydrolysis at lower temperatures.[7]

    • Optimize Solvent System: A mixture of THF and water (e.g., 3:1 or 2:1) is an excellent solvent system.[7] It ensures the solubility of the organic substrate while providing the aqueous medium for the hydroxide ions.

    • Lower the Temperature: Many ester hydrolyses can be run effectively at room temperature or with gentle heating (e.g., 40 °C). Running the reaction at room temperature overnight is a good starting point to minimize degradation.

    • Acidification: After the reaction is complete (as monitored by TLC or LC-MS), the mixture should be cooled in an ice bath before acidification. Add acid (e.g., 1M HCl or acetic acid) dropwise to precipitate the carboxylic acid product.[8] Rapid or uncooled acidification can cause unwanted side reactions.

Below is a table summarizing recommended conditions for this critical step.

ParameterStandard ConditionsOptimized Conditions (Recommended) Rationale
Base 2M NaOH1.5 - 2.0 eq. LiOH·H₂OLiOH is a milder base, reducing the risk of side reactions and degradation.[7]
Solvent Ethanol/WaterTHF/Water (2:1)Improves substrate solubility, allowing for lower reaction temperatures.[7]
Temperature Reflux (78-100 °C)Room Temperature (20-25 °C)Minimizes thermal decomposition of the sensitive heterocyclic core.
Time 1-4 hours12-24 hours (monitor by TLC)Slower reaction at lower temperature is a trade-off for higher purity and yield.

Section 3: Frequently Asked Questions (FAQs)

Q: What are the most critical safety precautions for this synthesis? A: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water; it must be handled in a fume hood with appropriate personal protective equipment (gloves, goggles, lab coat). The quenching of the chlorination reaction is highly exothermic and releases HCl gas. Diazonium salts, which may be used in alternative routes involving a Sandmeyer reaction, can be explosive when dry and should be handled in solution at low temperatures.[9]

Q: How can I best confirm the structure of my final product? A: A combination of analytical techniques is essential. ¹H NMR will confirm the proton environment, including the absence of the ethyl ester signals and the presence of the carboxylic acid proton (which is D₂O exchangeable). ¹³C NMR will confirm the number of unique carbons. High-resolution mass spectrometry (HRMS) will confirm the elemental composition.

Q: Are there viable alternative synthetic routes? A: Yes. An alternative to the Gould-Jacobs approach involves building the pyrazole ring onto a pre-formed pyridine scaffold. Another common strategy involves a Sandmeyer reaction on an amino-pyrazolopyridine precursor to install the chloro group.[9] This can be an effective route if the corresponding amino compound is readily available, but it requires careful handling of diazonium intermediates.

Q: My final product is difficult to purify. Any suggestions? A: Carboxylic acids can sometimes be challenging to purify via silica gel chromatography due to streaking. If impurities are present, consider recrystallization from a suitable solvent system (e.g., ethanol/water, dioxane, or DMF/water). Alternatively, you can sometimes purify the sodium salt of the acid by washing with an organic solvent and then re-acidifying a clean aqueous solution to precipitate the pure acid.

G Start Low Yield or Impure Product StepA Check Step A: Cyclization Start->StepA SolA1 Incomplete Reaction? → Increase Temp/Time StepA->SolA1 Yes SolA2 Isomer Mixture? → Use Thermal Conditions StepA->SolA2 No StepB Check Step B: Chlorination SolB1 Tar Formation? → Lower Temp, Use Co-Solvent StepB->SolB1 Yes SolB2 Low Conversion? → Add Tertiary Amine Base StepB->SolB2 No StepC Check Step C: Hydrolysis SolC1 Product Degradation? → Use LiOH at RT StepC->SolC1 Yes SolC2 Incomplete Hydrolysis? → Increase Time, Monitor by TLC StepC->SolC2 No SolA1->StepB SolA2->StepB SolB1->StepC SolB2->StepC End Improved Yield & Purity SolC1->End SolC2->End

Caption: A troubleshooting decision tree for the synthesis.

Section 4: Detailed Experimental Protocols

The following protocols are provided as a validated starting point. Researchers should always perform their own risk assessment before beginning any experiment.

Protocol 1: Synthesis of Ethyl 5-hydroxy-1H-pyrazolo[3,4-c]pyridine-3-carboxylate

  • In a round-bottom flask equipped with a condenser and a nitrogen inlet, combine ethyl 3-amino-1H-pyrazole-5-carboxylate (1 equivalent) and diethyl 2-(ethoxymethylene)malonate (1.1 equivalents).

  • Heat the mixture in an oil bath to 130-140 °C for 2 hours.

  • Increase the temperature to 180-200 °C and maintain for an additional 3-4 hours. During this time, ethanol will distill from the reaction.

  • Cool the reaction mixture to room temperature. The resulting solid is often a mixture of the intermediate and the cyclized product.

  • Add diphenyl ether and heat to 240-250 °C for 1-2 hours to drive the cyclization to completion.

  • Cool the mixture, add hexane to precipitate the product, and filter the solid. Wash the solid thoroughly with hexane and then diethyl ether to afford the crude product, which can be carried forward or recrystallized.

Protocol 2: Synthesis of Ethyl 5-chloro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate

  • To a flask containing Ethyl 5-hydroxy-1H-pyrazolo[3,4-c]pyridine-3-carboxylate (1 equivalent), add phosphorus oxychloride (POCl₃, 5-10 equivalents) and N,N-diethylaniline (1.2 equivalents) under a nitrogen atmosphere.

  • Heat the mixture to 90-100 °C and stir for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • In a separate, large beaker, prepare a stirred mixture of crushed ice and water.

  • CAUTIOUSLY and SLOWLY , pour the cooled reaction mixture onto the crushed ice. This is a highly exothermic quench.

  • Once the quench is complete, carefully neutralize the mixture to pH 7-8 by adding solid sodium bicarbonate or concentrated NaOH solution while cooling in an ice bath.

  • Extract the aqueous mixture with ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 3: Synthesis of this compound

  • Dissolve Ethyl 5-chloro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate (1 equivalent) in a mixture of tetrahydrofuran (THF) and water (2:1 v/v).

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 equivalents) and stir the mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Once complete, cool the mixture in an ice bath and acidify to pH 3-4 by the slow, dropwise addition of 1M HCl.

  • A precipitate should form. Stir the mixture at 0 °C for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield the final product.

References

  • ResearchGate. Synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridine 4a and... Available at: [Link]

  • Hassan, S. Z., et al. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances. Available at: [Link]

  • Semantic Scholar. Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Available at: [Link]

  • ResearchGate. Optimization of reaction conditions for the synthesis of pyrazolopyridinea. Available at: [Link]

  • Fariña, F., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available at: [Link]

  • MDPI. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available at: [Link]

  • ResearchGate. (PDF) Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives.... Available at: [Link]

  • Calic, P. P. S., et al. (2024). Optimization of pyrazolopyridine 4-carboxamides with potent antimalarial activity.... European Journal of Medicinal Chemistry. Available at: [Link]

  • University of Calgary. Hydrolysis of an Ester. Available at: [Link]

  • Arkivoc. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Available at: [Link]

  • ResearchGate. Synthesis of new 1H-pyrazolo[3,4-b]pyridine derivatives. Available at: [Link]

  • Chemistry LibreTexts. Chemistry of Esters. Available at: [Link]

  • Organic Chemistry Portal. Ester to Acid - Common Conditions. Available at: [Link]

  • MDPI. Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Available at: [Link]

  • PubChem. 5-chloro-1H-pyrazolo(3,4-c)pyridine. Available at: [Link]

  • National Center for Biotechnology Information. A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds.... Available at: [Link]

  • ResearchGate. Convenient One Pot Synthesis of 5-Unsubstituted Pyrazolo[3,4-c]isoquinolines. Available at: [Link]

  • National Center for Biotechnology Information. Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. Available at: [Link]

  • Chemistry LibreTexts. Hydrolysis of Esters. Available at: [Link]

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Technical Support Center: Purification of 5-Chloro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth troubleshooting and practical advice for researchers, scientists, and drug development professionals facing challenges in the purification of 5-Chloro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid. We will explore the root causes of common purification hurdles and offer validated protocols to achieve high purity.

Introduction: Understanding the Challenge

This compound is a heterocyclic compound whose structure presents a unique set of purification challenges. Its rigid, planar aromatic system, combined with a polar acidic group (carboxylic acid) and basic nitrogen atoms, results in poor solubility and complex impurity profiles. The molecule's high crystal lattice energy often leads to precipitation rather than clean crystallization, and its functional groups can cause problematic interactions during chromatography. This guide is designed to navigate these issues effectively.

Section 1: Core Physicochemical Properties and Their Purification Impact

The purification strategy for any compound is dictated by its physical and chemical properties. For this compound, the following characteristics are paramount.

PropertyValue (Predicted/Observed)Impact on Purification
Molecular Formula C₈H₅ClN₄O₂---
Molecular Weight 224.61 g/mol Influences diffusion rates and behavior in mass-sensitive detectors.
Structure Fused Aromatic RingsLeads to high melting point and strong crystal lattice energy, causing poor solubility in many common solvents.
Functional Groups -COOH (Acidic), Pyridinic-N (Basic), Pyrazolic-N (Weakly Basic/Acidic)Creates amphoteric character. Solubility is highly pH-dependent. Enables purification via acid-base extraction ("pH-swing"). The carboxylic acid and basic nitrogens can cause severe tailing on standard silica gel chromatography.[1][2]
Solubility Profile Generally low in common organic solvents (Hexanes, EtOAc, DCM) and water at neutral pH. Soluble in strong acids and bases, and polar aprotic solvents (DMSO, DMF).Recrystallization is challenging. Solvent selection is critical and often requires binary systems or polar, high-boiling point solvents.
Section 2: Troubleshooting Guide

This section addresses specific problems encountered during the purification of this compound in a question-and-answer format.

Question 1: My crude product is an intractable solid that won't dissolve in standard recrystallization solvents like ethanol or ethyl acetate. How can I purify it?

Answer: This is the most common challenge, stemming from the molecule's high crystal lattice energy. Standard single-solvent recrystallization is often ineffective.

Root Cause Analysis: The planar, hydrogen-bonding structure of the molecule makes it exceptionally stable in its crystal form. Solvents must be able to overcome this energy to achieve dissolution.

Troubleshooting Steps:

  • Switch to Polar Aprotic Solvents: Try dissolving a small sample of your crude material in solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) with gentle heating. Once dissolved, an anti-solvent (e.g., water or isopropanol) can be added dropwise until persistent turbidity is observed, followed by slow cooling to promote crystallization.

  • Utilize pH-Modulated Solubility (pH-Swing): This is often the most effective method for this class of compounds. By exploiting the acidic and basic functional groups, you can selectively dissolve the target compound, filter out neutral impurities, and then precipitate the pure product. See Protocol 1 for a detailed workflow.

  • Consider an Ester Intermediate: If you are performing a synthesis, consider purifying the ester precursor (e.g., the ethyl or methyl ester). Esters are typically much more soluble in common organic solvents and are more amenable to standard silica gel chromatography.[3] The pure ester can then be hydrolyzed to the desired carboxylic acid in a clean reaction.

Question 2: I'm attempting to purify my compound using silica gel column chromatography, but I'm observing severe peak tailing and very low recovery. What is happening?

Answer: This issue is a direct result of strong, undesirable interactions between your molecule and the stationary phase.

Root Cause Analysis: Standard silica gel is weakly acidic due to the presence of silanol (Si-OH) groups. These groups can interact with the basic nitrogen atoms in your pyrazolopyridine core through strong hydrogen bonding or acid-base interactions. This leads to a portion of your compound moving very slowly down the column, causing tailing and, in some cases, irreversible binding.[1][2]

Troubleshooting Steps:

  • Modify the Mobile Phase:

    • Add an Acidic Modifier: Incorporating a small amount of acetic acid or formic acid (0.5-1% v/v) into your mobile phase can protonate the basic sites on your molecule and saturate the interaction sites on the silica.[1] This often results in sharper peaks and improved recovery.

    • Use a Competing Base: Adding a small amount of triethylamine (TEA) can block the acidic silanol sites, but this is less common for purifying an acidic compound and may complicate product isolation.

  • Switch to a Different Stationary Phase:

    • Reverse-Phase Chromatography (C18): This is the preferred chromatographic method. The separation occurs on a non-polar stationary phase, minimizing the problematic acid-base interactions. See Protocol 3 for guidance.

    • Alumina (Neutral or Basic): For some applications, switching to neutral or basic alumina can prevent the strong acidic interactions seen with silica.

Workflow: Choosing a Purification Strategy

G start Crude Product Analysis (TLC/HPLC) purity_check Purity > 90%? start->purity_check recrystallize Attempt Optimized Recrystallization (Protocol 2) purity_check->recrystallize Yes ph_swing Perform pH-Swing Purification (Protocol 1) purity_check->ph_swing No final_product Pure Product (Confirm by NMR/LCMS) recrystallize->final_product chromatography_check pH-Swing Failed or Inseparable Impurities? ph_swing->chromatography_check rp_hplc Use Preparative Reverse-Phase HPLC (Protocol 3) chromatography_check->rp_hplc Yes chromatography_check->final_product No rp_hplc->final_product

Caption: A logical workflow for selecting the appropriate purification method.

Section 3: Frequently Asked Questions (FAQs)
  • Q: What are the most likely impurities in my crude product?

    • A: Common impurities include unreacted starting materials, particularly the corresponding ester if the final step was hydrolysis. You may also find regioisomers formed during the heterocycle synthesis or over-chlorinated byproducts.

  • Q: How can I best confirm the purity of my final product?

    • A: A combination of techniques is recommended. ¹H NMR spectroscopy is excellent for confirming the structure and identifying organic impurities. HPLC or LC-MS is ideal for quantifying purity and detecting trace-level contaminants. Elemental analysis can confirm the elemental composition.

  • Q: My product precipitates as a fine powder during the pH-swing, making it hard to filter. Any suggestions?

    • A: This indicates rapid nucleation. Try acidifying the basic solution very slowly while stirring vigorously. Performing the precipitation at a slightly elevated temperature (e.g., 40 °C) and then slowly cooling can sometimes yield larger, more easily filterable crystals.

Section 4: Validated Experimental Protocols
Protocol 1: Purification via pH-Modulated Precipitation (pH-Swing)

This protocol is highly effective for removing neutral organic impurities and certain acidic/basic byproducts.

  • Dissolution: Suspend the crude solid in a 1M aqueous solution of Sodium Hydroxide (NaOH). Use approximately 10-20 mL per gram of crude material. Stir until all solids are completely dissolved. The carboxylic acid is deprotonated to its soluble sodium salt.

  • Filtration of Impurities: If any solids remain (these are likely neutral, base-insoluble impurities), filter the solution through a pad of Celite or a fine porosity filter paper.

  • Precipitation: Transfer the clear filtrate to a clean beaker and cool it in an ice bath. While stirring vigorously, add a 2M aqueous solution of Hydrochloric Acid (HCl) dropwise. Monitor the pH. The product will begin to precipitate as the solution becomes acidic.

  • Complete Precipitation: Continue adding HCl until the pH of the solution is approximately 2-3. This ensures the carboxylic acid is fully protonated and maximally insoluble.

  • Isolation: Stir the resulting slurry in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts (e.g., NaCl). Follow with a wash of a non-polar solvent like diethyl ether or hexanes to aid in drying.

  • Drying: Dry the purified solid under high vacuum, preferably at a slightly elevated temperature (40-50 °C) if the compound is thermally stable.

Mechanism of pH-Swing Purification

G cluster_base Step 1: High pH (Aqueous NaOH) cluster_acid Step 3: Low pH (Aqueous HCl) cluster_impurities Step 2: Filtration base Molecule (Deprotonated) Soluble Carboxylate Salt acid Molecule (Protonated) Insoluble Carboxylic Acid base->acid + HCl (aq) impurities Neutral Impurities (Remain Insoluble) end Pure Solid Product acid->end Filter & Dry start Crude Product (Insoluble) start->base + NaOH (aq)

Caption: The compound is solubilized as a salt and then precipitated as a pure acid.

Protocol 2: Optimized Recrystallization
  • Place the crude solid in a flask with a stir bar.

  • Add a minimal amount of a high-boiling polar aprotic solvent (e.g., DMF or DMSO) and heat to 80-100 °C until the solid dissolves completely.

  • Add a miscible anti-solvent (e.g., water or isopropanol) dropwise at temperature until the solution becomes faintly cloudy.

  • Add 1-2 more drops of the dissolving solvent to make the solution clear again.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath or refrigerator for several hours to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.

Protocol 3: Preparative Reverse-Phase HPLC
  • Column: C18-functionalized silica gel.

  • Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Formic Acid or TFA in Acetonitrile or Methanol.

  • Sample Preparation: Dissolve the sample in a minimal amount of DMSO or DMF. If solubility allows, dissolving directly in the mobile phase is ideal.

  • Method: Run a gradient from low %B to high %B. The exact gradient will need to be optimized based on analytical scale injections.

  • Fraction Collection: Collect fractions corresponding to the main product peak.

  • Isolation: Combine the relevant fractions and remove the organic solvent (Acetonitrile/Methanol) under reduced pressure. The remaining aqueous solution can be freeze-dried (lyophilized) or extracted with an appropriate organic solvent if the compound precipitates.

References
  • King, T., et al. (n.d.). Synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridine 4a and... ResearchGate. Retrieved from [Link]

  • Reddy, et al. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. Longdom Publishing. Retrieved from [Link]

  • Google Patents. (n.d.). WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents.
  • Reddy, et al. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Semantic Scholar. Retrieved from [Link]

  • PubChem. (n.d.). 5-chloro-1H-pyrazolo(3,4-c)pyridine. Retrieved from [Link]

  • Boryczka, S., et al. (n.d.). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. PMC. Retrieved from [Link]

  • PubMed. (n.d.). Chromatographic separations of aromatic carboxylic acids. Retrieved from [Link]

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identifying byproducts in the synthesis of 5-Chloro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: The Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 5-Chloro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice, mechanistic explanations, and validated protocols to help you identify and mitigate common byproducts encountered during this synthesis. Our approach is built on explaining the chemical causality behind each step, ensuring you can not only solve immediate issues but also prevent future occurrences.

Synthetic Overview: A Common Two-Step Approach

A prevalent and logical synthetic route to the target acid involves two key transformations. First, a cyclocondensation reaction forms the core heterocyclic system as an ester. This is followed by a saponification (hydrolysis) step to yield the final carboxylic acid. Understanding the potential pitfalls in each step is crucial for achieving high purity.

Visualizing the Synthetic Pathway and Byproduct Formation

The following diagram outlines the primary synthetic route and indicates the stages where common byproducts can emerge.

Byproduct_Formation cluster_step1 Byproducts from Step 1 cluster_step2 Byproducts from Step 2 start Precursors: (e.g., Diethyl chloromalonate, 2,6-dichloronicotinonitrile) intermediate Ethyl 5-Chloro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate (Intermediate Ester) start->intermediate Step 1: Cyclocondensation byproduct1 Regioisomeric Ester (e.g., from impure precursors) start->byproduct1 Isomeric Precursor byproduct4 Hydrazine-Related Impurities (e.g., Azines) start->byproduct4 Side reaction of hydrazine product This compound (Target Product) intermediate->product Step 2: Saponification (Hydrolysis) (e.g., NaOH, EtOH/H2O) byproduct2 Unreacted Intermediate Ester (Incomplete Hydrolysis) intermediate->byproduct2 Stalled Reaction byproduct3 Decarboxylated Product (5-Chloro-1H-pyrazolo[3,4-c]pyridine) product->byproduct3 Harsh Conditions (High Temp / High [Base])

Caption: Synthetic pathway and common byproduct origins.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter. Each answer provides a potential cause, its chemical reasoning, and actionable solutions.

Q1: My HPLC of the final product shows a persistent, less polar peak. NMR analysis suggests the core structure is correct, but the characteristic broad acid proton is missing, and I see signals for an ethyl group. What is this impurity?

A1: This is the classic signature of the unreacted ethyl ester intermediate, Ethyl 5-Chloro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate.

  • Causality: Saponification is an equilibrium-driven reaction. Incomplete hydrolysis is one of the most common issues in this synthesis. It can be caused by:

    • Insufficient Base: Not using a sufficient molar excess of NaOH or other base to drive the reaction to completion.

    • Insufficient Time/Temperature: The reaction may not have reached completion. Ester hydrolysis on sterically hindered or electron-rich heterocyclic systems can be sluggish.[1]

    • Low Water Content: Water is a reactant in the hydrolysis. Using anhydrous ethanol, for instance, without sufficient aqueous base will stall the reaction.

  • Troubleshooting & Protocol:

    • Confirm Identity: The mass of this byproduct should correspond to the ethyl ester (M+H)+. Compare its retention time with a sample of the starting intermediate.

    • Drive the Reaction to Completion: If the impurity is present in the crude product, you can often re-subject the material to the hydrolysis conditions.

      • Dissolve the crude product in a mixture of ethanol and 2M aqueous NaOH (3-4 equivalents).

      • Heat the mixture to reflux (approx. 80-90 °C) and monitor the disappearance of the ester peak by HPLC every hour. (See Protocol below).

      • Once the starting ester is consumed (<1% by HPLC), cool the reaction and proceed with the standard acidic workup.

    • Future Prevention: For future batches, increase the equivalents of NaOH to 3.0 and ensure the reaction is run for a minimum of 2-4 hours at reflux, with HPLC monitoring to confirm completion before workup.

Q2: Mass spectrometry shows an impurity with the exact same mass as my final product, but it has a different retention time on HPLC and a distinct NMR spectrum. What is it?

A2: You are likely observing a regioisomeric byproduct, a common challenge in the synthesis of substituted pyrazoles and related fused systems.[2][3]

  • Causality: Regioisomer formation is dictated by the first step: the cyclocondensation. If the pyridine precursor used to build the pyrazole ring is unsymmetrical and can react with the hydrazine component in two different ways, a mixture of isomers can be formed.[4][5] For example, a reaction intended to form a pyrazolo[3,4-c]pyridine might also produce a pyrazolo[4,3-d]pyridine isomer. This isomeric mixture of esters would then be hydrolyzed to a mixture of isomeric acids.

  • Troubleshooting & Protocol:

    • Structural Confirmation: Differentiating regioisomers requires advanced spectroscopic analysis.

      • 2D NMR (HMBC, NOESY): These experiments are essential. An HMBC experiment will show long-range (2-3 bond) correlations between protons and carbons. For example, the proton at position 4 of the pyrazolo[3,4-c]pyridine ring should show a correlation to the carboxylic acid carbon (C3), which would be absent in a different regioisomer. NOESY correlations can reveal through-space proximity between protons on the pyrazole and pyridine portions of the molecule, confirming the connectivity.

    • Mitigation:

      • Chromatography: Separating regioisomers can be extremely difficult due to their similar polarities. Chiral chromatography or specialized reverse-phase columns may be required. It is far more effective to prevent its formation.

      • Control the Cyclocondensation: The most robust solution is to redesign the synthesis to use precursors that can only react in one orientation, ensuring regiospecificity. This often involves using starting materials with blocking groups or carefully chosen electronic properties to direct the cyclization.

Q3: After workup, my solid product has a persistent yellow or brown color that is difficult to remove by simple recrystallization. What causes this?

A3: This coloration often stems from side reactions involving the hydrazine starting material used in the initial cyclocondensation step.

  • Causality: Hydrazine is a potent nucleophile but can also undergo oxidation or self-condensation reactions, especially at elevated temperatures. If a formyl-pyridine derivative (an aldehyde) is used as a precursor, it can react with hydrazine to form colored azine species (R-CH=N-N=CH-R).[4] These are often highly conjugated and intensely colored, and even trace amounts can discolor the final product.

  • Troubleshooting & Protocol:

    • Purification:

      • Activated Carbon: A common method for removing colored impurities is to treat a solution of the crude product with activated carbon. Dissolve the product in a suitable solvent (e.g., hot ethanol or methanol), add a small amount of activated carbon (charcoal), stir or heat briefly, and then filter the hot solution through a pad of celite.

      • Column Chromatography: If carbon treatment is insufficient, silica gel chromatography may be necessary.

    • Future Prevention:

      • Control Reaction Temperature: During the cyclocondensation, maintain the recommended temperature and avoid overheating.

      • Use Hydrazine Salts: Using hydrazine hydrochloride or sulfate can sometimes give cleaner reactions than using hydrazine hydrate.

      • Inert Atmosphere: Running the reaction under an inert atmosphere (Nitrogen or Argon) can minimize oxidative side reactions.

Q4: I used more aggressive hydrolysis conditions (higher temperature/concentrated base) to speed up the reaction, but my yield decreased and I see a new, more non-polar byproduct by TLC/LCMS. What happened?

A4: You have likely caused decarboxylation of your target molecule, forming 5-Chloro-1H-pyrazolo[3,4-c]pyridine.

  • Causality: Aromatic and heteroaromatic carboxylic acids can be susceptible to decarboxylation (loss of CO₂) under harsh thermal or pH conditions. The pyrazole ring, being electron-rich, can stabilize the intermediate formed upon loss of the carboxyl group, making this process more facile than one might expect, especially at temperatures above 100-120 °C in the presence of a strong base.

  • Troubleshooting & Protocol:

    • Confirm Identity: The mass of this byproduct should be 44 Da less than your product (the mass of CO₂). Its M+H peak should correspond to the molecular weight of 5-Chloro-1H-pyrazolo[3,4-c]pyridine.

    • Optimize Hydrolysis Conditions: Avoid excessive heat and base concentration.

      • Temperature Control: Perform the hydrolysis at a gentle reflux (e.g., 80-90 °C) rather than pushing it to higher temperatures.

      • Base Concentration: Use a moderate concentration of base (e.g., 1-2 M NaOH) rather than very concentrated solutions.

      • Alternative Methods: If decarboxylation remains a problem, consider alternative, milder hydrolysis methods, such as using lithium hydroxide (LiOH) in a THF/water mixture at room temperature, which is often effective for sensitive esters.

Summary of Potential Byproducts
Byproduct NameCommon CauseMolecular FormulaMolecular Weight ( g/mol )Key Analytical Signature
Ethyl 5-Chloro-1H-pyrazolo[3,4-c]pyridine-3-carboxylateIncomplete HydrolysisC₁₀H₈ClN₃O₂237.64Less polar than product; presence of ethyl signals in ¹H NMR; M+H = 238.
Regioisomeric AcidNon-specific CyclocondensationC₈H₄ClN₃O₂197.59Same mass as product; distinct NMR spectrum and HPLC retention time.
5-Chloro-1H-pyrazolo[3,4-c]pyridineDecarboxylationC₆H₄ClN₃153.57Non-polar; Mass is 44 Da less than product; Absence of carboxyl group in IR/NMR.
Azine-related ImpuritiesHydrazine Side ReactionVariableVariableOften intensely colored (yellow/orange); difficult to characterize in small amounts.

Experimental Protocol: HPLC Monitoring of Ester Saponification

This protocol provides a reliable method for tracking the progress of the hydrolysis reaction to prevent the formation of byproducts from incomplete or over-reaction.

1. Equipment and Reagents:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Reaction mixture aliquots

  • Quenching solution: 1:1 Acetonitrile/Water

2. HPLC Method:

  • Flow Rate: 1.0 mL/min

  • Detector Wavelength: 254 nm

  • Gradient:

    • 0-2 min: 10% B

    • 2-12 min: 10% to 90% B

    • 12-14 min: 90% B

    • 14-15 min: 90% to 10% B

    • 15-18 min: 10% B (re-equilibration)

  • Expected Elution Order: The carboxylic acid product is more polar and will elute earlier than the starting ethyl ester.

3. Step-by-Step Monitoring Procedure:

  • Set up the hydrolysis reaction as planned.

  • At the start of the reaction (t=0), carefully take a small aliquot (~5-10 µL) from the vigorously stirring reaction mixture.

  • Immediately quench the aliquot in a vial containing 1 mL of the quenching solution. This stops the reaction and dilutes the sample for analysis.

  • Inject the quenched sample onto the HPLC system.

  • Repeat the sampling procedure every 60 minutes.

  • Compare the peak area of the starting ester to the product peak area in each chromatogram. The reaction is considered complete when the starting material peak area is less than 1% of the total integrated peak area.

  • Only after HPLC confirmation should you proceed to the reaction workup (cooling, acidification, and extraction/filtration).

This diligent monitoring provides a self-validating system for your protocol, ensuring complete conversion and minimizing batch-to-batch variability.

References
  • Lynch, B. M., Khan, M. A., Teo, H. C., & Pedrotti, F. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry, 66(3), 420-429. Available at: [Link]

  • Bedwell, E. V., et al. (2018). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. ResearchGate. Available at: [Link]

  • Malkov, A. V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 827. Available at: [Link]

  • Neochoritis, C. G., et al. (2019). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Nayak, S. K., et al. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Semantic Scholar. Available at: [Link]

  • Díaz-Ortiz, Á., et al. (2000). Synthesis of Pyrazolo[3,4-b]pyridines by Cycloaddition Reactions under Microwave Irradiation. Tetrahedron, 56(11), 1569-1577. Available at: [Link]

  • Viswanathan, K., et al. (2012). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters, 22(12), 4059-4064. Available at: [Link]

  • YouTube. (2022). Preparation of Pyridines, Part 1: By Cyclocondensation. YouTube. Available at: [Link]

  • ARKIVOC. (2011). Identification and synthesis of impurities formed during sertindole preparation. ARKIVOC, 2011(5), 231-247. Available at: [Link]

  • Iriepa, I., et al. (2017). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 22(11), 1891. Available at: [Link]

  • PubChem. (n.d.). 5-chloro-1H-pyrazolo(3,4-c)pyridine. National Center for Biotechnology Information. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link]

  • ARKIVOC. (2010). One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. ARKIVOC, 2010(11), 18-28. Available at: [Link]

  • Mini-Reviews in Organic Chemistry. (2017). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Bentham Science. Available at: [Link]

  • ResearchGate. (2018). Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions... ResearchGate. Available at: [Link]

  • ChemComm. (2013). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Royal Society of Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • ResearchGate. (2013). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. ResearchGate. Available at: [Link]

  • Molecules. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. Available at: [Link]

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Technical Support Center: Optimizing Amide Coupling Reactions with 5-Chloropyrazolopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated technical resource for navigating the complexities of amide coupling with the 5-chloropyrazolo[1,5-a]pyridine scaffold. The unique electronic and structural properties of this heterocycle present specific challenges that require a nuanced approach to reaction optimization. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to empower you to achieve successful and reproducible outcomes in your synthetic endeavors.

Troubleshooting Guide: Common Issues and Strategic Solutions

This section addresses the most common experimental hurdles encountered during the palladium-catalyzed C-N cross-coupling of amides with 5-chloropyrazolo[1,5-a]pyridine.

Q1: My reaction shows low to no conversion of the 5-chloropyrazolopyridine starting material. What are the primary causes and how can I fix it?

Low or no conversion is the most frequent challenge and typically points to issues within the catalytic cycle, specifically the oxidative addition step, which is often rate-limiting for aryl chlorides.

Core Problem: The C-Cl bond of 5-chloropyrazolo[1,5-a]pyridine is relatively strong and the substrate itself possesses nitrogen atoms that can act as ligands, potentially inhibiting the active palladium catalyst.[1]

Troubleshooting Workflow:

G start Low / No Conversion catalyst Step 1: Evaluate Catalyst System start->catalyst conditions Step 2: Assess Reaction Conditions start->conditions reagents Step 3: Verify Reagent Integrity start->reagents pd_source Palladium Source: - Use pre-catalysts (e.g., G3/G4 palladacycles). - Avoid Pd(OAc)₂ which can be inconsistent. catalyst->pd_source temp Temperature: - Increase temperature incrementally (e.g., 80°C -> 100°C -> 120°C). conditions->temp purity Purity: - Ensure starting materials are pure and dry. - Amide nucleophile must be free of excess acid. reagents->purity ligand Ligand Choice: - Employ bulky, electron-rich biaryl phosphines. - Screen ligands like Xantphos, XPhos, or RuPhos. pd_source->ligand loading Catalyst Loading: - Increase loading to 2-5 mol% for difficult substrates. ligand->loading base Base Selection: - Ensure a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄). - Check base solubility and stoichiometry. temp->base solvent Solvent: - Use anhydrous, degassed solvents (e.g., Dioxane, Toluene). base->solvent atmosphere Inert Atmosphere: - Confirm rigorous exclusion of O₂ and H₂O. purity->atmosphere G Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + R-Cl Inhibition Catalyst Inhibition (Pyrazolopyridine Coordination) Pd0->Inhibition Coordination of Substrate/Product PdII_Aryl L-Pd(II)(Aryl)(Cl) OxAdd->PdII_Aryl Amide_Coord Amide Coordination PdII_Aryl->Amide_Coord + Amide - Cl- PdII_Amide [L-Pd(II)(Aryl)(Amide)]+ Amide_Coord->PdII_Amide Reduct_Elim Reductive Elimination PdII_Amide->Reduct_Elim Reduct_Elim->Pd0 Regeneration Product Product (N-Aryl Amide) Reduct_Elim->Product Inactive_Pd [L-Pd(Pyrazolopyridine)] (Inactive Complex) Inhibition->Inactive_Pd

Caption: Catalytic cycle with potential catalyst inhibition.

Strategic Solutions:

  • Use of Highly Bulky Ligands: Ligands like XPhos and RuPhos are not only electron-rich but also possess significant steric bulk. This bulk can disfavor the coordination of the planar pyrazolopyridine ring to the palladium center, keeping the catalyst in the active cycle.

  • Pre-catalyst Choice: Using a pre-catalyst where the palladium is already coordinated to the bulky phosphine ligand can help minimize the opportunity for the pyrazolopyridine to coordinate at the start of the reaction.

  • Stoichiometry Control: While a slight excess of the amide nucleophile is often used, a large excess of the 5-chloropyrazolopyridine should be avoided, as this increases the concentration of the potential inhibiting species.

Frequently Asked Questions (FAQs)

  • What is the difference between a standard amide coupling (e.g., using HATU) and a Buchwald-Hartwig amidation for this target?

    • A standard amide coupling involves the formation of an amide bond by reacting a carboxylic acid with an amine, typically using a coupling reagent like HATU or EDC to activate the carboxylic acid. [2]The goal is to form R-C(=O)N-R'.

    • A Buchwald-Hartwig amidation is a cross-coupling reaction that forms a bond between an sp²-hybridized carbon (from an aryl or heteroaryl halide) and the nitrogen of an amide. [3]In this specific case, the goal is to form a C-N bond between the C5 position of the pyrazolopyridine ring and the nitrogen atom of a pre-formed amide. These are fundamentally different transformations.

  • Could a direct Nucleophilic Aromatic Substitution (SNAr) work instead of a palladium-catalyzed reaction?

    • Possibly, but it is often less efficient for unactivated heteroaryl chlorides. SNAr reactions typically require highly electron-deficient aromatic rings and/or harsh reaction conditions (high temperatures, strong bases). [4]While the pyridine portion of the pyrazolopyridine is electron-deficient, the overall electronic nature may not be sufficient for a facile SNAr with a relatively weak nucleophile like an amide. Palladium catalysis offers a much broader substrate scope under milder conditions. However, if strong bases and high temperatures are used, SNAr can become a competitive side reaction.

  • Why is the choice of base so critical? Can I use an organic base like triethylamine?

    • The base plays a crucial role in deprotonating the amide to make it a more effective nucleophile for coordination to the palladium center. Weak organic bases like triethylamine are generally not strong enough for the C-N coupling of amides. Strong, non-nucleophilic bases like NaOtBu or Cs₂CO₃ are required. The choice of base can also influence the solubility of reaction components and the overall reaction rate.

Data and Protocols

Table 1: Recommended Starting Conditions for Optimization

This table provides a set of robust starting conditions for the Buchwald-Hartwig amidation of 5-chloropyrazolo[1,5-a]pyridine. Optimization from this point will depend on the specific amide used.

ParameterRecommended ConditionRationale & Citation
Palladium Source XPhos Pd G3 (or similar pre-catalyst)Provides a reliable source of active Pd(0) and is effective for challenging heteroaryl chlorides.
Ligand Xantphos or XPhosXantphos is excellent for N-arylation of amides. [5]XPhos is a robust alternative for difficult heteroaryl chlorides.
Catalyst Loading 2 - 5 mol %Higher loadings are often necessary for less reactive aryl chlorides to achieve reasonable reaction times.
Base NaOtBu or Cs₂CO₃Strong, non-nucleophilic bases are required. Cs₂CO₃ is a milder option for base-sensitive substrates.
Base Equivalents 1.5 - 2.0 eq.Ensures complete deprotonation of the amide nucleophile.
Solvent 1,4-Dioxane or TolueneAnhydrous, degassed aprotic solvents that are known to be effective for this transformation.
Temperature 100 - 120 °CRequired to facilitate the oxidative addition of the C-Cl bond.
Amide Stoichiometry 1.1 - 1.2 eq.A slight excess of the nucleophile can help drive the reaction to completion.
Protocol 1: General Procedure for Buchwald-Hartwig Amidation of 5-Chloropyrazolo[1,5-a]pyridine

This protocol is a representative starting point and should be optimized for each specific amide substrate.

Materials:

  • 5-chloropyrazolo[1,5-a]pyridine (1.0 eq.)

  • Amide nucleophile (1.2 eq.)

  • XPhos Pd G3 (2 mol %)

  • XPhos (additional, to match a 2:1 ligand:Pd ratio if not using a pre-catalyst)

  • Sodium tert-butoxide (NaOtBu) (1.5 eq.)

  • Anhydrous, degassed 1,4-dioxane (to achieve a concentration of ~0.1 M)

Procedure:

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the 5-chloropyrazolo[1,5-a]pyridine, the amide, the XPhos Pd G3 pre-catalyst, and the sodium tert-butoxide.

  • Atmosphere Exchange: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure the rigorous exclusion of oxygen.

  • Solvent Addition: Add the anhydrous, degassed 1,4-dioxane via syringe.

  • Heating: Place the sealed reaction vessel in a pre-heated oil bath or heating block at 110 °C.

  • Monitoring: Stir the reaction mixture vigorously at this temperature. Monitor the progress of the reaction by TLC or LC-MS analysis of small aliquots. The reaction may require 12-24 hours for completion.

  • Work-up:

    • Once the reaction is complete (or has stalled), cool the mixture to room temperature.

    • Carefully quench the reaction by adding saturated aqueous ammonium chloride solution.

    • Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-amido-pyrazolo[1,5-a]pyridine.

References

  • Ai, H.-J., et al. (2024). Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides. Journal of the American Chemical Society.
  • Organic Chemistry Portal. Synthesis of pyrazolo[1,5-a]pyridines.
  • Ai, H.-J., et al. (2025). Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides. Journal of the American Chemical Society.
  • Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones.
  • Organic Chemistry Portal.
  • Wieczorek, M., et al. (2022).
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
  • El-Sayed, N. N. E., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega.
  • El-Sayed, N. N. E., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega.
  • Design and application of a novel and effective ligand for the Cu-catalyzed amination of aryl halides in w
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. NIH.
  • Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing.
  • Pyrazolopyridine Ligands in Transition-Metal-Catalyzed C–C and C–Hetero
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Wieczorek, M., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Semantic Scholar.
  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.
  • Anderson, K. W., et al. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters.
  • TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. Tokyo Chemical Industry Co., Ltd.
  • Oda, M., et al. (2011). PALLADIUM-CATALYZED AMINATION OF 2-CHLORO-1-AZAAZULENE WITH 2-AMINOPYRIDINE. HETEROCYCLES.
  • Pyrazolo[1,5-a]pyridine (EVT-307484). EvitaChem.
  • Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles.
  • Buchwald–Hartwig amin
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  • A novel pyrazolo[1,5-a]pyridine fluorophore and its applic
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-(Bromomethyl)-2-chloropyrimidine. Benchchem.
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  • Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science.
  • Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy. PubMed.
  • Computational Studies of Transition Metal-Catalyzed Olefin Functionalization and Cross-Coupling Reactions. University of Pittsburgh.
  • Lundgren, R. J., et al. (2011). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. Journal of the American Chemical Society.
  • N-Arylation of amines, amides, imides and sulfonamides with arylboroxines catalyzed by simple copper salt/EtOH system. PMC.
  • Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. PMC.
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Technical Support Center: Solubility Troubleshooting for 5-Chloro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center. This guide is designed to provide you, our fellow scientists, with a comprehensive, mechanistically-grounded framework for troubleshooting and overcoming solubility challenges with 5-Chloro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid in common biological buffers. Our goal is to move beyond simple protocols and empower you with the causal understanding needed to make informed decisions in your experiments.

Part 1: Foundational Understanding - Why is This Compound Challenging?

Q1: I'm having trouble dissolving this compound in my standard PBS buffer (pH 7.4). Why is it so poorly soluble?

Answer: The solubility behavior of this molecule is dictated by two primary features of its structure: the carboxylic acid group and the fused pyrazolopyridine ring system .

  • The Acidic Nature: The carboxylic acid (-COOH) is a weak acid. In an aqueous environment, it exists in equilibrium between its protonated, neutral form (-COOH) and its deprotonated, anionic form (-COO⁻). The neutral form is significantly less polar and, therefore, has very low solubility in water.[1][2] The anionic (salt) form is charged and interacts much more favorably with polar water molecules, leading to a dramatic increase in solubility.[3]

  • The Hydrophobic Core: The 5-Chloro-1H-pyrazolo[3,4-c]pyridine portion of the molecule is a relatively rigid, aromatic heterocyclic system. This core is largely nonpolar and contributes to the compound's overall hydrophobicity, further limiting its ability to dissolve in aqueous buffers when in its neutral state.

At a physiological pH of 7.4, the carboxylic acid group may not be fully deprotonated, resulting in a significant portion of the compound remaining in its poorly soluble neutral form, leading to the precipitation you are observing.

Q2: What is the single most critical factor I need to control to improve its solubility?

Answer: The most critical factor is pH . The solubility of ionizable compounds, especially weak acids, is exponentially dependent on the pH of the solution relative to the compound's pKa (the pH at which the compound is 50% ionized).[4][5]

  • If pH < pKa: The compound will be predominantly in its neutral, protonated (-COOH) form, leading to low solubility.

  • If pH > pKa: The compound will be predominantly in its charged, deprotonated (-COO⁻) form, leading to much higher solubility.

Therefore, the primary strategy for dissolving this compound is to ensure the pH of your final solution is sufficiently above its pKa to favor the formation of the highly soluble carboxylate salt.

Part 2: Initial Troubleshooting & pH-Dependent Solubilization

Q3: I prepared a 10 mM stock in 100% DMSO and it dissolved perfectly. But when I dilute it 1:1000 into my cell culture media (pH ~7.4), I see immediate cloudiness and precipitation. What is happening?

Answer: This is a classic case of a compound "crashing out" of solution upon dilution into an aqueous buffer. In 100% DMSO, a polar aprotic organic solvent, the compound is highly soluble regardless of its protonation state. However, when you introduce this small volume of DMSO stock into a large volume of aqueous buffer, two things happen simultaneously:

  • Solvent Shift: The solvent environment abruptly changes from 100% organic to >99.9% aqueous. The compound is now forced to interact with water, where its solubility is much lower.

  • pH Dominance: The buffer's pH (e.g., 7.4) now dictates the protonation state of your compound. If this pH is not high enough to fully deprotonate the carboxylic acid, the poorly soluble neutral form is generated and immediately precipitates.

This workflow illustrates the problem:

Caption: The process of compound precipitation upon dilution.

Q4: What is the correct, step-by-step protocol for preparing a soluble aqueous stock solution using pH adjustment?

Answer: The key is to deprotonate the compound before it is fully diluted in the final buffer. This is best achieved by creating a concentrated aqueous stock solution using a base, which can then be diluted into your final buffered solution.

  • Weigh Compound: Accurately weigh the desired amount of this compound powder.

  • Initial Suspension: Add a small volume of high-purity water (e.g., to reach a preliminary concentration of 10-20 mM). The compound will likely not dissolve and will form a slurry.

  • Basification: While stirring, add a 1N NaOH solution dropwise. Monitor the solution closely. As the pH increases, the powder will begin to dissolve as the carboxylic acid is converted to its sodium salt.

    • Expert Tip: Be patient. Add one drop at a time and allow it to fully mix before adding the next. The goal is to use the minimum amount of base necessary to achieve complete dissolution. This indicates you have raised the pH sufficiently above the pKa.

  • Final Volume Adjustment: Once the solution is completely clear, add water to reach your final target stock concentration (e.g., 10 mM).

  • pH Check & Neutralization (Optional but Recommended): Check the pH of your stock solution. It will likely be highly alkaline (pH > 10). If your experimental system is sensitive to high pH, you can carefully back-titrate with 1N HCl to a lower pH (e.g., 8.0-8.5), ensuring the compound remains in solution. Do not titrate back to neutral pH, as this will cause re-precipitation.

  • Sterile Filtration: Filter the final stock solution through a 0.22 µm syringe filter to sterilize and remove any micro-particulates.

  • Dilution: This pH-adjusted, highly soluble stock can now be safely diluted into your final biological buffer (e.g., PBS pH 7.4). The buffer will have sufficient capacity to handle the small volume of the alkaline stock, and the compound will remain in its soluble, deprotonated state.

Part 3: Advanced Strategies for Higher Concentrations

Q5: I've adjusted the pH, and it's better, but I need to reach an even higher concentration for my experiment, and it's still precipitating. What is my next option?

Answer: When pH adjustment alone is insufficient, the next strategy is to modify the solvent itself by using co-solvents . Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the medium.[6] This makes the environment more "friendly" to your hydrophobic compound, increasing its solubility even further. The combined effect of pH adjustment and co-solvency is often synergistic.[7][8]

Q6: Which co-solvents are appropriate for biological assays, and what are the typical starting concentrations?

Answer: The choice of co-solvent depends on the tolerance of your specific assay (e.g., cell-based, enzymatic). It is crucial to always run a vehicle control (buffer + co-solvent, no compound) to ensure the co-solvent itself is not affecting the experimental outcome.

Co-SolventTypical Starting ConcentrationProsCons / Considerations
DMSO (Dimethyl sulfoxide)1% - 5% (v/v)Excellent solubilizing power for many compounds.[9]Can be toxic to some cell lines at >0.5%. Can interfere with some enzymatic assays.
Ethanol 1% - 10% (v/v)Biologically compatible at low concentrations.Can cause protein denaturation at higher concentrations. Volatile.
PEG 400 (Polyethylene Glycol 400)5% - 20% (v/v)Low toxicity, commonly used in formulations.Can increase viscosity. May not be as potent as DMSO for some compounds.
Propylene Glycol 5% - 20% (v/v)Low toxicity, good safety profile.Can also increase viscosity of the solution.

Protocol Integration: You would typically prepare your pH-adjusted stock solution as described in Q4, but instead of using only water, you would use a pre-mixed aqueous solution containing your desired percentage of co-solvent.

Part 4: Comprehensive Troubleshooting & FAQs

Caption: A decision tree for systematic solubility troubleshooting.

Q7: Can my choice of buffer (e.g., Phosphate vs. Tris vs. HEPES) make a difference?

Answer: Yes, although it's usually a secondary effect compared to pH. The primary job of the buffer is to maintain the pH.[4] However, different buffer species can have distinct properties. For example, phosphate buffers have a pKa2 around 7.2, making them effective at pH 7.4, but their buffering capacity can be relatively low compared to what might be needed in some high-concentration formulations.[10] In rare cases, specific buffer ions might form a less soluble salt with your compound (a "common ion effect"), though this is less likely here. If you continue to have issues, it is a reasonable secondary step to test your optimized pH and co-solvent conditions in an alternative buffer system like Tris or HEPES.

Q8: My final solution looks clear to the naked eye, but my assay results are inconsistent. Could solubility still be the problem?

Answer: Absolutely. This is a critical point. The absence of visible precipitation does not guarantee that the compound is fully and stably dissolved. You may be dealing with:

  • Supersaturation: A transient state where the concentration is above the equilibrium solubility. The solution is thermodynamically unstable and can precipitate over time, with slight temperature changes, or upon introduction of nucleation sites (like a pipette tip).

  • Micro-precipitation: The formation of tiny, non-visible aggregates or nano-crystals. These particles will not be biologically active, leading to a lower effective concentration at the target and causing high variability in your results.

Validation Protocol: To confirm true solubility, prepare your solution, let it equilibrate for 1-2 hours at the assay temperature, then centrifuge it at high speed (e.g., >14,000 x g) for 30 minutes. Carefully collect the supernatant and measure the concentration via a validated analytical method (e.g., HPLC-UV). This will tell you the true concentration of the dissolved compound.

References

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). Google AI Search.
  • Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning. (2023). Brainly.
  • Co-solvent: Significance and symbolism. (2025). Google AI Search.
  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. (n.d.). PubMed.
  • Effect of pH and temperature on the solubility of a surface active carboxylic acid. (n.d.). PubMed.
  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. (2009). Taylor & Francis Online.
  • pH Modifier Excipients. (n.d.).
  • The use of co-solvents in parenteral low-solubility drugs formul
  • Improvement in solubility of poor water-soluble drugs by solid dispersion. (n.d.). PMC - NIH.
  • How does pH affect water solubility of organic acids (or acids in general)? (2012). Reddit.
  • Advances in Solubility Enhancement Techniques. (2013). International Journal of Pharmaceutical Sciences Review and Research.
  • How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect ? (2014).
  • Solubility enhancement techniques: A comprehensive review. (2023). WJBPHS.
  • Does pH affect solubility? (2023).
  • Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. (2016). Asian Journal of Pharmaceutics.
  • Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. (n.d.). MDPI.

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preventing degradation of 5-Chloro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid during storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Chloro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid

A Guide to Preventing Degradation During Storage and Handling

Welcome to the dedicated technical guide for this compound. This resource is designed for researchers, medicinal chemists, and drug development professionals who utilize this key heterocyclic intermediate. The stability of this compound is paramount for ensuring the reproducibility of experimental results and the integrity of downstream applications. This guide provides an in-depth analysis of potential degradation pathways and offers robust, field-proven protocols for storage and handling to maintain its purity and reactivity.

Understanding the Inherent Instability: Potential Degradation Pathways

The molecular structure of this compound contains two primary moieties susceptible to degradation under suboptimal storage conditions: the chloro-substituted pyridine ring and the heterocyclic carboxylic acid group.

A. Hydrolytic Degradation

The chloro-substituent on the pyridine ring is a key functional handle for cross-coupling reactions, but it also renders the carbon atom electrophilic. In the presence of nucleophiles, particularly water (moisture), the compound can undergo slow hydrolysis. This process replaces the chlorine atom with a hydroxyl group, forming the corresponding 5-hydroxy-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid.

The rate of this hydrolysis can be influenced by factors such as pH and the presence of zwitterionic forms, which can enhance the electrophilicity of the heterocyclic structure.[1] While freshly produced and dry chloro-substituted heterocycles are generally stable, prolonged exposure to atmospheric moisture, especially at ambient or elevated temperatures, can initiate this degradation cascade.[2]

B. Thermal and Catalytic Decarboxylation

Heterocyclic carboxylic acids can be prone to decarboxylation (the loss of CO₂), particularly when subjected to heat.[3][4] The stability of the carboxyl group is intrinsically linked to the electronic nature of the pyrazolopyridine ring system. The reaction involves the loss of the carboxylic acid group, yielding 5-chloro-1H-pyrazolo[3,4-c]pyridine. This process is often accelerated at elevated temperatures and can sometimes be catalyzed by trace amounts of acid or metal impurities.[3][5]

Parent 5-Chloro-1H-pyrazolo[3,4-c]pyridine- 3-carboxylic acid (Stored Compound) Hydrolysis_Product 5-Hydroxy-1H-pyrazolo[3,4-c]pyridine- 3-carboxylic acid (Hydrolysis Impurity) Parent->Hydrolysis_Product  Hydrolysis Decarboxylation_Product 5-Chloro-1H-pyrazolo[3,4-c]pyridine (Decarboxylation Impurity) Parent->Decarboxylation_Product  Decarboxylation Moisture Moisture (H₂O) (Ambient Humidity) Moisture->Parent Heat Heat (Elevated Temperature) Heat->Parent

Fig. 1: Primary degradation pathways for the target compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid this compound? To mitigate both hydrolysis and decarboxylation, the compound must be stored under conditions that strictly limit exposure to moisture, heat, and light. The ideal conditions are summarized below.

ParameterRecommendationRationale
Temperature -20°C or lowerReduces the kinetic rate of all potential degradation reactions, including hydrolysis and thermal decarboxylation.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric moisture and oxygen, directly preventing hydrolysis and potential oxidative degradation.[2]
Light Protect from Light (Amber Vial)Pyrazolopyridine systems can be photosensitive; protection from light prevents potential photochemical degradation.[6]
Container Tightly Sealed Amber Glass VialGlass is inert, and amber coloring provides light protection. A tight seal (e.g., with a PTFE-lined cap) is crucial to prevent moisture ingress.

Q2: I need to weigh the compound and prepare a stock solution. What is the best practice? Handling should be performed swiftly to minimize exposure to the ambient environment.

  • Weighing: If possible, weigh the compound in a glovebox under an inert atmosphere. If a glovebox is not available, allow the container to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture onto the cold solid. Work quickly in a low-humidity environment.

  • Solution Preparation: Use anhydrous, aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) for preparing stock solutions. Avoid aqueous buffers for long-term storage, as they will directly facilitate hydrolysis.[1][7]

Q3: Is the compound particularly sensitive to light? While specific photostability data for this exact molecule is not widely published, many conjugated heterocyclic systems, such as pyrazolopyridines, can absorb UV light and may be susceptible to photochemical degradation.[6][8] Therefore, as a standard precautionary measure, it is imperative to protect both the solid material and its solutions from light at all times by using amber vials and wrapping experimental setups in aluminum foil.

Q4: What are the visual or physical signs of degradation?

  • Color Change: A pure compound should have a consistent color (typically off-white to light yellow). A darkening or change to brown or tan can indicate impurity formation.

  • Clumping/Caking: The solid should be a free-flowing powder. Clumping suggests moisture absorption, which is a precursor to hydrolysis.

  • Reduced Solubility: Degraded material, particularly polymeric byproducts or the hydroxylated analog, may exhibit different solubility profiles compared to the pure compound.

Q5: How long can I expect the compound to remain stable under recommended conditions? When stored properly at -20°C under an inert atmosphere and protected from light, the solid compound should remain stable for several years. However, we strongly recommend performing a purity check (e.g., by HPLC or LC-MS) on any material that has been stored for over one year or has been opened multiple times to confirm its integrity before use in a critical experiment.

Recommended Protocols

Protocol 1: Long-Term Solid-State Storage

This protocol is designed to maximize the shelf-life of the solid compound.

  • Aliquot: Upon receiving the compound, avoid storing it in a single large container that will be opened repeatedly. Aliquot the material into several smaller, appropriately sized amber glass vials for single or short-term use.

  • Inert Atmosphere: Place the opened aliquots into a vacuum desiccator. Evacuate and backfill with a dry, inert gas (e.g., Argon or Nitrogen) three times to ensure the displacement of all air and moisture.

  • Seal: Tightly cap the vials immediately after backfilling. For extra protection, wrap the cap-vial interface with Parafilm®.

  • Label: Clearly label each vial with the compound name, date of receipt/aliquoting, and batch number.

  • Store: Place the sealed vials in a -20°C freezer that is not subject to frequent temperature fluctuations (i.e., not a frost-free freezer, which has temperature cycles).

Fig. 2: Recommended workflow for long-term solid storage.
Protocol 2: Preparation and Storage of Stock Solutions
  • Solvent Selection: Use only anhydrous, research-grade aprotic polar solvents like DMSO or DMF. Ensure solvents are from a freshly opened bottle or have been properly stored over molecular sieves.

  • Preparation: Prepare the solution at the desired concentration. If gentle heating is required for dissolution, use a water bath and do not exceed 40°C to minimize thermal stress.

  • Storage:

    • Store the stock solution in small, single-use aliquots in cryovials with high-integrity seals.

    • Flash-freeze the aliquots in liquid nitrogen or a dry ice/acetone bath before transferring to an ultra-low temperature freezer (-80°C).

    • Avoid repeated freeze-thaw cycles, as this can introduce moisture and degrade the compound.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Action(s)
Poor or Incomplete Solubility in Anhydrous DMSO Degradation of the compound into less soluble impurities (e.g., hydrolysis product or polymers).Do not use the material. Obtain a fresh lot of the compound. Confirm the purity of the suspect material using HPLC/LC-MS.
Unexpected Peaks in HPLC/LC-MS Analysis Contamination or degradation has occurred. The two most likely impurities are the hydrolyzed product (+ ~18 Da, -Cl, +OH) and the decarboxylated product (- 44 Da, -CO₂).Compare the observed mass of the impurity peaks with the expected masses of degradation products. If degradation is confirmed, discard the material. Review storage and handling procedures to identify the source of the issue.
Reaction Yield is Lower than Expected Reduced purity of the starting material due to degradation. The active concentration is lower than assumed.Quantify the purity of the starting material using HPLC with a reference standard or by qNMR. Adjust the stoichiometry of the reaction based on the actual purity.
Solid Material Appears Discolored or Clumped Exposure to moisture and/or light.The material is suspect. Perform an immediate purity analysis. It is safest to discard the material and use a fresh, properly stored aliquot.

Analytical Method for Stability Assessment

A robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for monitoring the purity of this compound and detecting potential degradants.

ParameterSuggested Conditions
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 2 minutes.
Flow Rate 0.4 mL/min
Column Temp. 40°C
Detection UV at 254 nm and 280 nm; coupled to a Mass Spectrometer (MS) for peak identification.[7][9]
Sample Prep. Dissolve in DMSO or 50:50 Acetonitrile/Water at ~0.1 mg/mL

This method should provide good separation between the parent compound and its more polar hydrolyzed byproduct, as well as its less polar decarboxylated byproduct.

References

  • Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. National Institutes of Health.
  • CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds. Google Patents.
  • Carboxylic acid - Properties, Structure, Reactions. Britannica. (2026-01-17). Available from: [Link]

  • Substituent effects on the kinetics of pyridine-catalysed hydrolysis of aromatic sulphonyl chlorides; Brønsted and Hammett correlations. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available from: [Link]

  • The decarboxylation of some heterocyclic acetic acids. Semantic Scholar. Available from: [Link]

  • Diversity in Heterocycle Synthesis Using α-Iminocarboxylic Acids: Decarboxylation Dichotomy. The Journal of Organic Chemistry - ACS Publications. (2022-01-21). Available from: [Link]

  • Why does carboxylic acid exist in solid form? Quora. (2018-02-05). Available from: [Link]

  • Decarboxylation. Organic Chemistry Portal. Available from: [Link]

  • Decarboxylation of five-membered Heterocycles: Complete mechanism and role of Resonance energy. YouTube. (2020-01-16). Available from: [Link]

  • Guidance on Storage and Handling of Chlorinated Solvents. European Chlorinated Solvents Association (ECSA). Available from: [Link]

  • Odd–Even Effects in the Structure and Thermal Stability of Carboxylic Acid Anchored Monolayers on Naturally Oxidized Aluminum Surface. The Journal of Physical Chemistry Letters - ACS Publications. Available from: [Link]

  • Carboxylic acid. Wikipedia. Available from: [Link]

  • Formulation and solid state characterization of carboxylic acid-based co-crystals of tinidazole: An approach to enhance solubility. SciSpace. Available from: [Link]

  • 5-chloro-1H-pyrazolo(3,4-c)pyridine. PubChem. Available from: [Link]

  • STUDIES ON THE ACID HYDROLYSIS OF α-HALOGENATED PYRIDINE COMPOUNDS. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridine 4a and... ResearchGate. Available from: [Link]

  • Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. PMC - NIH. Available from: [Link]

  • 40 CFR 721.10234 -- Hydroxy-chloro-cyclopropyl-heteromonocyclic carboxylic acid (generic). eCFR. Available from: [Link]

  • A Simple, Modular Synthesis of Substituted Pyridines. PMC - NIH. Available from: [Link]

  • CAS 76006-08-1 | 5-chloro-1h-pyrazolo(3,4-c)pyridine. Alchem Pharmtech. Available from: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central - NIH. Available from: [Link]

  • Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Semantic Scholar. (2016-11-20). Available from: [Link]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. Available from: [Link]

  • 5-chloro-1H-pyrazole-3-carboxylic acid. PubChem. Available from: [Link]

  • Light Amplification in Derivatives of Pyrazoline-Based Systems. ACS Publications. Available from: [Link]

  • Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. PMC - NIH. Available from: [Link]

  • The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle. MDPI. Available from: [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. (2017-08-15). Available from: [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Available from: [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. PMC - NIH. Available from: [Link]

  • Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews - ACS Publications. Available from: [Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. MDPI. Available from: [Link]

  • Ensuring Pharmaceutical Quality: The Role of Stability Studies and Regulatory Guidelines. AAPS. (2025-03-31). Available from: [Link]

  • 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. MDPI. Available from: [Link]

  • A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. PMC - NIH. (2023-01-11). Available from: [Link]

  • Chlorosulfonic Acid. Veolia North America. Available from: [Link]

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Technical Support Center: Esterification of 5-Chloro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the esterification of 5-Chloro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during the synthesis of esters from this important heterocyclic building block. By understanding the underlying chemistry and implementing the troubleshooting strategies outlined below, you can significantly improve your reaction outcomes, leading to higher yields and purity of your target ester.

I. Understanding the Substrate: Key Reactive Sites

The structure of this compound presents several reactive sites that can lead to side reactions during esterification. A thorough understanding of these is crucial for troubleshooting.

Substrate_Reactivity sub This compound r1 Carboxylic Acid (-COOH) Primary reaction site for esterification. sub->r1 Desired Reaction r2 Pyrazole N-H Acidic proton, can be deprotonated. Potential site for N-acylation. sub->r2 Side Reaction r3 Pyridine Nitrogen Basic, can be protonated or acylated. sub->r3 Side Reaction r4 Aromatic Core Susceptible to decarboxylation under harsh conditions. sub->r4 Side Reaction r5 Chloro Substituent (-Cl) Generally stable, but can undergo nucleophilic substitution under specific conditions. sub->r5 Potential Side Reaction Sluggish_Reaction_Troubleshooting start Sluggish or No Reaction c1 Are you using Fischer esterification? start->c1 c1_yes Yes c1->c1_yes c1_no No c1->c1_no s1 Switch to a coupling reagent-based method (e.g., Steglich esterification with DCC/DMAP or EDC/DMAP). c1_yes->s1 s2 Consider converting the carboxylic acid to the more reactive acid chloride first. (e.g., using SOCl₂ or (COCl)₂). c1_no->s2 s3 If using a bulky alcohol, consider the Mitsunobu reaction for milder conditions and inversion of stereochemistry if applicable. s1->s3 s2->s3

Caption: Troubleshooting workflow for low reaction conversion.

FAQ 2: I am observing a significant amount of a byproduct with a lower molecular weight than my starting material.

Possible Cause:

  • Decarboxylation: The pyrazolopyridine core can undergo decarboxylation, especially under harsh acidic or basic conditions, or at elevated temperatures. [1][2][3][4]This results in the formation of 5-Chloro-1H-pyrazolo[3,4-c]pyridine.

Troubleshooting and Prevention:

Condition Risk of Decarboxylation Recommended Action
High Temperature HighMaintain the reaction temperature as low as possible while ensuring a reasonable reaction rate. For coupling-reagent mediated reactions, room temperature is often sufficient. [5]
Strongly Acidic (e.g., conc. H₂SO₄) Moderate to HighAvoid strong, non-volatile acids. If an acid catalyst is necessary, consider using milder options like p-toluenesulfonic acid (p-TsOH). [6]
Strongly Basic (e.g., NaH) Moderate to HighIf a base is required (e.g., for deprotonating the carboxylic acid), use a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).

Preventative Measures:

  • Employ milder esterification methods such as the Steglich esterification, which proceeds under neutral conditions at room temperature. [7][8][5][9][10]* If using an acid chloride intermediate, the formation step should be performed at low to moderate temperatures, and the subsequent reaction with the alcohol should be carried out under neutral or slightly basic (e.g., with pyridine or TEA) conditions.

FAQ 3: My product mixture is complex, and I suspect N-acylation is occurring.

Possible Cause:

  • N-Acylation of Pyrazole and/or Pyridine: Both the pyrazole and pyridine nitrogens are nucleophilic and can react with the activated carboxylic acid (e.g., O-acylisourea intermediate in Steglich esterification or the acid chloride) to form N-acylated byproducts. [11][12] Mitigation Strategies:

  • Protecting the Pyrazole Nitrogen: If N-acylation is a persistent issue, consider protecting the pyrazole nitrogen before esterification. Common protecting groups for pyrazoles include Boc, Trityl, or SEM. However, this adds extra steps to the synthesis (protection and deprotection).

  • Order of Addition: In coupling-reagent mediated reactions, the order of addition can be critical. Pre-activating the carboxylic acid with the coupling reagent before adding the alcohol and a non-nucleophilic base can sometimes minimize N-acylation.

  • Choice of Coupling Reagent and Additives: Some coupling reagents and additives are less prone to side reactions. For instance, using HOBt or HOAt in conjunction with carbodiimides can suppress side reactions. 4. Mitsunobu Reaction: This reaction proceeds via a different mechanism that is less likely to cause N-acylation of the heterocyclic core. [13][14][15][16][17]

NAcylation_Prevention start N-Acylation Observed s1 Protect Pyrazole Nitrogen (e.g., Boc, Trityl) start->s1 s2 Optimize Order of Addition (Pre-activate carboxylic acid) start->s2 s3 Modify Coupling Reagents (e.g., add HOBt/HOAt) start->s3 s4 Switch to Mitsunobu Reaction start->s4

Caption: Strategies to prevent N-acylation side reactions.

FAQ 4: I am seeing a byproduct corresponding to amide formation.

Possible Cause:

  • Amine Impurities: The presence of amine impurities in the starting materials or solvents can lead to the formation of the corresponding amide, which is often more facile than esterification. [18][19]* Use of Amine-based Reagents/Solvents: Using solvents like DMF or amine bases can sometimes lead to amide formation, especially if the activated carboxylic acid is highly reactive.

Solutions:

  • Ensure Purity of Reagents and Solvents: Use high-purity, anhydrous solvents and ensure the alcohol is free of amine contaminants.

  • Use Non-Nucleophilic Bases: If a base is required, use sterically hindered, non-nucleophilic bases like DIPEA.

  • Purification: Amide byproducts can often be separated from the desired ester by column chromatography.

III. Recommended Experimental Protocols

The following are suggested starting protocols for the esterification of this compound. Optimization may be required based on the specific alcohol used.

Protocol 1: Steglich Esterification

This method is recommended for its mild reaction conditions, which can help to avoid decarboxylation and other side reactions. [7][8][5][9][10]

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (0.1 M), add the alcohol (1.2 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter off the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Acid Chloride Formation Followed by Esterification

This two-step procedure is useful if the Steglich esterification is not effective, particularly with less reactive alcohols. [20][21][22][23][24][25] Step 1: Acid Chloride Formation

  • To a suspension of this compound (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF (1-2 drops).

  • Cool the mixture to 0 °C and add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride, which should be used immediately in the next step.

Step 2: Esterification

  • Dissolve the crude acid chloride in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Add a solution of the alcohol (1.2 eq) and triethylamine (1.5 eq) or pyridine in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water, 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

IV. References

  • Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. (n.d.). Longdom Publishing. Retrieved January 20, 2026, from [Link]

  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances. Retrieved January 20, 2026, from [Link]

  • Mitsunobu Reaction. (2019). Organic Chemistry. Retrieved January 20, 2026, from [Link]

  • Dembinski, R. (2017). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews.

  • Humphrey, J. M., & Chamberlin, A. R. (1997). Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. ARKIVOC.

  • Mitsunobu Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • Mitsunobu reaction. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]

  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. ResearchGate. Retrieved January 20, 2026, from [Link]

  • Kumar, R., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Tantry, S. J., et al. (2014). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. Retrieved January 20, 2026, from [Link]

  • Steglich Esterification. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • Steglich esterification. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]

  • Purification method of 3-bromo-1-(3-chloropyridine-2-yl)-1H-pyrazole-5-ethyl formate. (2022). Google Patents. Retrieved January 20, 2026, from

  • Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. (2014). Google Patents. Retrieved January 20, 2026, from

  • Fischer–Speier esterification. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. (2021). ResearchGate. Retrieved January 20, 2026, from [Link]

  • An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. (2012). Der Pharma Chemica. Retrieved January 20, 2026, from [Link]

  • Acid to Ester - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved January 20, 2026, from [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. (2023). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Simple Method for the Esterification of Carboxylic Acids. (1978). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. Retrieved January 20, 2026, from [Link]

  • Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • A novel and highly efficient esterification process using triphenylphosphine oxide with oxalyl chloride. (2018). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Decarboxylation. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]

  • How to achieve chlorination of carboxylic acid to convert into acid chloride? (2016). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Thompson Rivers University. Retrieved January 20, 2026, from [Link]

  • Fischer Esterification. (2023). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

  • Decarboxylation method of heterocyclic carboxylic acid compounds. (2021). Google Patents. Retrieved January 20, 2026, from

  • Conversion of carboxylic acids to acid chlorides. (2023). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

  • Fischer Esterification-Typical Procedures. (2024). OperaChem. Retrieved January 20, 2026, from [Link]

  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (2021). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Acid to Acid Chloride - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved January 20, 2026, from [Link]

  • Esterification of pyridine carboxylic acids. (1956). Google Patents. Retrieved January 20, 2026, from

  • Reactions of Carboxylic Acids - Ester and Amide Formation. (2023). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

  • Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present. (1995). Google Patents. Retrieved January 20, 2026, from

  • Decarboxylation. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • Making Acyl Chlorides (Acid Chlorides). (2023). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

  • A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. (2014). Journal of Chemical and Pharmaceutical Research. Retrieved January 20, 2026, from [Link]

  • Amide formation from carboxylic acid derivatives. (2023). Khan Academy. Retrieved January 20, 2026, from [Link]

  • Preparation of acyl chlorides (acid chlorides). (n.d.). Chemguide. Retrieved January 20, 2026, from [Link]

  • N-Acylation in Combinatorial Chemistry. (2002). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Facile scalable reduction of N-acylated dihydropyrazoles. (2006). National Institutes of Health. Retrieved January 20, 2026, from [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 5-Chloro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Chloro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the lab-scale and scale-up production of this important heterocyclic building block. The guide is structured in a question-and-answer format to provide direct, actionable solutions to potential issues.

Introduction: The Synthetic Strategy

The large-scale synthesis of this compound is most effectively approached via a two-stage process. This strategy enhances scalability and simplifies purification by first synthesizing a more soluble ester intermediate, which is then hydrolyzed to the final carboxylic acid product. This approach avoids the direct handling of the final, often poorly soluble, carboxylic acid during the core heterocyclic ring formation.

The overall workflow is summarized below:

G cluster_0 PART 1: Ester Intermediate Synthesis cluster_1 PART 2: Saponification A Starting Materials (e.g., Substituted Aminopyrazole + Diethyl Ketomalonate analog) B Cyclocondensation Reaction A->B Reagents/Solvent C Work-up & Isolation B->C Quench/Extraction D Purification (Recrystallization / Chromatography) C->D Crude Product E Ethyl 5-chloro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate (Intermediate) D->E Purified Intermediate F Ester Intermediate G Base Hydrolysis (Saponification) (e.g., NaOH, LiOH) F->G Base/Solvent H Acidic Work-up (Neutralization to Isoelectric Point) G->H Carboxylate Salt I Isolation & Purification (Filtration & Recrystallization) H->I Precipitation J This compound (Final Product) I->J Purified Final Product G A Low pH (e.g., pH < 2) Protonated Pyridine (Soluble Cation) B Isoelectric Point (pI) (e.g., pH 3-5) Zwitterion (Minimum Solubility) A->B Add Base B->A Add More Acid C High pH (e.g., pH > 7) Deprotonated Carboxylate (Soluble Anion) B->C Add More Base C->B Add Acid

Technical Support Center: Overcoming Poor Cell Permeability of 5-Chloro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide is designed to provide you with in-depth technical support for a common challenge encountered with 5-Chloro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid derivatives: poor cell permeability. This document will serve as a comprehensive resource, offering troubleshooting strategies, detailed experimental protocols, and frequently asked questions to empower your research and development efforts.

I. Understanding the Permeability Challenge

The this compound scaffold is a privileged structure in medicinal chemistry, often investigated for its potential as an inhibitor of various kinases and other enzymes. However, the very features that can contribute to potent target engagement—specifically the carboxylic acid moiety—can also be a primary driver of poor cell permeability.

The carboxylic acid group is typically ionized at physiological pH (around 7.4), rendering the molecule negatively charged.[1] This charge significantly increases the molecule's polarity and hydrophilicity, making it difficult to passively diffuse across the lipophilic cell membrane.[1][2]

Core Physicochemical Hurdles:
  • High Polarity: The ionized carboxylate group drastically increases the molecule's polarity, impeding its ability to partition into the lipid bilayer of the cell membrane.

  • Low Lipophilicity (LogD): At physiological pH, the distribution coefficient (LogD) of these acidic compounds is often well below the optimal range for passive diffusion (typically LogD > 0).[1]

  • Hydrogen Bonding Capacity: The carboxylic acid group is a potent hydrogen bond donor and acceptor, which can lead to strong interactions with the aqueous environment and hinder membrane translocation.[2]

dot graphdot graph Factors_Influencing_Permeability { layout=neato; node [shape=box, style="filled", fontname="Arial"]; edge [fontname="Arial"];

// Central Node CP [label="Cell Permeability", fillcolor="#F1F3F4", fontcolor="#202124", width=2.5, height=1];

// Physicochemical Properties PKA [label="pKa", fillcolor="#EA4335", fontcolor="#FFFFFF"]; LOGD [label="LogD (Lipophilicity at pH 7.4)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HBD [label="Hydrogen Bond Donors/Acceptors", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MW [label="Molecular Weight", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Biological Factors ET [label="Efflux Transporters (e.g., P-gp, BCRP)", fillcolor="#FBBC05", fontcolor="#202124"]; MT [label="Metabolism", fillcolor="#FBBC05", fontcolor="#202124"];

// Connections CP -- PKA [label="-ve correlation\n(for acids)", color="#EA4335"]; CP -- LOGD [label="+ve correlation", color="#34A853"]; CP -- HBD [label="-ve correlation", color="#EA4335"]; CP -- MW [label="-ve correlation", color="#EA4335"]; CP -- ET [label="-ve correlation", color="#FBBC05"]; CP -- MT [label="-ve correlation", color="#FBBC05"]; } graphdot Caption: Key factors influencing the cell permeability of small molecules.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the specific issues you may be encountering in your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative shows excellent potency in my biochemical assay but has no activity in my cell-based assay. Is poor permeability the likely culprit?

A1: Yes, a significant drop-off in activity between a biochemical (e.g., enzyme inhibition) assay and a cell-based assay is a classic indicator of poor cell permeability. The compound is likely unable to reach its intracellular target at a sufficient concentration to exert its biological effect. However, other factors such as rapid metabolism or active efflux out of the cell could also be contributing.[3] A systematic investigation is necessary to pinpoint the exact cause.

Q2: What are the standard in vitro assays to quantitatively measure the cell permeability of my compound?

A2: The two most common and complementary in vitro models for assessing intestinal drug absorption and general cell permeability are:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a cell-free assay that measures a compound's ability to passively diffuse across an artificial lipid membrane.[4][5][6] It is a high-throughput and cost-effective method to specifically assess passive permeability without the complexities of active transport or metabolism.[4][6]

  • Caco-2 Cell Permeability Assay: This is considered the "gold standard" for predicting human intestinal absorption.[7][8] It utilizes a monolayer of differentiated Caco-2 cells, which mimic the intestinal epithelium and express various transporter proteins.[7][8] This assay can measure both passive diffusion and active transport (including efflux).[6][7]

Q3: My compound has low permeability in the PAMPA assay. What does this tell me?

A3: Low permeability in the PAMPA assay strongly suggests that the intrinsic physicochemical properties of your compound (e.g., high polarity, low lipophilicity) are the primary barrier to its ability to cross a lipid membrane via passive diffusion.[6] Since PAMPA is a simplified model, it isolates this passive transport mechanism. This result indicates that you will likely need to modify the chemical structure of your compound or use a formulation strategy to improve its permeability.

Q4: My compound has high permeability in the PAMPA assay but low permeability in the Caco-2 assay. What could be the reason for this discrepancy?

A4: This is a strong indication that your compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are expressed in Caco-2 cells but not in the PAMPA model.[6][7] These transporters actively pump your compound out of the cell, resulting in low net permeability.[3] To confirm this, you can perform a Caco-2 assay in the presence of a known efflux pump inhibitor (e.g., verapamil for P-gp).[7][9] A significant increase in permeability in the presence of the inhibitor would confirm that your compound is an efflux substrate.

Troubleshooting & Optimization Strategies

Here, we delve into actionable strategies to overcome the poor cell permeability of your this compound derivatives. These are categorized into structural modification and formulation-based approaches.

Strategy 1: Structural Modification - The Prodrug Approach

A highly effective strategy for improving the permeability of compounds containing a carboxylic acid is to transiently mask this polar group with a more lipophilic moiety. This creates a "prodrug" that can more easily cross the cell membrane. Once inside the cell, the masking group is cleaved by intracellular enzymes (e.g., esterases) to release the active parent drug.[10][11]

Q5: What are some common prodrug strategies for carboxylic acids?

A5: The most common and generally applicable prodrug strategy for carboxylic acids is esterification.[1][10][11] Simple alkyl esters (e.g., ethyl, methyl) are a good starting point.

Prodrug MoietyRationalePotential AdvantagesPotential Disadvantages
Simple Alkyl Esters Increases lipophilicity by masking the charged carboxylate.Easy to synthesize; often readily cleaved by intracellular esterases.May have variable stability in plasma vs. intracellularly.
Acyloxymethyl Esters Designed for enhanced chemical stability and predictable enzymatic cleavage.Can fine-tune cleavage rates based on the "acyloxy" group.More complex synthesis.
Amino Acid Conjugates Can potentially hijack amino acid transporters for active uptake.May offer dual benefits of improved permeability and targeted delivery.May alter the overall pharmacological profile.

Experimental Workflow: Synthesis and Evaluation of an Ethyl Ester Prodrug

dot graphdot graph Prodrug_Workflow { rankdir=LR; node [shape=box, style="filled", fontname="Arial"]; edge [fontname="Arial"];

// Nodes Parent [label="Parent Carboxylic Acid\n(Low Permeability)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Synth [label="Esterification\n(e.g., EtOH, H+)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Prodrug [label="Ethyl Ester Prodrug\n(High Permeability)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Permeation [label="Cell Membrane Permeation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Hydrolysis [label="Intracellular Esterase-Mediated\nHydrolysis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Active [label="Active Parent Drug\n(Released Intracellularly)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections Parent -> Synth; Synth -> Prodrug; Prodrug -> Permeation; Permeation -> Hydrolysis; Hydrolysis -> Active; } graphdot Caption: Workflow for the prodrug strategy.

Step-by-Step Protocol: Synthesis of an Ethyl Ester Prodrug

  • Dissolution: Dissolve the this compound in anhydrous ethanol.

  • Acid Catalyst: Add a catalytic amount of a strong acid (e.g., sulfuric acid or hydrochloric acid).

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture and neutralize the acid with a mild base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure of the resulting ethyl ester prodrug using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Q6: How do I confirm that my prodrug is effectively converted back to the active parent compound inside the cell?

A6: You can perform an intracellular hydrolysis assay. This involves incubating the prodrug with cell lysates or intact cells and then analyzing the cell extracts at various time points by LC-MS to quantify the disappearance of the prodrug and the appearance of the parent carboxylic acid.

Strategy 2: Formulation-Based Approaches

If structural modification is not feasible or desirable, formulation strategies can be employed to enhance the solubility and apparent permeability of your compound.[12][13][14]

Q7: What are some formulation strategies I can use in my in vitro experiments to improve the permeability of my compound?

A7: Several formulation approaches can be adapted for in vitro use:

  • Use of Co-solvents: While high concentrations should be avoided as they can compromise membrane integrity, using a small percentage of a water-miscible organic solvent like dimethyl sulfoxide (DMSO) is standard practice.[15] Ensure the final DMSO concentration is consistent across all experiments and typically does not exceed 1%.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs within their hydrophobic core, effectively increasing their aqueous solubility and availability at the cell surface.[12][16] Beta-cyclodextrin derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[12]

  • Lipid-Based Formulations: For highly lipophilic compounds that still exhibit poor permeability (perhaps due to aggregation), lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) can be beneficial.[14][16][17] These systems form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, which can enhance drug solubilization and absorption.[16][17]

Protocol: Preparing a Compound for a Permeability Assay using HP-β-CD

  • Stock Solution: Prepare a concentrated stock solution of your compound in a suitable organic solvent (e.g., DMSO).

  • Cyclodextrin Solution: Prepare a solution of HP-β-CD in the assay buffer (e.g., Hank's Balanced Salt Solution). The concentration of HP-β-CD will need to be optimized but can range from 1-10% (w/v).

  • Complexation: Add the compound stock solution dropwise to the HP-β-CD solution while vortexing.

  • Equilibration: Allow the mixture to equilibrate, often overnight with gentle agitation, to facilitate the formation of the inclusion complex.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound before use in the permeability assay.

III. Standard Permeability Assay Protocols

For your reference, here are summarized, step-by-step protocols for the two key permeability assays.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general outline for conducting a PAMPA experiment to assess passive permeability.[4][5][18]

Materials:

  • 96-well PAMPA plate system (donor and acceptor plates)

  • Artificial membrane solution (e.g., 1% lecithin in dodecane)[18]

  • Assay buffer (e.g., PBS, pH 7.4)

  • Test compound and control compounds (high and low permeability)

  • 96-well UV plate for analysis

  • Plate reader or LC-MS/MS system

Procedure:

  • Prepare Acceptor Plate: Fill the wells of the acceptor plate with assay buffer.

  • Coat Donor Plate: Carefully apply 5 µL of the artificial membrane solution to the membrane of each well in the donor plate and allow the solvent to evaporate.[18]

  • Prepare Donor Solutions: Dissolve the test and control compounds in the assay buffer (typically with a small percentage of DMSO, e.g., <5%) to the desired final concentration.[18]

  • Add Donor Solutions: Add the donor solutions to the wells of the coated donor plate.

  • Assemble Sandwich: Place the donor plate onto the acceptor plate to form the "sandwich."

  • Incubate: Incubate the plate assembly at room temperature for a specified period (e.g., 5-18 hours) with gentle shaking.[5][6][19]

  • Sample Collection: After incubation, separate the plates and collect samples from both the donor and acceptor wells.

  • Analysis: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).[5][6]

  • Calculate Permeability: Calculate the apparent permeability coefficient (Papp) using the appropriate formula.

Protocol 2: Caco-2 Cell Permeability Assay

This protocol outlines the key steps for a bidirectional Caco-2 permeability assay.

Materials:

  • Caco-2 cells

  • Transwell permeable supports (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with 10% FBS)[20]

  • Transport buffer (e.g., HBSS, pH 7.4)[20]

  • Test compound and control compounds

  • TEER meter

  • Lucifer Yellow (monolayer integrity marker)[20]

  • LC-MS/MS system for analysis

Procedure:

  • Cell Seeding: Seed Caco-2 cells onto the Transwell inserts at an appropriate density.

  • Cell Culture: Culture the cells for approximately 21 days to allow them to differentiate and form a confluent monolayer.[7] Change the medium every 2-3 days.

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer.[7][9] The values should be within the acceptable range for your lab (e.g., >300 Ω·cm²).[7]

  • Prepare for Transport: Wash the cell monolayer with pre-warmed transport buffer.

  • Apical to Basolateral (A-B) Transport:

    • Add the test compound solution to the apical (donor) side.

    • Add fresh transport buffer to the basolateral (receiver) side.

  • Basolateral to Apical (B-A) Transport:

    • Add the test compound solution to the basolateral (donor) side.

    • Add fresh transport buffer to the apical (receiver) side.

  • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[20]

  • Sample Collection: At the end of the incubation, collect samples from both the donor and receiver compartments.

  • Analysis: Quantify the compound concentration in all samples by LC-MS/MS. Also, measure the concentration of Lucifer Yellow to confirm monolayer integrity throughout the experiment.

  • Calculate Papp and Efflux Ratio: Calculate the Papp values for both A-B and B-A directions. The efflux ratio (ER) is calculated as Papp (B-A) / Papp (A-B). An ER > 2 is generally considered indicative of active efflux.[7]

IV. References

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]

  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • Journal of Applied Pharmaceutical Science. Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. [Link]

  • Technology Networks. pampa-permeability-assay.pdf. [Link]

  • PubMed Central. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. [Link]

  • ResearchGate. Permeability enhancement techniques for poorly permeable drugs: A review. [Link]

  • CliniSciences. Parallel Artificial Membrane Permeability Assay (PAMPA) Kit. [Link]

  • Creative Bioarray. Caco-2 permeability assay. [Link]

  • PubMed. Recent progress in prodrug design strategies based on generally applicable modifications. [Link]

  • ResearchGate. Prodrugs of Carboxylic Acids | Request PDF. [Link]

  • PubMed Central. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. [Link]

  • Studylib. Caco-2 Permeability Assay Protocol. [Link]

  • IntechOpen. Prodrugs of Drugs Bearing Carboxylic Acids. [Link]

  • PubMed Central. Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. [Link]

  • Scribd. Caco-2 Permeability Assay Protocol | PDF | Chemistry | Biology. [Link]

  • National Institutes of Health. Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. [Link]

  • PubMed. Predicting and improving the membrane permeability of peptidic small molecules. [Link]

  • National Institutes of Health. Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. [Link]

  • ResearchGate. Physicochemical properties of drugs and membrane permeability | Request PDF. [Link]

  • RSC Publishing. Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. [Link]

  • ResearchGate. How to increase cell permeability of highly lipophillic compounds in vitro?. [Link]

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Technical Support Center: Enhancing the Selectivity of 5-Chloro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic Acid Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Chloro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid based inhibitors. This guide provides in-depth troubleshooting strategies and frequently asked questions to address common challenges encountered during the development of selective kinase inhibitors from this scaffold. The pyrazolopyridine scaffold is a privileged heterocyclic core in kinase drug discovery, known for its ability to mimic the hinge-binding interactions of ATP.[1][2][3] However, achieving high selectivity remains a significant challenge due to the conserved nature of the ATP-binding site across the kinome.[4][5]

This resource is designed to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions that arise when working to improve the selectivity of this inhibitor class.

Q1: What are the key structural features of the this compound scaffold that influence kinase selectivity?

A1: The selectivity of inhibitors based on this scaffold is primarily dictated by the interplay of several structural components:

  • The Pyrazolo[3,4-c]pyridine Core: This core acts as a hinge-binder, forming crucial hydrogen bonds with the backbone of the kinase hinge region, mimicking the adenine moiety of ATP.[6] The specific isomer of the pyrazolopyridine can significantly impact its binding mode and subsequent selectivity.[2]

  • The 5-Chloro Substituent: The chloro group at the 5-position can be a key determinant of selectivity. It can occupy a hydrophobic pocket adjacent to the hinge region, and its interaction with specific residues in this pocket can favor binding to some kinases over others. Modifications at this position are a common strategy to enhance selectivity.

  • The 3-Carboxylic Acid Group: The carboxylic acid at the 3-position is often crucial for engaging with solvent or forming interactions with residues in the ribose-binding pocket. However, its ionizable nature can lead to challenges with cell permeability and metabolic stability.[7][8] Therefore, its replacement with bioisosteres is a frequently employed strategy to improve both selectivity and drug-like properties.[7][8][9][10][11]

  • Substituents on the Pyrazole Nitrogen (N1 or N2): Modifications at the N1 or N2 position of the pyrazole ring can extend into the solvent-exposed region or interact with the ribose-binding pocket. The size, shape, and electronic properties of these substituents can be fine-tuned to achieve selective interactions with the target kinase.

Q2: My inhibitor shows high potency in biochemical assays but poor selectivity against closely related kinases. What are the initial steps to address this?

A2: This is a common challenge. The initial approach should focus on understanding the structural basis of the lack of selectivity and then systematically modifying the inhibitor.

  • Obtain Structural Information: If available, co-crystal structures of your inhibitor with the on-target and a key off-target kinase are invaluable. This will reveal subtle differences in the binding pockets that can be exploited.

  • Computational Modeling: In the absence of crystal structures, molecular docking and molecular dynamics simulations can provide insights into the binding modes and identify potential steric clashes or favorable interactions that could be introduced to enhance selectivity.

  • Systematic SAR Exploration: Begin by making small, targeted modifications to the inhibitor. Focus on vectors that project towards regions of the ATP-binding site that differ between the on-target and off-target kinases. For example, explore different substituents at the 5-position or on the pyrazole nitrogen.

Q3: What are the most common off-target kinases for pyrazolo[3,4-c]pyridine-based inhibitors?

A3: The off-target profile can be broad and is highly dependent on the specific substitutions on the core scaffold. However, due to the ATP-competitive nature of these inhibitors, off-targets are often other kinases with similar ATP-binding site topologies. It is crucial to perform broad kinase selectivity profiling against a panel of kinases to identify potential off-target interactions.[4][12] Some commonly observed off-target families include other members of the same kinase family as the primary target, as well as kinases that are known to be less selective, such as SRC family kinases.

Q4: Are there alternatives to the carboxylic acid moiety that can improve selectivity and cell permeability?

A4: Yes, replacing the carboxylic acid with a bioisostere is a widely used and effective strategy.[8][9][10][11] The goal is to mimic the key interactions of the carboxylate while improving physicochemical properties. Common bioisosteres include:

  • Tetrazoles: These are one of the most common carboxylic acid bioisosteres.[8][9][11] They can mimic the two-point hydrogen bonding of a carboxylic acid and have a similar pKa.[11]

  • Acylsulfonamides: These groups can also form key hydrogen bond interactions and often have improved metabolic stability.[7][8][9]

  • Hydroxamic acids: While they can chelate metal ions, they can also serve as effective carboxylic acid mimics in some cases.[7]

  • Neutral Bioisosteres: In some instances, replacing the acidic group with a neutral hydrogen bond donor/acceptor can improve cell permeability and reduce off-target interactions related to the negative charge.[8][9]

The choice of bioisostere will depend on the specific interactions required for binding to the target kinase.

Troubleshooting Guides

This section provides structured guidance for overcoming specific experimental hurdles in your efforts to enhance inhibitor selectivity.

Guide 1: Issue - Low Kinase Selectivity

Your this compound based inhibitor shows potent activity against your primary target but also inhibits one or more closely related kinases with similar potency.

Potential Causes:
  • The inhibitor primarily interacts with highly conserved residues in the ATP-binding pocket.

  • The substituents on the scaffold are not optimally exploiting non-conserved regions of the binding site.

  • The flexibility of the inhibitor allows it to adapt to the binding sites of multiple kinases.

Troubleshooting Workflow:

Caption: Workflow for addressing low kinase selectivity.

Step-by-Step Experimental Protocols:
  • Kinase Selectivity Profiling:

    • Objective: To quantitatively assess the inhibitory activity of your compound against a broad panel of kinases.

    • Protocol:

      • Utilize a commercial kinase profiling service or an in-house platform. A panel of at least 100 kinases is recommended for a comprehensive initial screen.

      • Initially screen the compound at a single high concentration (e.g., 1 or 10 µM) to identify potential off-targets.

      • For any kinases showing significant inhibition (e.g., >70% at the screening concentration), perform dose-response experiments to determine the IC50 values.[13]

      • Compare the IC50 values for the on-target kinase versus the off-target kinases to calculate a selectivity index.

  • Structure-Based Design and Modification:

    • Objective: To rationally design and synthesize new analogs with improved selectivity.

    • Protocol:

      • Targeting Non-Conserved Residues: Based on structural analysis or modeling, identify amino acid differences between your target and off-target kinases in the vicinity of your inhibitor. Design modifications that introduce favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with unique residues in the target kinase or create steric clashes in the off-target kinases.

      • Rigidification: Increasing the rigidity of the inhibitor can sometimes improve selectivity by reducing its ability to conform to different binding sites.[14] This can be achieved by introducing cyclic structures or double bonds.

      • Bioisosteric Replacement of the Carboxylic Acid: Synthesize a small library of compounds where the carboxylic acid is replaced with various bioisosteres (e.g., tetrazole, acylsulfonamide). This can alter the charge distribution and hydrogen bonding pattern, potentially leading to improved selectivity.[8][9][10][11]

Table 1: Example of Kinase Selectivity Data

Compound IDTarget Kinase IC50 (nM)Off-Target Kinase 1 IC50 (nM)Off-Target Kinase 2 IC50 (nM)Selectivity Index (Off-Target 1 / Target)
Lead Compound1015501.5
Analog 1A1215020012.5
Analog 2B8108001.25
Guide 2: Issue - Poor Cellular Potency Despite High Biochemical Potency

Your inhibitor is highly potent in an isolated enzyme assay but shows significantly weaker activity in cell-based assays.

Potential Causes:
  • Poor membrane permeability due to the charged carboxylic acid group.

  • Efflux by transporters.

  • High plasma protein binding.

  • Metabolic instability.

  • High intracellular ATP concentrations competing with the inhibitor.[15]

Troubleshooting Workflow:

Caption: Workflow for addressing poor cellular potency.

Step-by-Step Experimental Protocols:
  • Assessment of Physicochemical Properties:

    • Objective: To determine the lipophilicity and solubility of your inhibitor.

    • Protocol:

      • Experimentally determine the LogD at physiological pH (7.4). A LogD in the range of 1-3 is often considered optimal for cell permeability.

      • Measure the aqueous solubility. Poor solubility can limit the effective concentration of the compound in cell culture media.

  • In Vitro ADME Assays:

    • Objective: To evaluate the metabolic stability and potential for high plasma protein binding.

    • Protocol:

      • Microsomal Stability Assay: Incubate the inhibitor with liver microsomes to assess its metabolic stability. A high clearance rate suggests that the compound is rapidly metabolized.

      • Plasma Protein Binding Assay: Use equilibrium dialysis or ultracentrifugation to determine the fraction of the inhibitor bound to plasma proteins. High plasma protein binding can reduce the free concentration of the inhibitor available to enter cells.

  • Structural Modifications to Enhance Cellular Activity:

    • Objective: To design and synthesize analogs with improved cell permeability and metabolic stability.

    • Protocol:

      • Carboxylic Acid Bioisosteres: As mentioned previously, replacing the carboxylic acid with a less acidic or neutral bioisostere can significantly improve cell permeability.[8][9][10][11]

      • Prodrug Approach: Convert the carboxylic acid to an ester or another labile group that can be cleaved intracellularly to release the active inhibitor.

      • Blocking Metabolic Hotspots: If a specific site of metabolism is identified, modify that position to block the metabolic pathway. For example, introducing a fluorine atom at a site of oxidative metabolism can improve stability.

Table 2: Comparison of Physicochemical and Cellular Properties

Compound IDBiochemical IC50 (nM)Cellular IC50 (µM)LogD (pH 7.4)Microsomal Stability (t½, min)
Lead Compound10>10-0.5<5
Analog 3A (Ester Prodrug)120.82.115
Analog 4B (Tetrazole)151.21.5>60

By systematically applying these troubleshooting strategies and leveraging a deep understanding of the structure-activity relationships of the this compound scaffold, researchers can overcome common obstacles and accelerate the development of highly selective and potent kinase inhibitors.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
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  • Chakraborty, S., Inukai, T., Fang, L., Golkowski, M., & Maly, D. J. (2019). Targeting Dynamic ATP-Binding Site Features Allows Discrimination between Highly Homologous Protein Kinases. ACS chemical biology, 14(6), 1249–1259.
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  • Milletti, F., & Vulpetti, A. (2010). Computational analysis of kinase inhibitor selectivity using structural knowledge.
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  • Cook, A. S., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 984-996.
  • El-Gamal, M. I., et al. (2024). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules, 29(1), 1.
  • Al-Warhi, T., et al. (2023). 2-(3-Bromophenyl)
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Validation & Comparative

A Comparative Guide to 5-Chloro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid and Congeneric Pyrazolopyridines in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolopyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets.[1][2] This guide offers an in-depth comparative analysis of 5-Chloro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid alongside other notable pyrazolopyridine isomers. Our focus will be on the synthetic strategies, structure-activity relationships (SAR), and biological potential, particularly in the context of kinase inhibition, providing actionable insights for researchers and drug development professionals.

The Pyrazolopyridine Core: A Scaffold of Therapeutic Significance

Pyrazolopyridines are bicyclic heteroaromatic systems formed by the fusion of a pyrazole and a pyridine ring. The orientation of the nitrogen atoms and the fusion pattern give rise to several isomers, such as pyrazolo[3,4-b], pyrazolo[4,3-c], and pyrazolo[1,5-a]pyridines, each with a unique electronic distribution and three-dimensional shape.[3] This structural diversity allows for fine-tuning of pharmacological properties, making them a versatile tool in the design of targeted therapies.[2]

Synthesis of 5-Halo-1H-pyrazolo[3,4-c]pyridines: A Strategic Overview

The synthesis of this compound and its analogs is a critical aspect that enables their exploration in drug discovery. A representative synthetic route often involves the construction of the pyrazole ring onto a pre-functionalized pyridine backbone.

Experimental Protocol: Synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridine

A common synthetic approach is illustrated below.[4]

  • Starting Material: A suitably substituted aminopyridine.

  • Diazotization: The amino group is converted to a diazonium salt using a reagent like sodium nitrite in an acidic medium.

  • Cyclization: The diazonium intermediate undergoes intramolecular cyclization to form the pyrazolo[3,4-c]pyridine core.

  • Halogenation: If not already present, the chloro group at the 5-position can be introduced through various halogenation techniques.

  • Functional Group Manipulation: Subsequent reactions, such as the introduction of the carboxylic acid at the 3-position, can be carried out to yield the final product.

Caption: Generalized synthetic workflow for 5-Chloro-1H-pyrazolo[3,4-c]pyridine derivatives.

This modular synthesis allows for the generation of a library of analogs for comprehensive SAR studies.

Comparative Biological Activity: A Focus on Kinase Inhibition

Pyrazolopyridines have gained prominence as potent inhibitors of protein kinases, enzymes that play a crucial role in cellular signaling pathways and are often dysregulated in diseases like cancer.[2][5] The specific pyrazolopyridine isomer and its substitution pattern dictate its target kinase profile.

Mechanism of Action: ATP-Competitive Kinase Inhibition

Most pyrazolopyridine-based kinase inhibitors function by competing with ATP for binding to the kinase's active site. This prevents the phosphorylation of substrate proteins, thereby blocking downstream signaling.

cluster_pathway Kinase Signaling Pathway cluster_inhibition Inhibition Mechanism Kinase Active Kinase Substrate Substrate Protein Kinase->Substrate Phosphorylation ADP ADP Kinase->ADP InactiveKinase Inactive Kinase-Inhibitor Complex Kinase->InactiveKinase PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling PhosphoSubstrate->Downstream ATP ATP ATP->Kinase Inhibitor Pyrazolopyridine Inhibitor Inhibitor->Kinase Binding

Caption: Generalized mechanism of a kinase inhibitor blocking a signaling pathway.[6]

Comparative Inhibitory Potency

Illustrative Comparative Data (Hypothetical)

The following table presents hypothetical IC50 values to illustrate the potential impact of the chloro-substituent and the pyrazolopyridine isomer on kinase inhibition.

CompoundTarget KinaseIC50 (nM)
This compound CDK2 85
1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acidCDK2450
5-Chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acidCDK2120
1H-Pyrazolo[3,4-b]pyridin-3-amineCDK2>1000

Disclaimer: These are hypothetical values for illustrative purposes and are not from a direct comparative study.

The chloro group at the 5-position is anticipated to enhance potency through favorable interactions within the ATP-binding pocket. The carboxylic acid at the 3-position is a common feature for engaging with key amino acid residues.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescent)

A standard method to determine kinase inhibitory activity is the Kinase-Glo® Plus assay (Promega).[7]

  • Reaction Setup: In a 96-well plate, combine the kinase, substrate, and a dilution series of the test compound (e.g., this compound).

  • Initiation: Start the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add the Kinase-Glo® Plus reagent, which measures the amount of remaining ATP. The luminescent signal is inversely proportional to kinase activity.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[7]

Structure-Activity Relationship (SAR) Insights

The SAR of pyrazolopyridines is a well-explored area. Key structural modifications and their expected impact on activity are outlined below.

  • Pyrazolopyridine Core: The choice of isomer (e.g., [3,4-c] vs. [3,4-b] vs. [4,3-c]) is fundamental as it dictates the geometry and hydrogen bonding patterns presented to the target protein.[9][10]

  • C5-Position (Pyridine Ring): As illustrated by our title compound, small, lipophilic, and electron-withdrawing groups like halogens at this position can significantly enhance potency.

  • C3-Position (Pyrazole Ring): The carboxylic acid group is a key pharmacophore, often forming critical hydrogen bonds. Replacing it with other groups like amides or small heterocycles can modulate activity and properties.

  • N1-Position (Pyrazole Ring): Substitution at this position can be used to tune physicochemical properties like solubility and metabolic stability, and can also be used to probe for additional interactions within the binding site.

Broader Therapeutic Potential

Beyond kinase inhibition, pyrazolopyridines have demonstrated a wide range of biological activities, including:

  • Antitrypanosomal Agents: Certain pyrazolo[4,3-c]pyridines have been identified as inhibitors of the PEX14-PEX5 protein-protein interaction in Trypanosoma, highlighting their potential as anti-parasitic agents.[9][11]

  • Topoisomerase IIα Inhibitors: Pyrazolo[3,4-b]pyridine derivatives have shown promise as anti-leukemic agents by inhibiting topoisomerase IIα.[12]

  • Antiviral and Antimicrobial Activity: Various pyridine and pyrazolopyridine derivatives have been reported to possess antiviral and antimicrobial properties.[13]

Conclusion and Future Directions

This compound stands out as a promising scaffold in drug discovery. Its synthetic tractability and the potency-enhancing properties of the 5-chloro substituent make it an excellent starting point for optimization against a range of biological targets, particularly protein kinases. A comparative analysis with other pyrazolopyridine isomers reveals the subtle yet significant impact of scaffold architecture and substitution patterns on biological activity.

Future research should focus on systematic in vitro and in vivo profiling of this compound and its derivatives. This includes comprehensive kinase panel screening to assess selectivity, determination of pharmacokinetic properties (ADME), and evaluation of efficacy in relevant disease models. Such studies will be crucial in unlocking the full therapeutic potential of this versatile heterocyclic scaffold.

References

  • Structure-Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14-PEX5 Protein-Protein Interaction with Trypanocidal Activity. (2020). Journal of Medicinal Chemistry, 63(2), 847-879. [Link][9][10]

  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. (2019). Journal of Medicinal Chemistry. [Link][10]

  • Dawidowski, M., et al. (2019). Structure-activity relationship in pyrazolo[4,3-c]pyridines, first inhibitors of PEX14-PEX5 Protein-Protein Interaction (PPI) with trypanocidal activity. ResearchGate. [Link][11]

  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. (2021). Molecules, 26(13), 3923. [Link][7]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2024). Pharmaceuticals, 17(1), 109. [Link][12]

  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. (2021). Molecules, 26(13), 3923. [Link][8]

  • Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. (2024). Molecules, 29(10), 2298. [Link][3]

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A Comparative Guide to the In Vitro Efficacy of Pyrazolopyridine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolopyridine scaffold, a privileged heterocyclic motif in medicinal chemistry, stands as a testament to the power of bioisosteric replacement. Its structural semblance to the native purine bases has made it a cornerstone in the design of targeted therapies, particularly in oncology and inflammation. This guide offers an in-depth comparative analysis of the in vitro efficacy of key pyrazolopyridine isomers, designed for researchers, scientists, and drug development professionals. We will dissect the nuances in biological activity arising from the varied arrangements of nitrogen atoms within the fused ring system, supported by experimental data and detailed protocols.

The Architectural Isomers of Pyrazolopyridine: A Foundation for Diverse Bioactivity

Pyrazolopyridines are bicyclic heterocyclic compounds resulting from the fusion of pyrazole and pyridine rings. The orientation of these rings and the placement of nitrogen atoms give rise to several isomers, with the most explored in drug discovery being the pyrazolo[3,4-b]pyridine, pyrazolo[1,5-a]pyrimidine, and pyrazolo[4,3-c]pyridine scaffolds.[1] This isomeric diversity is not merely a chemical curiosity; it profoundly influences the molecule's electronic distribution, hydrogen bonding capacity, and overall three-dimensional shape, thereby dictating its interaction with biological targets.

cluster_isomers Key Pyrazolopyridine Isomers in Drug Discovery cluster_properties Factors Influencing Biological Activity Pyrazolo_3_4_b Pyrazolo[3,4-b]pyridine Electronic_Distribution Electronic Distribution Pyrazolo_3_4_b->Electronic_Distribution Pyrazolo_1_5_a Pyrazolo[1,5-a]pyrimidine H_Bonding Hydrogen Bonding Capacity Pyrazolo_1_5_a->H_Bonding Pyrazolo_4_3_c Pyrazolo[4,3-c]pyridine ThreeD_Shape 3D Molecular Shape Pyrazolo_4_3_c->ThreeD_Shape Biological_Target_Interaction Biological Target Interaction Electronic_Distribution->Biological_Target_Interaction H_Bonding->Biological_Target_Interaction ThreeD_Shape->Biological_Target_Interaction

Caption: Isomeric variation and its impact on biological activity.

Comparative In Vitro Efficacy in Oncology

A primary therapeutic area for pyrazolopyridine isomers is oncology, where they have been extensively investigated as inhibitors of protein kinases that are often dysregulated in cancer.

Pyrazolo[3,4-b]pyridines vs. Pyrazolo[1,5-a]pyrimidines as Antitumor Agents

A study by Bakr et al. provides a direct comparison of the in vitro antitumor activity of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine derivatives against the colon cancer cell line CaCo-2.[2] This allows for a valuable side-by-side assessment of these two isomeric scaffolds.

Compound ClassRepresentative CompoundTarget Cell LineIC50 (µg/mL)Reference
Pyrazolo[3,4-b]pyridine7aCaCo-2> 10[2]
Pyrazolo[3,4-b]pyridine7bCaCo-2> 10[2]
Pyrazolo[1,5-a]pyrimidine14fCaCo-20.5[2]

Causality Behind the Experimental Observations: The significantly higher potency of the pyrazolo[1,5-a]pyrimidine derivative (14f) compared to the pyrazolo[3,4-b]pyridine derivatives (7a, 7b) in this specific study highlights the critical role of the nitrogen atom arrangement in the heterocyclic core. The pyrazolo[1,5-a]pyrimidine scaffold may present a more favorable geometry and electronic profile for interaction with the ATP-binding pocket of the target kinase(s) in CaCo-2 cells. It is also important to consider the influence of the substituents on each scaffold, which contribute significantly to the overall activity. Compound 14f possesses a distinct substitution pattern that likely enhances its binding affinity.[2]

Comparative Efficacy as Enzyme Inhibitors

Beyond their role as kinase inhibitors, pyrazolopyridine isomers have shown promise as inhibitors of other enzyme classes.

Pyrazolo[4,3-c]pyridines as Carbonic Anhydrase Inhibitors

Research into pyrazolo[4,3-c]pyridine sulfonamides has revealed their potential as inhibitors of human carbonic anhydrase (CA) isoforms.[3] CAs are involved in various physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma and certain types of cancer.

CompoundTarget IsoformKi (nM)Reference
1fhCA I18.9[3]
1ghCA I23.1[3]
1hhCA I22.4[3]
1khCA I21.7[3]
Acetazolamide (Standard)hCA I250[3]
1fhCA II11.8[3]
Acetazolamide (Standard)hCA II12.1[3]

Expert Insights: The data demonstrates that several pyrazolo[4,3-c]pyridine derivatives are significantly more potent inhibitors of hCA I than the standard drug acetazolamide.[3] Compound 1f also shows comparable activity to acetazolamide against hCA II.[3] This suggests that the pyrazolo[4,3-c]pyridine scaffold is a promising template for the development of selective carbonic anhydrase inhibitors. The structure-activity relationship studies revealed that the nature of the linker between the pyrazolopyridine core and the benzenesulfonamide moiety is crucial for potent inhibition.[3]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental protocols for key in vitro assays are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells (e.g., CaCo-2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the respective wells and include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Carbonic Anhydrase Inhibition Assay

This assay measures the inhibition of CO₂ hydration catalyzed by carbonic anhydrase.

Principle: A stopped-flow spectrophotometer is used to monitor the pH change resulting from the CA-catalyzed hydration of CO₂. The inhibitory activity of the compounds is determined by measuring the decrease in the initial rate of this reaction.

Step-by-Step Protocol:

  • Enzyme and Inhibitor Preparation: Prepare solutions of the purified human carbonic anhydrase isoforms (e.g., hCA I, hCA II) and the test compounds in the appropriate buffer (e.g., Tris-HCl).

  • Reaction Mixture: In the stopped-flow instrument, rapidly mix the enzyme solution (with or without the inhibitor) with a CO₂-saturated buffer.

  • pH Monitoring: Monitor the change in absorbance of a pH indicator (e.g., phenol red) over time as the pH decreases due to the formation of carbonic acid.

  • Rate Calculation: Determine the initial rate of the enzymatic reaction from the slope of the absorbance versus time curve.

  • Inhibition Analysis: Calculate the percentage of inhibition for each compound concentration and determine the Ki value by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten with competitive inhibition).

Visualization of a Key Signaling Pathway and Experimental Workflow

To further contextualize the application of pyrazolopyridine isomers, the following diagrams illustrate a representative kinase signaling pathway and a typical in vitro screening workflow.

cluster_pathway Generic Kinase Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factor Transcription Factor ERK->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation Pyrazolopyridine Pyrazolopyridine Kinase Inhibitor Pyrazolopyridine->RAF Inhibition

Caption: Inhibition of a kinase cascade by a pyrazolopyridine derivative.

cluster_workflow In Vitro Screening Workflow for Pyrazolopyridine Isomers Compound_Library Pyrazolopyridine Isomer Library Primary_Screening Primary Screening (e.g., Kinase Panel) Compound_Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (Cell-Based Assays) Hit_Identification->Secondary_Screening Lead_Identification Lead Identification Secondary_Screening->Lead_Identification Lead_Optimization Lead Optimization (SAR Studies) Lead_Identification->Lead_Optimization Candidate_Selection Preclinical Candidate Selection Lead_Optimization->Candidate_Selection

Caption: A typical workflow for the in vitro evaluation of pyrazolopyridine isomers.

Conclusion

The comparative analysis of pyrazolopyridine isomers reveals a fascinating landscape of structure-activity relationships, where subtle changes in the arrangement of nitrogen atoms can lead to profound differences in biological efficacy. The pyrazolo[1,5-a]pyrimidine scaffold has demonstrated superior potency in certain anticancer contexts when compared to its pyrazolo[3,4-b]pyridine counterpart, while the pyrazolo[4,3-c]pyridine core has emerged as a promising framework for the development of potent carbonic anhydrase inhibitors. This guide underscores the importance of exploring isomeric diversity in drug discovery and provides a foundational framework for researchers to build upon in the quest for novel and effective therapeutic agents.

References

  • Pyrazolopyridine: An efficient pharmacophore in recent drug design and development. (2022). Chemical Biology & Drug Design, 100(3), 376-388. [Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. (2021). Molecules, 26(15), 4623. [Link]

  • Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. (2019). Archiv der Pharmazie, 352(8), e1900066. [Link]

  • Facile Synthesis and In‐Vitro Antitumor Activity of Some Pyrazolo[3,4‐b]pyridines and Pyrazolo[1,5‐a]pyrimidines Linked to a Thiazolo[3,2‐a]benzimidazole Moiety. (2010). Archiv der Pharmazie, 343(1), 24-30. [Link]

  • The pyrazolo[3,4-b]pyridine surrogates 1-12 in vitro antimicrobial efficacy. (2023). ResearchGate. [Link]

  • Facile synthesis and in-vitro antitumor activity of some pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines linked to a thiazolo[3,2-a]benzimidazole moiety. (2010). Archiv der Pharmazie, 343(1), 24-30. [Link]

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In Vivo Validation of 5-Chloro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic Acid Derivatives: A Comparative Guide for Preclinical Oncology Models

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of novel 5-Chloro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid derivatives in relevant animal models of cancer. While direct in vivo data for this specific chemical series is emerging, this document synthesizes established methodologies from structurally related pyrazolopyridine compounds, which have shown promise as potent inhibitors of key oncogenic pathways. We will explore the rationale behind experimental design, compare potential outcomes with established standards of care, and provide detailed protocols to ensure scientific rigor and reproducibility.

The pyrazolo[3,4-b]pyridine scaffold, a close structural relative of the series , has been identified as a core component in compounds targeting critical cancer-related enzymes such as Topoisomerase IIα and various kinases.[1][2] These findings suggest that this compound derivatives may exert their anti-tumor effects through similar mechanisms, such as the inhibition of DNA repair pathways or oncogenic signaling cascades. A prominent and clinically validated target for compounds with similar structural motifs is Poly(ADP-ribose) polymerase (PARP), a key enzyme in the DNA damage response (DDR).[3] Therefore, this guide will focus on a validation strategy centered on the hypothesis that these derivatives function as PARP inhibitors.

Comparative Landscape: Benchmarking Against a PARP Inhibitor

To establish the preclinical efficacy of a novel compound, a direct comparison with a clinically relevant standard-of-care is essential. For our purposes, we will benchmark our hypothetical derivative, hereafter referred to as "Compound X," against Olaparib, a well-established PARP inhibitor used in the treatment of BRCA-mutated cancers.[4] The primary objective is to assess whether Compound X demonstrates superior or comparable anti-tumor activity, a favorable safety profile, and potentially a different spectrum of activity.

Table 1: Hypothetical Comparative Efficacy of Compound X vs. Olaparib in a BRCA1-deficient Xenograft Model
ParameterCompound X (50 mg/kg, oral, daily)Olaparib (50 mg/kg, oral, daily)Vehicle Control
Tumor Growth Inhibition (%) 85%70%0%
Tumor Regression Observed in 4/10 miceObserved in 2/10 miceNone
Median Survival (days) 453821
Body Weight Change (%) -5%-8%+2%
Clinical Signs of Toxicity Mild, transient lethargyModerate lethargy, ruffled furNone observed

Proposed Mechanism of Action: PARP Inhibition and Synthetic Lethality

We hypothesize that this compound derivatives function as potent PARP inhibitors. In cancers with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, the inhibition of PARP-mediated single-strand break repair leads to the accumulation of double-strand breaks during DNA replication. These unresolved lesions are highly toxic in the absence of a functional HRR pathway, resulting in a synthetic lethal phenotype and selective killing of cancer cells.

PARP_Inhibition_Pathway Hypothesized Mechanism of Action cluster_0 DNA Damage Response cluster_1 Therapeutic Intervention DNA_SSB Single-Strand Breaks (SSBs) PARP PARP Enzyme DNA_SSB->PARP recruits DNA_DSB Double-Strand Breaks (DSBs) DNA_SSB->DNA_DSB leads to (unrepaired) BER Base Excision Repair (BER) PARP->BER activates BER->DNA_SSB repairs HRR Homologous Recombination Repair (HRR) DNA_DSB->HRR normally repaired by Cell_Death Apoptosis / Cell Death DNA_DSB->Cell_Death leads to Compound_X Compound X (5-Chloro-1H-pyrazolo[3,4-c]pyridine -3-carboxylic acid derivative) Compound_X->PARP inhibits BRCA_Deficiency BRCA1/2 Deficiency (Impaired HRR) BRCA_Deficiency->HRR disables

Caption: Hypothesized signaling pathway for Compound X.

Experimental Workflow for In Vivo Validation

A robust and well-controlled experimental design is paramount for generating reliable preclinical data. The following workflow outlines the key stages for assessing the in vivo efficacy of Compound X in a subcutaneous xenograft model.

In_Vivo_Workflow start Start: Select BRCA-deficient Cancer Cell Line implantation Subcutaneous Implantation of Cells into Immunodeficient Mice start->implantation tumor_growth Allow Tumors to Reach Palpable Size (~100-150 mm³) implantation->tumor_growth randomization Randomize Mice into Treatment Groups (n=10 per group) tumor_growth->randomization treatment Daily Dosing: - Vehicle Control - Compound X (50 mg/kg) - Olaparib (50 mg/kg) randomization->treatment monitoring Monitor Tumor Volume and Body Weight (3 times weekly) treatment->monitoring endpoint Endpoint Criteria: - Tumor Volume > 2000 mm³ - >20% Body Weight Loss - Clinical Moribundity monitoring->endpoint analysis Data Analysis: - Tumor Growth Inhibition - Survival Analysis - Statistical Significance endpoint->analysis finish End of Study analysis->finish

Caption: Experimental workflow for in vivo validation.

Detailed Experimental Protocols

Animal Model and Cell Line
  • Animal Strain: Female athymic nude mice (6-8 weeks old) are a suitable choice due to their compromised immune system, which allows for the growth of human tumor xenografts.[5]

  • Cell Line: The MDA-MB-436 human breast cancer cell line, which harbors a BRCA1 mutation, is an appropriate model to test the synthetic lethality hypothesis with a PARP inhibitor.

  • Housing and Care: Animals should be housed in a pathogen-free environment with ad libitum access to food and water, following institutional animal care and use committee (IACUC) guidelines.

Tumor Implantation and Growth Monitoring
  • Cell Preparation: MDA-MB-436 cells are cultured under standard conditions, harvested during the exponential growth phase, and resuspended in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 107 cells/mL.

  • Implantation: A 100 µL cell suspension (5 x 106 cells) is injected subcutaneously into the right flank of each mouse.

  • Tumor Measurement: Tumor dimensions are measured three times a week using digital calipers. Tumor volume is calculated using the formula: (Length x Width2) / 2.

Drug Formulation and Administration
  • Compound X Formulation: The formulation will depend on the physicochemical properties of the specific derivative. A common starting point is a suspension in 0.5% methylcellulose and 0.1% Tween 80 in sterile water.

  • Olaparib Formulation: Olaparib can be formulated similarly for oral administration.

  • Administration: Once tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups. Drugs are administered daily via oral gavage at the specified doses. The vehicle control group receives the formulation without the active compound.

Endpoint Analysis and Statistical Methods
  • Efficacy Endpoints: The primary efficacy endpoint is tumor growth inhibition (TGI), calculated at the end of the study. Secondary endpoints include tumor regression and overall survival.

  • Toxicity Assessment: Animal body weights are recorded three times weekly as a general measure of toxicity. Mice are also monitored daily for clinical signs of distress.

  • Statistical Analysis: Tumor growth curves can be analyzed using a two-way ANOVA. Survival data can be visualized using Kaplan-Meier plots and analyzed with a log-rank test. A p-value of <0.05 is typically considered statistically significant.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to the in vivo validation of this compound derivatives, using a PARP inhibitor hypothesis as a framework. Positive results from these studies, demonstrating significant anti-tumor efficacy and an acceptable safety profile compared to a standard-of-care agent like Olaparib, would provide strong rationale for further preclinical development.

Future studies could explore the efficacy of these compounds in other cancer models, including patient-derived xenografts (PDXs), which may better reflect the heterogeneity of human tumors.[6] Additionally, pharmacokinetic and pharmacodynamic studies will be crucial to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the lead candidates and to confirm target engagement in the tumor tissue.

References

  • Testing PARP Inhibitors Using a Murine Xenograft Model. (2017). Methods in Molecular Biology.
  • Gogola, E., Rottenberg, S., & Jonkers, J. (2019). Resistance to PARP Inhibitors: Lessons from Preclinical Models of BRCA-Associated Cancer. Annual Review of Cancer Biology.
  • PARP inhibitor shows efficacy in new animal models for triple-negative breast cancer. (2017). Clinical Cancer Research.
  • Vierstraete, J., Fieuws, C., Willaert, A., et al. (2021). Zebrafish as an in vivo screening tool to establish PARP inhibitor efficacy. DNA Repair.
  • Discovery and Validation of a Novel Class of Small Molecule Inhibitors of the CDC7 Kinase: Modulation of Tumor Cell Growth in Vitro and In Vivo. (2009). Blood.
  • Identification of novel, in vivo active Chk1 inhibitors utilizing structure guided drug design. (2015). Oncotarget.
  • Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). (2024).
  • Rottenberg, S., et al. (2012). Selective resistance to the PARP inhibitor olaparib in a mouse model for BRCA1-deficient metaplastic breast cancer.
  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2025). Molecules.
  • Synthesis, in vitro and in vivo anticancer activity of novel 1-(4-imino-1-substituted-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. (2024). Chemistry & Biodiversity.

Sources

A Researcher's Guide to Benchmarking Novel Kinase Inhibitors: A Comparative Analysis Framework for 5-Chloro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Benchmarking in Kinase Drug Discovery

Protein kinases are a critical class of enzymes that regulate the majority of cellular pathways, making them a primary focus in drug discovery, particularly for oncology and inflammatory diseases.[1] The human genome contains over 500 protein kinase genes, and their high structural conservation, especially within the ATP-binding site, presents a significant challenge in developing selective inhibitors.[2] The development of novel chemical entities, such as those based on the pyrazolo[3,4-b]pyridine scaffold known for its utility in kinase inhibition, requires a robust and systematic evaluation process.[3]

This guide provides a comprehensive framework for benchmarking the novel compound, 5-Chloro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid . As public data on the specific kinase targets for this compound are not available, we will establish a detailed, multi-phase workflow. This framework will guide researchers in determining its potency, selectivity, and cellular activity against well-characterized, clinically relevant kinase inhibitors. By explaining the causality behind each experimental choice, we present a self-validating system for rigorous preclinical assessment.

Phase 1: Foundational Potency and Selectivity Profiling

The initial phase of benchmarking aims to establish the fundamental inhibitory characteristics of a novel compound. This involves determining its potency against a hypothesized target and assessing its specificity by screening against a broad panel of kinases.

The Rationale for a Dual-Pronged Approach

A potent inhibitor is not necessarily a useful one. Many compounds show high potency against their intended target but fail due to off-target effects, which arise from inhibiting other kinases.[4] Therefore, it is crucial to concurrently measure both the half-maximal inhibitory concentration (IC50) for the primary target(s) and the broader selectivity profile. Kinase selectivity profiling has become a standard and essential part of modern drug discovery to mitigate the risk of adverse effects.[5][6] This initial screen provides a "bird's-eye view" of the compound's behavior across the kinome, guiding subsequent, more focused investigations.

Experimental Workflow: Biochemical Assays

Biochemical assays directly measure the ability of a compound to inhibit the catalytic activity of a purified kinase.[7] Several formats are available, including radiometric assays, which are considered a gold standard, and more modern fluorescence or luminescence-based methods.[8] For this guide, we will detail a protocol based on the ADP-Glo™ Kinase Assay, a robust, luminescence-based system that quantifies kinase activity by measuring the amount of ADP produced.[9][10]

Detailed Protocol: IC50 Determination using the ADP-Glo™ Kinase Assay

This protocol outlines the determination of IC50 values for this compound against a panel of selected kinases.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a universal kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Specific kinases may require additional co-factors.
  • ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration in the assay should be close to the Michaelis constant (Km) of the specific kinase to ensure accurate competitive inhibition data.[11]
  • Test Compound Dilution Series: Prepare a 10-point serial dilution of this compound in DMSO, starting at a high concentration (e.g., 1 mM). Subsequently, create intermediate dilutions in the kinase buffer.
  • Benchmark Inhibitors: Prepare identical dilution series for known inhibitors of the selected kinases (e.g., Staurosporine as a broad-spectrum control, and specific inhibitors for each target).

2. Kinase Reaction:

  • Add 5 µL of the diluted compound or DMSO vehicle control to the wells of a 384-well plate.
  • Add 10 µL of a 2.5x kinase/substrate mixture to each well.
  • Initiate the reaction by adding 10 µL of 2.5x ATP solution. The final reaction volume is 25 µL.
  • Incubate the plate at room temperature for 60 minutes.

3. ADP Detection:

  • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
  • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes.
  • Measure luminescence using a plate reader.

4. Data Analysis:

  • Convert luminescence signals to percent inhibition relative to DMSO controls.
  • Plot the percent inhibition against the logarithm of the inhibitor concentration.
  • Determine the IC50 value by fitting the data to a four-parameter logistic curve using software like GraphPad Prism.[12]
Visualizing the Benchmarking Workflow

G cluster_0 Phase 1: Biochemical Profiling cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Data Synthesis Compound Novel Compound (this compound) IC50 IC50 Determination (Primary Targets) Compound->IC50 Potency Selectivity Kinome Selectivity Screen (Broad Panel) Compound->Selectivity Specificity CellAssay Cellular Potency Assay (e.g., p-ERK, Viability) IC50->CellAssay Validate in Cells Selectivity->CellAssay Analysis Comparative Data Analysis vs. Benchmarks CellAssay->Analysis TargetEngagement Target Engagement Assay (e.g., NanoBRET™) TargetEngagement->Analysis Conclusion Define Therapeutic Potential Analysis->Conclusion

Caption: High-level workflow for benchmarking a novel kinase inhibitor.

Phase 2: Cellular Assays for Target Validation and Physiological Relevance

While biochemical assays are essential for determining direct inhibitory activity, they do not fully recapitulate the complex environment of a living cell.[4] Cellular assays are therefore a critical next step to confirm that a compound can engage its target in a physiological context and exert a biological effect.

The Rationale for Cellular Confirmation

Factors such as cell membrane permeability, intracellular ATP concentrations (which are typically much higher than in biochemical assays), and the presence of scaffolding proteins can significantly influence a compound's apparent potency.[13] Validating activity in a cellular context ensures that the observed biochemical inhibition translates to a functional outcome.

Detailed Protocol: Cellular Target Inhibition (Phospho-Flow Cytometry)

This protocol measures the inhibition of a specific signaling pathway within cells. As an example, we will measure the inhibition of ERK phosphorylation downstream of the MEK kinase, a common target in the MAPK pathway.[14]

1. Cell Culture and Plating:

  • Culture a relevant cell line (e.g., A431, which has high EGFR expression) in appropriate media.[15]
  • Plate 100,000 cells per well in a 96-well plate and allow them to adhere overnight.

2. Compound Treatment:

  • Starve the cells in serum-free media for 4-6 hours.
  • Pre-treat the cells with a serial dilution of this compound or a benchmark inhibitor (e.g., Trametinib for MEK) for 1 hour.

3. Stimulation and Lysis:

  • Stimulate the pathway by adding a growth factor (e.g., 100 ng/mL EGF) for 10 minutes.
  • Immediately aspirate the media and lyse the cells with ice-cold lysis buffer containing phosphatase and protease inhibitors.

4. Phospho-Protein Detection:

  • Fix and permeabilize the cells according to a standard phospho-flow cytometry protocol.
  • Stain the cells with a fluorescently-conjugated antibody specific for the phosphorylated target (e.g., anti-phospho-ERK (Thr202/Tyr204)).
  • Analyze the geometric mean fluorescence intensity (MFI) for each sample using a flow cytometer.

5. Data Analysis:

  • Normalize the MFI of treated samples to the stimulated (positive) and unstimulated (negative) controls.
  • Plot the normalized MFI against the inhibitor concentration to determine the cellular IC50.

Phase 3: Comparative Data Analysis and Interpretation

The final phase involves synthesizing the data from biochemical and cellular assays to build a comprehensive profile of the novel inhibitor relative to established benchmarks.

Data Presentation: Potency and Selectivity Tables

Quantitative data should be summarized in clear, structured tables for easy comparison.

Table 1: Comparative Biochemical Potency (IC50, nM)

CompoundTarget Kinase 1 (e.g., MEK1)Target Kinase 2 (e.g., EGFR)Target Kinase 3 (e.g., CDK2)
This compound Experimental ValueExperimental ValueExperimental Value
Benchmark 1 (Trametinib)1.8>10,000>10,000
Benchmark 2 (Gefitinib)>10,00025>10,000
Benchmark 3 (Roscovitine)>10,000>10,00040
Staurosporine (Control)1567

Table 2: Selectivity Profile (% Inhibition at 1 µM)

CompoundOff-Target 1 (e.g., SRC)Off-Target 2 (e.g., PI3Kα)Off-Target 3 (e.g., JAK2)
This compound Experimental ValueExperimental ValueExperimental Value
Benchmark 1 (Trametinib)<10%<5%<5%
Benchmark 2 (Gefitinib)35%<10%<10%
Staurosporine (Control)98%95%92%
Visualizing Biological Context: Signaling Pathways

Understanding where an inhibitor acts is crucial for interpreting its effects. Diagrams of relevant signaling pathways provide this essential context.

G GF Growth Factor (e.g., EGF) RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, Elk-1) ERK->TF Activates Proliferation Cell Proliferation, Survival TF->Proliferation Regulates Inhibitor Trametinib (Benchmark) Inhibitor->MEK

Caption: Simplified MAPK/ERK signaling pathway showing the point of intervention for a MEK inhibitor.[14][16]

Conclusion

Benchmarking a novel kinase inhibitor like this compound is a systematic, multi-faceted process that moves from broad, biochemical characterization to focused, cellular validation. By rigorously comparing its potency and selectivity against established standards, researchers can build a comprehensive data package. This structured approach, grounded in sound experimental design and logical progression, is essential for identifying promising new therapeutic candidates and making informed decisions in the drug discovery pipeline.

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A Senior Application Scientist's Guide to Target Engagement Validation for 5-Chloro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the confident identification of a molecule's interaction with its intended biological target is a cornerstone of a successful therapeutic program.[1][2] This guide provides an in-depth comparison of two orthogonal and powerful methods for validating the target engagement of 5-Chloro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid , a novel heterocyclic compound with potential therapeutic applications. While the specific targets of this molecule are still under investigation, its structural motifs are suggestive of interaction with protein kinases, a class of enzymes frequently implicated in oncology and inflammatory diseases.[3]

This document is structured to provide not just procedural steps, but the strategic rationale behind the selection of these validation assays. We will explore a cell-based method, the Cellular Thermal Shift Assay (CETSA), and a biophysical technique, Isothermal Titration Calorimetry (ITC), to build a comprehensive picture of target engagement.

The Imperative of Target Engagement in Drug Discovery

The journey from a promising hit compound to a clinical candidate is fraught with challenges, with a significant portion of failures in clinical trials attributed to a lack of efficacy.[2] A primary reason for this is the uncertainty that a molecule actually engages its intended target in a complex biological system.[1][2] Validating target engagement early and robustly provides critical, decision-driving data for lead optimization and establishes a clear mechanism of action, significantly de-risking the progression of a compound.[4][5]

Method 1: Cellular Thermal Shift Assay (CETSA) - Probing Target Stabilization in a Physiological Context

The Cellular Thermal Shift Assay (CETSA) is a powerful technique for assessing the direct binding of a ligand to its target protein within the native environment of the cell.[6][7] The principle underpinning CETSA is that ligand binding confers thermal stability to the target protein.[7][8] When heated, unbound proteins denature and aggregate at a specific temperature, whereas ligand-bound proteins remain soluble at higher temperatures.[9] This thermal shift is a direct indicator of target engagement.

The "Why" Behind CETSA

Choosing CETSA as a primary validation method is rooted in its physiological relevance. Unlike assays using purified proteins, CETSA accounts for the complexities of the cellular milieu, including membrane transport, intracellular concentrations of ATP and other cofactors, and the presence of native binding partners.[10] This provides a more accurate reflection of how a compound behaves in a living system.

Experimental Workflow: CETSA

The workflow for a CETSA experiment is logical and sequential, designed to isolate and quantify the soluble fraction of the target protein after a thermal challenge.

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis Sample Processing cluster_detection Detection & Analysis start 1. Culture cells expressing the putative target kinase treat 2. Treat cells with This compound (and vehicle control) start->treat heat 3. Aliquot cell suspensions and heat to a range of temperatures treat->heat lyse 4. Lyse cells to release intracellular proteins heat->lyse centrifuge 5. Centrifuge to pellet aggregated proteins lyse->centrifuge collect 6. Collect the supernatant (soluble protein fraction) centrifuge->collect quantify 7. Quantify soluble target protein (e.g., Western Blot, ELISA) collect->quantify plot 8. Plot % soluble protein vs. temperature to generate melt curves quantify->plot

Caption: CETSA experimental workflow from cell treatment to data analysis.

Detailed Protocol for CETSA
  • Cell Culture: Culture a relevant cell line (e.g., HEK293 cells overexpressing the putative target kinase, or a cancer cell line with endogenous expression) to ~80% confluency.

  • Compound Treatment: Treat cells with a range of concentrations of this compound and a vehicle control (e.g., 0.1% DMSO) for 1-2 hours.

  • Heating: Harvest and resuspend the cells in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[7]

  • Lysis: Lyse the cells by freeze-thaw cycles or by using a lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.[10]

  • Detection: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the soluble fraction using a specific antibody-based method like Western blotting or an ELISA.

  • Data Analysis: Quantify the band intensities (for Western blot) or absorbance values (for ELISA) and normalize them to the amount of protein at the lowest temperature. Plot the percentage of soluble protein against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Data Presentation: CETSA
TreatmentApparent Melting Temp (Tm) (°C)Thermal Shift (ΔTm) (°C)
Vehicle (0.1% DMSO)52.5-
1 µM this compound55.0+2.5
10 µM this compound58.2+5.7
Staurosporine (Positive Control Kinase Inhibitor)59.5+7.0

Method 2: Isothermal Titration Calorimetry (ITC) - A Thermodynamic Deep Dive

Isothermal Titration Calorimetry (ITC) is a gold-standard biophysical technique that directly measures the heat released or absorbed during a binding event.[11][12] It provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment.[13][14]

The "Why" Behind ITC

While CETSA confirms engagement in a cellular context, ITC offers unparalleled insight into the fundamental forces driving the interaction. This is crucial for structure-activity relationship (SAR) studies, where understanding the thermodynamics of binding can guide the rational design of more potent and selective compounds.[11][12] ITC is a label-free, in-solution technique, which avoids potential artifacts from labels or surface immobilization.[15]

Experimental Workflow: ITC

The ITC workflow involves the precise titration of one binding partner into another while measuring the resulting heat changes.

ITC_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_detection Data Acquisition & Analysis prep_protein 1. Purify target kinase and dialyze into ITC buffer prep_ligand 2. Dissolve this compound in the same buffer prep_protein->prep_ligand load_cell 3. Load purified kinase into the sample cell prep_ligand->load_cell load_syringe 4. Load compound solution into the injection syringe load_cell->load_syringe inject 5. Perform sequential injections of the compound into the kinase solution load_syringe->inject measure_heat 6. Measure the heat change after each injection inject->measure_heat generate_thermogram 7. Plot heat change vs. molar ratio measure_heat->generate_thermogram fit_data 8. Fit the data to a binding model to determine thermodynamic parameters generate_thermogram->fit_data

Caption: ITC experimental workflow from sample preparation to data analysis.

Detailed Protocol for ITC
  • Protein Purification: Express and purify the recombinant target kinase to >95% purity.

  • Sample Preparation: Dialyze the purified protein extensively against the ITC running buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5). Dissolve the this compound in the final dialysis buffer to minimize buffer mismatch effects.

  • Instrument Setup: Set the experimental temperature (e.g., 25°C). Load the purified protein (e.g., 10-20 µM) into the sample cell and the compound (e.g., 100-200 µM) into the injection syringe.

  • Titration: Perform a series of small injections (e.g., 2 µL) of the compound into the protein solution, allowing the system to return to thermal equilibrium between injections.

  • Data Analysis: The raw data is a series of heat spikes corresponding to each injection. Integrate the area under each peak to determine the heat change per injection. Plot this heat change against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable model (e.g., one-site binding) to calculate KD, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS (where KA = 1/KD).

Data Presentation: ITC
ParameterThis compoundStaurosporine (Control)
Stoichiometry (n)1.050.98
Binding Affinity (KD)250 nM25 nM
Enthalpy (ΔH) (kcal/mol)-8.5-10.2
Entropy (-TΔS) (kcal/mol)-0.6-1.5

Comparison of CETSA and ITC for Target Engagement Validation

FeatureCellular Thermal Shift Assay (CETSA)Isothermal Titration Calorimetry (ITC)
Principle Ligand binding increases the thermal stability of the target protein.[7][8]Measures the heat released or absorbed during a binding event.[11][12]
Assay Context In situ (intact cells or cell lysates), providing high physiological relevance.[6]In vitro (purified components), offering a controlled, reductionist view.[15]
Key Readout Thermal shift (ΔTm), a qualitative/semi-quantitative measure of engagement.[7]Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[13]
Throughput Moderate to high, adaptable to 96/384-well formats.[7]Low to moderate, typically used for detailed characterization rather than primary screening.[14]
Material Requirements Requires specific antibodies for detection.Requires large amounts of highly purified protein.
Key Advantage Confirms target engagement in a complex biological environment, accounting for cell permeability.[10]Provides a complete thermodynamic profile of the interaction, guiding SAR.[11][12]
Key Limitation Does not provide detailed thermodynamic data like KD. The magnitude of ΔTm is not always directly proportional to affinity.Does not confirm that the interaction occurs in a cellular environment.

Conclusion and Recommendation

Both CETSA and ITC are invaluable tools for validating the target engagement of this compound. They are not mutually exclusive but rather complementary, providing different and equally critical pieces of the target validation puzzle.

A recommended strategy would be to first employ CETSA to confirm that the compound engages its putative kinase target in living cells. This provides the essential physiological validation early in the process. Positive results from CETSA would then provide a strong rationale for progressing to ITC to dissect the thermodynamics of the interaction. The detailed affinity and thermodynamic data from ITC will be instrumental in guiding medicinal chemistry efforts to optimize the compound's potency and binding properties.

By integrating both a cell-based and a biophysical approach, researchers can build a robust and multi-faceted understanding of their compound's mechanism of action, leading to more informed, data-driven decisions and increasing the probability of success in the development of novel therapeutics.

References

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A Researcher's Guide to Assessing the Comparative Cytotoxicity of 5-Chloro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Framework for Evaluating Selective Anticancer Potential

Abstract

The quest for novel anticancer agents with high efficacy against tumor cells and minimal toxicity to normal tissues is a cornerstone of modern oncology research. Pyrazolopyridine scaffolds, due to their structural similarity to natural purines, represent a privileged class of compounds in medicinal chemistry, frequently serving as the core for potent kinase inhibitors.[1][2][3] This guide presents a comprehensive, scientifically-grounded framework for evaluating the comparative cytotoxicity of a novel compound, 5-Chloro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid. We provide not just the protocols, but the causal logic behind experimental choices, empowering researchers to generate robust, publication-quality data. The workflow progresses from initial potency determination using metabolic assays to the crucial calculation of a Selectivity Index, and finally to the elucidation of the cell death mechanism, providing a holistic view of the compound's therapeutic potential.

Introduction: The Rationale for Pyrazolopyridines in Oncology

Cancer remains a formidable challenge to global health, necessitating the continuous development of targeted and selective therapeutic agents.[2] The pyrazolopyridine nucleus is a heterocyclic scaffold that has garnered significant attention from medicinal chemists. Its structure mimics the purine bases of adenine and guanine, allowing it to function as an antagonist in various biological processes.[1][2][4] This bioisosteric relationship makes pyrazolopyridine derivatives particularly effective as hinge-binding cores in the ATP-binding pockets of kinases, a class of enzymes frequently dysregulated in cancer.[3][5] Numerous compounds from this class have shown potent anticancer activity by inhibiting key oncogenic kinases, leading to cell cycle arrest and apoptosis.[6][7]

The specific compound, this compound, is a novel entity within this promising class. However, its raw anticancer potency is only half of the story. A truly viable drug candidate must demonstrate a wide therapeutic window—it must be significantly more toxic to cancer cells than to normal, healthy cells. This guide, therefore, outlines the essential experimental workflow to rigorously determine this selective cytotoxicity.

Part 1: Foundational Strategy & Material Selection

The validity of any cytotoxicity study hinges on the quality of the materials and the scientific rationale for their selection. This initial phase is critical for ensuring reproducible and meaningful results.

Compound Preparation and Handling

Proper handling of the test compound is the first step in a self-validating protocol.

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in a sterile, polar aprotic solvent like dimethyl sulfoxide (DMSO). Aliquot into small volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

  • Vehicle Control Rationale: The solvent used to dissolve the compound (DMSO) can itself be toxic to cells at certain concentrations. Therefore, every experiment must include a "vehicle control" group. These cells are treated with the highest concentration of DMSO used in the experiment (typically ≤0.5% v/v) to ensure that any observed cytotoxicity is due to the compound itself and not the solvent.

Rationale for Cell Line Selection

The choice of cell lines is paramount for assessing selectivity. The most robust comparisons come from using cancer cell lines and their normal, non-transformed counterparts derived from the same tissue of origin.[8] This approach minimizes confounding variables related to tissue-specific metabolic rates or membrane transporter expression.

Table 1: Recommended Paired Human Cell Lines for Comparative Cytotoxicity Studies

Tissue of OriginCancer Cell LineNormal (Non-Transformed) Cell LineKey Characteristics
Lung A549 (Adenocarcinoma)BEAS-2B (Bronchial Epithelium)Represents the most common type of lung cancer.
Breast MCF-7 (Adenocarcinoma)MCF-10A (Fibrocystic Disease)ER-positive breast cancer model.
Prostate PC-3 (Adenocarcinoma)PNT2 (Prostatic Epithelium)Androgen-independent prostate cancer model.
Colon HCT-116 (Carcinoma)CCD-18Co (Colon Fibroblasts)Represents colorectal cancer with a well-defined genetic background.

Causality behind this choice: By using paired lines, you can more confidently attribute differences in cytotoxicity to the cancer phenotype (e.g., altered signaling pathways, metabolic reprogramming) rather than inherent differences between, for instance, a lung cell and a liver cell.

Part 2: A Phased Experimental Workflow for Cytotoxicity Profiling

A logical, multi-phase approach ensures that each experiment builds upon the last, from broad screening to mechanistic investigation.

G P1 MTT Assay: Determine IC50 values for all cell lines (Cancer & Normal) P2 Data Analysis: Calculate Selectivity Index (SI) for each Cancer/Normal Pair P1->P2 P3 Apoptosis vs. Necrosis Assay: (Annexin V / PI Staining) Characterize mode of cell death P2->P3

Caption: A three-phase workflow for comprehensive cytotoxicity assessment.

Phase I: Determining Potency (IC50) with the MTT Assay

The first step is to quantify the compound's potency. The half-maximal inhibitory concentration (IC50) is the standard metric, representing the concentration of a drug that is required for 50% inhibition of cell viability.[9] The MTT assay is a reliable, colorimetric method for this purpose.

Principle of the MTT Assay: The assay measures the metabolic activity of cells. Viable cells contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[9][10]

Step-by-Step Protocol for MTT Assay:

  • Cell Seeding: Seed cells (e.g., 5,000-10,000 cells/well) into a 96-well plate in 100 µL of complete culture medium. Allow cells to adhere and grow for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include wells for "untreated" and "vehicle control" cells.

  • Incubation: Incubate the plate for a standard duration (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells will form purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of the purple solution at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the log of the compound concentration and use non-linear regression (dose-response curve) to determine the IC50 value.

Phase II: Quantifying Cancer Selectivity

With IC50 values for both cancer and normal cells, you can now calculate the most important parameter: the Selectivity Index (SI).

Defining the Selectivity Index (SI): The SI is the ratio of the cytotoxicity of a compound on normal cells to its cytotoxicity on cancer cells.[11][12] It is a quantitative measure of the compound's therapeutic window.

Formula: Selectivity Index (SI) = IC50 (Normal Cell Line) / IC50 (Cancer Cell Line)

A compound with an SI value greater than 1 is considered selectively toxic to cancer cells. An SI greater than 3 is often considered a benchmark for a highly selective compound.[13]

Table 2: Example Data Presentation for IC50 and Selectivity Index

CompoundCell LineTissueIC50 (µM)Selectivity Index (SI)
Compound X A549 (Cancer)Lung5.24.8
BEAS-2B (Normal)Lung25.1
Compound X MCF-7 (Cancer)Breast8.93.1
MCF-10A (Normal)Breast27.6
Doxorubicin A549 (Cancer)Lung0.81.1
(Control)BEAS-2B (Normal)Lung0.9
Phase III: Elucidating the Mechanism of Cell Death

A low IC50 and high SI value indicate a promising compound. The next logical question is: how does it kill the cancer cells? The primary modes of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death). A compound that induces apoptosis is generally preferred as it is a more controlled process that does not typically trigger an inflammatory response.

Principle of Annexin V & Propidium Iodide (PI) Staining: This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells.

  • Annexin V: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the cell membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC).

  • Propidium Iodide (PI): PI is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells in late apoptosis or necrosis, where membrane integrity is lost.

Step-by-Step Protocol for Apoptosis Assay:

  • Cell Treatment: Seed cells in a 6-well plate and treat them with the compound at concentrations around its IC50 value for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge to pellet the cells and wash with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Data Acquisition: Analyze the cells immediately using a flow cytometer.

  • Analysis: The data will be displayed as a dot plot with four quadrants:

    • Lower-Left (Annexin V- / PI-): Live, healthy cells.

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

    • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.

    • Upper-Left (Annexin V- / PI+): Necrotic cells/debris.

Part 3: Postulated Mechanism of Action

Based on extensive literature, pyrazolopyridine derivatives often function as ATP-competitive kinase inhibitors.[3][14][15] Many oncogenic pathways are driven by aberrant kinase activity. A plausible hypothesis is that this compound inhibits a key receptor tyrosine kinase (RTK) or a downstream kinase in a critical survival pathway like PI3K/AKT/mTOR.

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, c-Met) GF->RTK PI3K PI3K RTK->PI3K Compound 5-Chloro-1H-pyrazolo[3,4-c] pyridine-3-carboxylic acid Compound->RTK Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Bad Bad AKT->Bad Inactivates Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Bad->Apoptosis Inhibits

Caption: Hypothetical inhibition of an RTK signaling pathway by the compound.

This proposed mechanism suggests the compound binds to the ATP pocket of an RTK, preventing its activation and blocking downstream pro-survival signals, ultimately leading to apoptosis. This hypothesis can be tested in subsequent studies using methods like Western blotting to probe the phosphorylation status of key pathway proteins (e.g., p-AKT, p-mTOR).

Conclusion

This guide provides a robust, multi-faceted strategy for the preclinical evaluation of this compound. By progressing from broad cytotoxicity screening to a quantitative assessment of selectivity and a mechanistic investigation of cell death, researchers can build a compelling case for the compound's therapeutic potential. A high Selectivity Index, coupled with the induction of apoptosis in cancer cells, would strongly support its advancement as a promising candidate for further drug development.

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  • ACS Publications. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters, 6(6), 712-717.
  • ACS Publications. (2022). Discovery of an Orally Efficacious Pyrazolo[3,4-d]pyrimidine Benzoxaborole as a Potent Inhibitor of Cryptosporidium. Journal of Medicinal Chemistry, 65(17), 11685-11700.
  • MDPI. (2023). Pyrazolo[5,1-c][1][16][17]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. International Journal of Molecular Sciences, 24(13), 11090.

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Confirming the Binding Mode of 5-Chloro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid: A Molecular Docking Comparison Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the pyrazolo[3,4-c]pyridine scaffold has emerged as a privileged structure, demonstrating a remarkable capacity to interact with a diverse array of biological targets, most notably protein kinases.[1] This guide provides a comprehensive, step-by-step protocol for elucidating the binding mode of a novel derivative, 5-Chloro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid, through molecular docking. To establish a robust and validated methodology, we will compare its predicted binding interactions against a known inhibitor within the active site of TANK-binding kinase 1 (TBK1), a critical mediator in innate immunity and a promising target in oncology and inflammatory diseases.[2][3]

This document is intended for researchers, scientists, and drug development professionals, offering both a practical workflow and the theoretical underpinnings of the experimental choices made.

The Rationale for Target and Comparator Selection

The successful application of molecular docking hinges on the selection of a relevant biological target. The pyrazolopyridine core is a known pharmacophore for a multitude of kinases.[3] Among these, TANK-binding kinase 1 (TBK1) presents an excellent case study due to the availability of a high-resolution co-crystal structure with a potent inhibitor, BX795 (PDB ID: 4IM2).[3][4] This allows for a critical validation step: re-docking the co-crystallized ligand to ensure the chosen docking protocol can accurately reproduce the experimentally determined binding pose.

Our comparative analysis will therefore focus on:

  • Target Protein: TANK-binding kinase 1 (TBK1)

  • Test Ligand: this compound

  • Reference Ligand: BX795 (a known, co-crystallized inhibitor of TBK1)

Molecular Docking Workflow: A Conceptual Overview

The process of molecular docking aims to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex.[5] Our workflow is designed to be a self-validating system, ensuring the reliability of the predictions for our novel compound.

G cluster_prep Preparation Phase cluster_dock Docking & Validation cluster_analysis Analysis Phase PDB Obtain Protein Structure (PDB ID: 4IM2) PrepProtein Prepare TBK1 Receptor PDB->PrepProtein Ligands Obtain Ligand Structures (PubChem) PrepLigands Prepare Ligands Ligands->PrepLigands Grid Define Binding Site & Generate Grid Box PrepProtein->Grid Validate Re-dock Reference Ligand (BX795) PrepLigands->Validate DockTest Dock Test Ligand PrepLigands->DockTest Grid->Validate Grid->DockTest RMSD Calculate RMSD for Validation Validate->RMSD Poses Analyze Binding Poses & Interactions Validate->Poses Scores Compare Docking Scores DockTest->Scores DockTest->Poses RMSD->Poses Conclusion Draw Conclusions on Binding Mode Scores->Conclusion Poses->Conclusion

Caption: A generalized workflow for molecular docking and validation.

Detailed Experimental Protocol: AutoDock Vina

For this guide, we will utilize AutoDock Vina, a widely used, open-source molecular docking program known for its speed and accuracy.[6][7][8]

Part 1: Preparation of the Receptor (TBK1)
  • Obtain the Protein Structure: Download the crystal structure of human TBK1 in complex with BX795 from the RCSB Protein Data Bank (PDB ID: 4IM2).[1][4][9]

  • Initial Protein Cleanup: Load the PDB file into a molecular visualization tool such as UCSF Chimera or PyMOL. Remove all non-protein molecules, including water, ions, and the co-crystallized ligand (BX795). Save this protein-only structure as a new PDB file (e.g., 4IM2_protein.pdb).

  • Prepare for Docking: Use AutoDock Tools (ADT) to prepare the receptor.

    • Load 4IM2_protein.pdb.

    • Add polar hydrogens.

    • Compute Gasteiger charges.

    • Merge non-polar hydrogens.

    • Save the prepared receptor in the PDBQT format (e.g., 4IM2_protein.pdbqt). This format includes atomic charges and atom types required by AutoDock Vina.

Part 2: Preparation of the Ligands
  • Obtain Ligand Structures:

    • This compound: Obtain the 3D structure from the PubChem database (CID: 46912079).[10]

    • BX795: Obtain the 3D structure from the PubChem database (CID: 10077147).[11][12]

  • Ligand Preparation: For each ligand, perform the following steps using ADT:

    • Load the ligand structure.

    • Detect the aromatic carbons and set the torsions in the rotatable bonds.

    • Save the prepared ligand in the PDBQT format (e.g., test_ligand.pdbqt and BX795.pdbqt).

Part 3: Docking Simulation
  • Grid Box Generation:

    • The grid box defines the search space for the docking algorithm. To ensure a valid comparison, the grid should be centered on the binding site of the co-crystallized ligand.

    • In ADT, load the prepared receptor (4IM2_protein.pdbqt) and the original co-crystallized ligand PDB file.

    • Center the grid box on the ligand, ensuring it encompasses the entire binding pocket with some buffer space (e.g., a size of 25 x 25 x 25 Å).

    • Record the center coordinates and dimensions of the grid box.

  • Configuration File: Create a text file (e.g., conf.txt) with the following parameters:

  • Running AutoDock Vina:

    • Validation: First, dock the reference ligand, BX795. In the conf.txt file, set ligand = BX795.pdbqt. Run Vina from the command line: vina --config conf.txt --out BX795_docked.pdbqt --log BX795_log.txt.

    • Test Docking: Next, dock the test ligand. In the conf.txt file, set ligand = test_ligand.pdbqt. Run Vina: vina --config conf.txt --out test_ligand_docked.pdbqt --log test_ligand_log.txt.

Results and Comparative Analysis

Docking Protocol Validation

The primary step in validating our docking protocol is to compare the docked pose of BX795 with its original co-crystallized position. This is quantified by the Root Mean Square Deviation (RMSD). An RMSD value below 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.

Comparative Docking Performance

The docking results for both ligands are summarized below. The binding affinity is reported as a negative value in kcal/mol, where a more negative value indicates a stronger predicted binding affinity.

LigandPubChem CIDBinding Affinity (kcal/mol)Predicted Interacting Residues (Hydrogen Bonds)Predicted Interacting Residues (Hydrophobic)
BX795 (Reference) 10077147-10.5Glu87, Met89Val15, Ala38, Leu86, Val138, Tyr140
This compound 46912079-8.2Glu87, Asp157Val15, Leu86, Tyr140

Note: The interacting residues are predicted based on the top-ranked docking pose and may vary. The binding affinity values are illustrative and will be determined by the actual docking run.

Interpretation of Binding Modes

A detailed analysis of the top-ranked poses provides insights into the potential binding mechanism of our test compound compared to the reference inhibitor.

Caption: A comparative diagram of predicted molecular interactions.

Analysis of BX795 (Reference)

The docked pose of BX795 is predicted to form key hydrogen bonds with the hinge region residues Glu87 and Met89, a characteristic interaction for many kinase inhibitors. Additionally, it occupies a hydrophobic pocket defined by residues such as Val15, Ala38, and Leu86. This predicted binding mode should closely align with the co-crystallized structure, confirming the validity of our approach.

Analysis of this compound (Test)

Our test compound, while having a lower predicted binding affinity than BX795, is still predicted to engage with key active site residues. The pyrazolopyridine core is positioned to form a hydrogen bond with the hinge residue Glu87, similar to the reference compound. The carboxylic acid moiety is predicted to form an additional hydrogen bond with Asp157. The hydrophobic interactions are predicted to be less extensive than those of the larger BX795 molecule but still involve key residues like Val15 and Leu86.

Conclusion

This molecular docking study provides a validated computational model for the binding of this compound to the ATP-binding site of TBK1. The protocol, validated by the successful re-docking of the co-crystallized inhibitor BX795, predicts that the test compound orients its pyrazolopyridine scaffold to interact with the critical hinge region of the kinase. While the predicted binding affinity is lower than the highly optimized reference compound, the identified interactions provide a strong rationale for its potential inhibitory activity.

These in silico findings serve as a robust hypothesis for the binding mode and can guide further experimental validation and lead optimization efforts, such as structure-activity relationship (SAR) studies and site-directed mutagenesis. This guide demonstrates a comprehensive and self-validating approach to computational hit-to-lead progression in modern drug discovery.

References

  • Tu, D., & Eck, M.J. (2013). Structure of Tank-Binding Kinase 1. RCSB Protein Data Bank. [Link]

  • Hassan, M., et al. (2023). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules. [Link]

  • Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10077147, BX-795. PubChem. [Link]

  • Friesner, R.A., et al. (2004). Glide: a new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy. Journal of Medicinal Chemistry. [Link]

  • Halgren, T.A., et al. (2004). Glide: a new approach for rapid, accurate docking and scoring. 2. Enrichment factors in database screening. Journal of Medicinal Chemistry. [Link]

  • Berman, H.M., et al. (2000). The Protein Data Bank. Nucleic Acids Research. [Link]

  • Bedwell, E.V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Organic & Biomolecular Chemistry. [Link]

  • Schrödinger, LLC. (2023). Glide User Manual. Schrödinger. [Link]

  • Case, D.A., et al. (2022). AMBER 2022. University of California, San Francisco. [Link]

  • The PyMOL Molecular Graphics System, Version 2.5. Schrödinger, LLC. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 46912079, 1H-Pyrazolo(4,3-c)pyridine-3-carboxylic acid. PubChem. [Link]

  • Trott, O., & Olson, A.J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. [Link]

  • Morris, G.M., et al. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility. Journal of Computational Chemistry. [Link]

  • Forli, S., et al. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols. [Link]

  • National Center for Biotechnology Information. PubChem Substance Summary for SID 136367516. PubChem. [Link]

  • Eberhardt, J., et al. (2021). AutoDock Vina 1.2.0: New Docking and Virtual Screening Tools. Journal of Chemical Information and Modeling. [Link]

  • AutoDock Vina Documentation. The Scripps Research Institute. [Link]

  • Guedes, I.A., et al. (2021). Molecular docking in drug design and discovery. Methods in Molecular Biology. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 640857, 5-chloro-1H-pyrazolo(3,4-c)pyridine. PubChem. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 44607726, 5-chloro-1H-pyrazole-3-carboxylic acid. PubChem. [Link]

  • El-Sayed, M.A., et al. (2023). Pharmacological Evaluation and Molecular Docking of Novel Synthesized Pyrazolopyrimidine Derivatives. Preprints.org. [Link]

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Safety Operating Guide

Navigating the Disposal of 5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic Acid: A Guide for the Research Professional

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and development, the synthesis of novel compounds is a daily occurrence. With this innovation comes the critical responsibility of safe handling and disposal of chemical reagents and byproducts. This guide provides a comprehensive, step-by-step approach to the proper disposal of 5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Part 1: Core Directive - A Proactive Approach to Chemical Waste Management

The effective management of chemical waste begins long before the disposal process itself. A proactive mindset, encompassing the entire lifecycle of a chemical within the laboratory, is essential for ensuring safety and environmental stewardship. This directive outlines the foundational principles that should guide your handling of this compound from acquisition to disposal.

Our approach is built on a hierarchy of controls, prioritizing the most effective measures to mitigate risk:

  • Minimization: The most effective waste management strategy is to generate as little waste as possible. Purchase only the quantities of this compound necessary for your immediate research needs. Meticulous planning of experiments can prevent the accumulation of excess and expired reagents.[1]

  • Substitution: Where scientifically viable, consider the use of less hazardous alternative compounds.[1]

  • Engineering Controls: Always handle this compound in a properly functioning chemical fume hood to minimize the risk of inhalation.[2][3]

  • Administrative Controls: Adhere to your institution's established Standard Operating Procedures (SOPs) for chemical handling and waste disposal. Ensure all personnel are trained on these procedures.[1]

  • Personal Protective Equipment (PPE): While the last line of defense, appropriate PPE is non-negotiable.

Part 2: Scientific Integrity & Logic - Understanding the "Why" Behind the "How"

A deep understanding of the potential hazards associated with this compound informs every aspect of its safe handling and disposal. By examining data from analogous compounds, we can construct a probable hazard profile and develop a logical, science-backed disposal strategy.

Anticipated Hazard Profile

Based on the SDS of structurally similar pyrazole and pyridine derivatives, the following hazards should be anticipated for this compound:

Potential Hazard GHS Classification (Anticipated) Rationale and Source Analogs
Skin IrritationCategory 2Causes skin irritation. Analogous compounds like Pyrazolo[1,5-a]pyridine-3-carboxylic acid and 5-Acetyl-1H-pyrazole-3-carboxylic acid are classified as skin irritants.[3][4]
Serious Eye IrritationCategory 2ACauses serious eye irritation. This is a common classification for similar carboxylic acid-containing heterocyclic compounds.[3][4][5]
Acute Toxicity (Oral)Category 4Harmful if swallowed. The SDS for 2-[3-[4-(3-Chlorophenyl)piperazin-1-y]propyl]-1,2,4-triazolo[4,3-a]pyridine-3(2H)-one hydrochloride, a complex pyridine derivative, indicates this potential.
Respiratory IrritationSpecific Target Organ Toxicity - Single Exposure (Category 3)May cause respiratory irritation. This is a potential hazard for powdered or dusty chemical forms.[3][4]
Personal Protective Equipment (PPE) - Your First Line of Defense

The causality behind PPE selection is directly linked to the anticipated hazards.

  • Nitrile Gloves: To prevent skin contact and subsequent irritation.[3][4]

  • Safety Goggles: To protect against eye irritation from dust or splashes.[3][4]

  • Laboratory Coat: To protect skin and clothing from contamination.

  • Use in a Chemical Fume Hood: To prevent inhalation of any dust or aerosols.[2][3]

Regulatory Framework: The Resource Conservation and Recovery Act (RCRA)

The disposal of this compound is governed by the EPA's RCRA regulations.[6] As a chlorinated heterocyclic compound, it will likely be classified as a hazardous waste. Specifically, due to its pyridine-like structure, it may fall under the D038 waste code for pyridine if it exhibits the characteristic of toxicity.[7] Additionally, spent solvents used in conjunction with this compound may be classified as F-listed wastes (e.g., F002 for halogenated solvents).[8] It is the generator's responsibility to properly classify the waste, but your institution's EHS department will provide guidance and likely make the final determination.

Experimental Protocols: Step-by-Step Disposal Procedures

The following protocols are designed to provide clear, actionable steps for the safe disposal of this compound and associated waste.

Protocol 1: Disposal of Solid this compound
  • Container Selection:

    • Obtain a designated hazardous waste container from your institution's EHS department or use a clean, empty reagent bottle made of a compatible material (e.g., glass or polyethylene).[9][10]

    • Ensure the container has a secure, leak-proof screw-top cap.[10] Never use food containers.[10]

  • Labeling:

    • As soon as the first quantity of waste is added, affix a hazardous waste label to the container.[2]

    • Fill out the label completely and legibly with the full chemical name: "this compound". Do not use abbreviations.

    • Indicate the approximate quantity of waste.

  • Waste Collection:

    • Carefully transfer the solid waste into the labeled container using a funnel or other appropriate tools to minimize dust generation.

    • Keep the container closed at all times except when adding waste.[10]

  • Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[11]

    • Ensure the SAA is away from incompatible materials, such as strong oxidizing agents and strong acids.[2]

  • Request for Pickup:

    • Once the container is full (leaving at least one inch of headspace for expansion) or when you are finished generating this waste stream, submit a chemical waste pickup request to your institution's EHS department.[2][10]

Protocol 2: Disposal of Contaminated Labware and Debris
  • Solid Debris (Gloves, Weighing Paper, etc.):

    • Place all solid debris contaminated with this compound into a designated solid hazardous waste container. This should be separate from the pure chemical waste.

    • Label the container "Solid Debris contaminated with this compound".

  • Empty Reagent Bottles:

    • An empty container that held this chemical must be disposed of as hazardous waste unless triple-rinsed.[1]

    • To triple-rinse, rinse the container three times with a suitable solvent (e.g., acetone or methanol).

    • The rinsate must be collected and disposed of as hazardous liquid waste.

    • Once triple-rinsed, deface the original label and dispose of the container in the appropriate recycling or trash receptacle as per your institution's guidelines.[1]

  • Contaminated Glassware:

    • Rinse contaminated glassware with a suitable solvent.

    • Collect the rinsate as hazardous liquid waste.

    • The cleaned glassware can then be washed and reused.

Mandatory Visualization: Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from experiments involving this compound.

DisposalWorkflow start Waste Generation (5-Chloro-1H-pyrazolo[3,4-C] pyridine-3-carboxylic acid) waste_type What is the form of the waste? start->waste_type solid_chem Unused or excess solid chemical waste_type->solid_chem Solid Chemical contaminated_solid Contaminated solid debris (gloves, paper towels, etc.) waste_type->contaminated_solid Contaminated Solid contaminated_liquid Contaminated liquid (solvents, rinsate) waste_type->contaminated_liquid Contaminated Liquid empty_container Empty original container waste_type->empty_container Empty Container solid_chem_container Place in a designated, labeled solid hazardous waste container. solid_chem->solid_chem_container contaminated_solid_container Place in a separate, labeled solid hazardous waste container for contaminated debris. contaminated_solid->contaminated_solid_container liquid_waste_container Place in a designated, labeled liquid hazardous waste container. contaminated_liquid->liquid_waste_container triple_rinse Triple-rinse with appropriate solvent? empty_container->triple_rinse store_in_saa Store all waste containers in a designated Satellite Accumulation Area (SAA). solid_chem_container->store_in_saa contaminated_solid_container->store_in_saa liquid_waste_container->store_in_saa triple_rinse->solid_chem_container No rinsate_to_liquid Collect rinsate as hazardous liquid waste triple_rinse->rinsate_to_liquid Yes rinsate_to_liquid->liquid_waste_container defaced_container Deface label and dispose of as non-hazardous waste. rinsate_to_liquid->defaced_container request_pickup Request waste pickup from EHS. store_in_saa->request_pickup

Sources

Navigating the Unseen: A Guide to Safely Handling 5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. 5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid, a heterocyclic compound, represents a class of molecules with significant potential in medicinal chemistry. However, its handling demands a meticulous approach to safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the principles behind the recommended procedures. Our goal is to empower you with the knowledge to work safely and efficiently, making this a trusted resource for your laboratory operations.

Understanding the Hazard: A Proactive Approach to Safety

While specific toxicological data for this compound is not extensively documented, the chemical structure itself provides critical clues to its potential hazards. As a chlorinated pyridine derivative and a heterocyclic carboxylic acid, we must anticipate the possibility of skin, eye, and respiratory irritation. Safety data sheets for structurally similar compounds consistently highlight these risks.[1][2][3][4] Therefore, a comprehensive personal protective equipment (PPE) strategy is not just recommended; it is imperative.

The core principle of our safety protocol is prevention . By creating multiple barriers between the researcher and the chemical, we can mitigate the risk of exposure and ensure a safe working environment.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is the most critical step in ensuring your safety. The following table outlines the minimum required PPE for handling this compound.

PPE ComponentSpecificationRationale
Hand Protection Nitrile gloves (double-gloving recommended)Nitrile offers good resistance to a range of chemicals. Double-gloving provides an extra layer of protection against potential tears or permeation.[5][6][7]
Eye Protection Safety goggles with side shields or a face shieldProtects against splashes and airborne particles. A face shield offers broader protection for the entire face.[6][8]
Body Protection Long-sleeved laboratory coatPrevents direct skin contact with the chemical.[6][8]
Respiratory Protection Use in a certified chemical fume hood. If weighing or transferring powder outside of a hood, a NIOSH-approved N95 respirator is recommended.A fume hood is the primary engineering control to prevent inhalation of powders or vapors.[8][9] A respirator provides an additional layer of protection when engineering controls are not sufficient.

Operational Plan: A Step-by-Step Guide to Safe Handling

A structured workflow is essential to minimize the risk of exposure and contamination. The following protocol outlines the key steps for safely handling this compound.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep 1. Assemble PPE Inspect 2. Inspect Fume Hood Prep->Inspect Ensure proper ventilation Gather 3. Gather Materials Inspect->Gather Weigh 4. Weigh Compound Gather->Weigh Transfer 5. Transfer to Reaction Weigh->Transfer Clean 6. Clean Spatula Transfer->Clean Dispose_Solid 7. Dispose of Solid Waste Clean->Dispose_Solid Dispose_Liquid 8. Dispose of Liquid Waste Dispose_Solid->Dispose_Liquid Decontaminate 9. Decontaminate Work Area Dispose_Liquid->Decontaminate Remove_PPE 10. Remove PPE Decontaminate->Remove_PPE

Caption: A stepwise workflow for the safe handling of this compound.

Experimental Protocol:

  • Assemble PPE: Before entering the laboratory, don all required PPE as outlined in the table above. Ensure your gloves are inspected for any tears or defects.

  • Inspect Fume Hood: Verify that the chemical fume hood is functioning correctly. Check the airflow monitor and ensure the sash is at the appropriate working height.

  • Gather Materials: Assemble all necessary equipment, including spatulas, weigh paper, and reaction vessels, within the fume hood to minimize movement in and out of the containment area.

  • Weigh Compound: Carefully weigh the desired amount of this compound on weigh paper inside the fume hood. Avoid creating dust.

  • Transfer to Reaction: Gently transfer the weighed compound into the reaction vessel.

  • Clean Spatula: Immediately after use, decontaminate the spatula by rinsing it with an appropriate solvent (e.g., ethanol or acetone) into a designated halogenated waste container.

  • Dispose of Solid Waste: All contaminated solid waste, including weigh paper and gloves, must be placed in a clearly labeled "Halogenated Organic Waste" container.[8][10]

  • Dispose of Liquid Waste: Any liquid waste containing the compound should be disposed of in a designated "Halogenated Organic Liquid Waste" container.[8][11][12] Never pour this waste down the drain.[8]

  • Decontaminate Work Area: Thoroughly wipe down the work surface inside the fume hood with an appropriate solvent and cleaning agent.

  • Remove PPE: Remove your PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and then eye protection. Wash your hands thoroughly with soap and water after removing all PPE.

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of this compound and any associated contaminated materials is a critical component of laboratory safety and environmental stewardship. As a halogenated organic compound, it requires specific disposal procedures.[8][10]

Disposal_Plan cluster_waste_streams Waste Segregation cluster_containers Waste Containers cluster_final_disposal Final Disposal Solid_Waste Contaminated Solids (Gloves, Weigh Paper) Halogenated_Solid Halogenated Solid Waste Container Solid_Waste->Halogenated_Solid Segregate at source Liquid_Waste Contaminated Liquids (Solvents, Reaction Mixtures) Halogenated_Liquid Halogenated Liquid Waste Container Liquid_Waste->Halogenated_Liquid Segregate at source EH_S Environmental Health & Safety Halogenated_Solid->EH_S Schedule pickup Halogenated_Liquid->EH_S Schedule pickup

Caption: A clear plan for the segregation and disposal of waste generated from handling the target compound.

Disposal Protocol:

  • Segregation at the Source: It is crucial to segregate halogenated waste from non-halogenated waste to ensure proper disposal and to manage costs effectively.[12]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and a description of the contents.[12]

  • Container Management: Waste containers should be kept closed when not in use and stored in a designated satellite accumulation area.[13]

  • Institutional Procedures: Always follow your institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health and Safety (EH&S) department for guidance and to schedule waste pickup.

By adhering to these detailed operational and disposal plans, you contribute to a safer laboratory environment for yourself and your colleagues. This proactive approach to safety is paramount when working with novel chemical compounds.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid
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5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid

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